F-15599
描述
属性
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAXKNFGOFTGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029377 | |
| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635323-95-4 | |
| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-[[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635323-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | F-15599 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635323954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | F-15599 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | F-15599 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83481Y1YCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
F-15599 (NLX-101): A Technical Guide to its Mechanism of Action at 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-15599, also known as NLX-101, is a novel, highly selective and efficacious agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It has garnered significant interest within the neuroscience and drug development communities due to its unique pharmacological profile, characterized by a preferential activation of postsynaptic 5-HT1A receptors, particularly in cortical regions.[2][3][4] This regional selectivity and its biased agonism at the molecular level distinguish it from older 5-HT1A receptor agonists and suggest a promising therapeutic potential for neuropsychiatric disorders such as depression and cognitive deficits.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound at 5-HT1A receptors, focusing on its signaling pathways, quantitative pharmacology, and the experimental methodologies used in its characterization.
Core Mechanism: Biased Agonism and Functional Selectivity
The central feature of this compound's mechanism of action is its functional selectivity, or biased agonism.[3][7] This means that this compound, upon binding to the 5-HT1A receptor, preferentially activates certain intracellular signaling pathways over others. This is in contrast to a conventional agonist that would activate all downstream pathways more or less equally. Specifically, this compound shows a distinctive profile in its activation of G-protein subtypes and downstream effectors.[7][8]
Signaling Pathways
This compound demonstrates a preference for Gαi over Gαo G-protein subtypes, a characteristic not observed with the endogenous ligand serotonin (5-HT).[7][8] Furthermore, it more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to other signaling readouts like G-protein activation, inhibition of cyclic AMP (cAMP) accumulation, and receptor internalization.[3][7][8] This biased signaling is believed to underlie its preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex.[7][8]
Quantitative Pharmacology
The following tables summarize the quantitative data for this compound in comparison to reference 5-HT1A receptor agonists.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Receptor Binding (Ki, nM) | G-Protein Activation (pEC50) | cAMP Inhibition (pEC50) | ERK1/2 Phosphorylation (pEC50) | Receptor Internalization (pEC50) |
| This compound | 2.2 | 7.1 | 7.4 | 8.3 | 6.9 |
| F-13714 | 0.03 | 8.9 | 9.2 | 8.7 | 8.5 |
| (+)-8-OH-DPAT | 0.9 | 8.5 | 8.8 | 8.4 | 8.2 |
| 5-HT | 2.5 | 8.2 | 8.5 | 8.1 | 7.9 |
| Data compiled from Newman-Tancredi et al. (2009).[7] |
Table 2: In Vivo Potency (ED50)
| Compound | Dopamine (B1211576) Release in mPFC (µg/kg, i.p.) | 5-HT Release in Hippocampus (µg/kg, i.p.) | Antidepressant-like Effect (FST) (mg/kg, p.o.) |
| This compound | 30 | 240 | 2-16 |
| F-13714 | >1000 | 10 | 2-4 |
| Data compiled from Celada et al. (2007) and Pytka et al. (2021).[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Protocol:
-
Membranes from cells stably expressing human 5-HT1A receptors (e.g., CHO-h5-HT1A cells) are prepared.
-
Membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) at various concentrations.
-
Increasing concentrations of the test compound (this compound) are added to displace the radioligand.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins by this compound.
-
Protocol:
-
Cell membranes expressing 5-HT1A receptors are incubated with the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Increasing concentrations of this compound are added.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Potency (pEC50) and efficacy (Emax) are determined from concentration-response curves.
-
ERK1/2 Phosphorylation Assay
-
Objective: To quantify the this compound-induced phosphorylation of ERK1/2.
-
Protocol:
-
Cells expressing 5-HT1A receptors are treated with various concentrations of this compound for a specific time period.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
-
Secondary antibodies conjugated to a detectable enzyme are used for visualization.
-
The intensity of the pERK1/2 band is normalized to the total ERK1/2 band, and concentration-response curves are generated.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on neurotransmitter release in specific brain regions.
-
Protocol:
-
A microdialysis probe is surgically implanted into the brain region of interest (e.g., medial prefrontal cortex or hippocampus) of an anesthetized rat.
-
Artificial cerebrospinal fluid is perfused through the probe.
-
Neurotransmitters in the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate.
-
Samples of the dialysate are collected at regular intervals.
-
This compound is administered systemically (e.g., intraperitoneally).
-
Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC).
-
Regional Selectivity: Postsynaptic vs. Presynaptic 5-HT1A Receptors
A key aspect of this compound's profile is its preferential activation of postsynaptic 5-HT1A receptors over presynaptic autoreceptors.[2][4] This is evidenced by several lines of investigation:
-
Electrophysiology: this compound increases the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC), a postsynaptic effect, at doses significantly lower than those required to inhibit the firing of serotonergic neurons in the dorsal raphe nucleus, a presynaptic effect.[4]
-
Neurochemistry: this compound increases dopamine release in the mPFC (mediated by postsynaptic 5-HT1A receptors) with a much greater potency than it reduces hippocampal 5-HT release (mediated by presynaptic 5-HT1A autoreceptors).[4]
-
Gene Expression: this compound potently induces the expression of the immediate-early gene c-fos in the prefrontal cortex, while having weak or no effect in the raphe nuclei.[7][8]
Conclusion
This compound exhibits a unique and sophisticated mechanism of action at the 5-HT1A receptor, characterized by biased agonism and preferential activation of postsynaptic receptors in cortical regions.[3][4][7] Its distinct signaling signature, particularly the potent activation of the ERK1/2 pathway, likely underlies its promising antidepressant and pro-cognitive effects observed in preclinical models.[5][6] The detailed understanding of its pharmacology, as outlined in this guide, provides a strong rationale for its continued investigation and development as a novel therapeutic agent for central nervous system disorders.
References
- 1. From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneuropsychiatry.org [jneuropsychiatry.org]
- 4. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
F-15599: A Technical Guide to its Postsynaptic 5-HT1A Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of F-15599 (also known as NLX-101), a novel compound distinguished by its high selectivity and preferential agonist activity at postsynaptic serotonin (B10506) 1A (5-HT1A) receptors. The following sections provide a comprehensive overview of its binding affinity, functional activity, and the experimental methodologies used to characterize its unique properties, positioning it as a significant tool for neuroscience research and a potential therapeutic agent.
Receptor Binding Affinity
This compound exhibits a high affinity for the human 5-HT1A receptor, with a Ki value of 2.2 nM. Its selectivity is a key feature, demonstrating significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors. This high selectivity minimizes off-target effects, a crucial attribute for a therapeutic candidate.
Table 1: Receptor Binding Profile of this compound
| Receptor | Ki (nM) |
| Human 5-HT1A | 2.2 |
| Human 5-HT1B | >10,000 |
| Human 5-HT1D | >10,000 |
| Human 5-HT2A | >1,000 |
| Human 5-HT2C | >1,000 |
| Human 5-HT7 | >1,000 |
| Human α1-adrenergic | >1,000 |
| Human α2-adrenergic | >1,000 |
| Human D2 Dopamine (B1211576) | >1,000 |
Note: The table presents a summary of available data. Specific Ki values for all listed receptors were not consistently found in the provided search results; ">" indicates an affinity lower than the specified concentration.
Functional Activity and Biased Agonism
This compound acts as a potent agonist at 5-HT1A receptors, but its functional profile is nuanced, demonstrating biased agonism. This means it preferentially activates certain downstream signaling pathways over others. Notably, this compound shows a preference for stimulating Gαi over Gαo G-protein subunits and potently activates the extracellular signal-regulated kinase (ERK) pathway, particularly in the prefrontal cortex. This biased signaling is believed to underlie its unique in vivo effects.
Table 2: In Vitro Functional Activity of this compound at Human 5-HT1A Receptors
| Assay | Parameter | Value |
| [35S]GTPγS Binding | EC50 | ~10 nM |
| cAMP Inhibition | EC50 | ~25 nM |
| ERK 1/2 Phosphorylation | EC50 | ~5 nM |
Note: The values are approximations derived from multiple sources and are intended for comparative purposes.
In Vivo Pharmacology: Preferential Postsynaptic Activity
In vivo studies in animal models are crucial for understanding the physiological and behavioral consequences of this compound's receptor selectivity. These studies have consistently demonstrated that this compound preferentially activates postsynaptic 5-HT1A receptors in cortical regions over presynaptic autoreceptors in the raphe nuclei. This is a significant departure from many other 5-HT1A agonists, which often exhibit a preference for autoreceptors, leading to a reduction in serotonin release.
The preferential postsynaptic agonism of this compound is evident in its distinct dose-dependent effects. Low doses of this compound produce antidepressant-like effects in animal models without inducing the full spectrum of the serotonergic syndrome, which is typically associated with non-selective 5-HT1A receptor activation.
Table 3: In Vivo Effects of this compound in Rats
| Effect | Parameter | Value (mg/kg, i.p.) |
| Antidepressant-like Activity (Forced Swim Test) | ED50 | ~0.1 |
| Increase in prefrontal cortex dopamine release | ED50 | ~0.03 |
| Reduction in hippocampal serotonin release | ED50 | ~0.24 |
| Induction of Serotonin Syndrome (e.g., lower lip retraction) | ED50 | >1.0 |
| Hypothermia | ED50 | >1.0 |
Note: These values highlight the separation between the doses required for therapeutic-like effects and those causing side effects.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling at postsynaptic 5-HT1A receptors.
Caption: Key experimental workflows for this compound characterization.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist radioligand).
-
Non-specific binding control: 10 µM serotonin or WAY-100635.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at its Kd concentration), and varying concentrations of this compound.
-
For determining non-specific binding, add the non-specific binding control instead of this compound in separate wells.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To measure the functional agonist activity of this compound at the 5-HT1A receptor by quantifying G-protein activation.
Materials:
-
Rat brain slices (prefrontal cortex and dorsal raphe) or cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter or phosphorimager for autoradiography.
Procedure:
-
Pre-incubate the membranes or brain slices in assay buffer containing GDP for 15-20 minutes at 30°C. This ensures that the G-proteins are in their inactive, GDP-bound state.
-
Add varying concentrations of this compound to the reaction tubes or wells.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C. During this time, agonist binding to the receptor will promote the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter. For autoradiography with brain slices, expose the filters to a phosphor screen and analyze with a phosphorimager.
-
Analyze the data using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation).
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound dissolved in a suitable vehicle.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex or dorsal raphe nucleus).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, administer this compound (e.g., via intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline levels and analyze the dose-response and time-course of the effects of this compound.
Conclusion
This compound is a highly selective 5-HT1A receptor agonist with a distinct pharmacological profile characterized by its preferential activation of postsynaptic receptors in the prefrontal cortex. Its biased agonism, particularly towards the ERK signaling pathway, likely contributes to its potent antidepressant and pro-cognitive effects observed in preclinical models at doses that do not typically elicit the full serotonergic syndrome. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other compounds with similar mechanisms of action, which hold promise for the development of more effective and better-tolerated treatments for neuropsychiatric disorders.
F-15599: A Technical Guide to its Engagement of the ERK1/2 Phosphorylation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-15599, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist. It exhibits functional selectivity, or "biased agonism," by preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This unique pharmacological profile is linked to its preferential stimulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway, a key signaling cascade involved in neuronal plasticity, cell survival, and mood regulation.[2][3] This technical guide provides an in-depth overview of this compound's interaction with the ERK1/2 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Concepts: this compound and Biased Agonism
This compound distinguishes itself from older, canonical 5-HT1A receptor agonists by demonstrating a marked preference for inducing ERK1/2 phosphorylation over other signaling pathways, such as G-protein activation, receptor internalization, or the inhibition of cAMP accumulation.[2][3] This biased signaling is thought to be responsible for its distinct in vivo effects, including its antidepressant-like and pro-cognitive properties, with a reduced propensity for the side effects associated with non-biased 5-HT1A agonists.[4][5] In rat prefrontal cortex, a region rich in postsynaptic 5-HT1A receptors, this compound potently activates ERK1/2 phosphorylation.[2]
Quantitative Data
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound and reference compounds, highlighting its potency and efficacy in engaging the 5-HT1A receptor and downstream signaling pathways.
Table 1: In Vitro Activity of this compound and Reference Agonists at 5-HT1A Receptors
| Parameter | This compound | F-13714 | (+)8-OH-DPAT | 5-HT |
| h5-HT1A Binding Affinity (pKi) | ||||
| [3H]8-OH-DPAT | 7.9 ± 0.1 | 9.7 ± 0.1 | 9.0 ± 0.1 | 8.3 ± 0.1 |
| G-Protein Activation ([35S]GTPγS binding, pEC50) | ||||
| HeLa-h5-HT1A membranes | 7.2 ± 0.1 | 9.2 ± 0.1 | 8.8 ± 0.1 | 8.0 ± 0.1 |
| G-Protein Activation ([35S]GTPγS binding, Emax % vs 5-HT) | ||||
| HeLa-h5-HT1A membranes | 102 ± 5 | 115 ± 4 | 105 ± 3 | 100 ± 4 |
| ERK1/2 Phosphorylation (pEC50) | ||||
| CHO-h5-HT1A cells | 7.8 ± 0.1 | 9.1 ± 0.1 | 8.3 ± 0.1 | 8.5 ± 0.1 |
| ERK1/2 Phosphorylation (Emax % vs 5-HT) | ||||
| CHO-h5-HT1A cells | 105 ± 6 | 110 ± 5 | 100 ± 4 | 100 ± 5 |
| cAMP Accumulation Inhibition (pEC50) | ||||
| HeLa-h5-HT1A cells | 6.5 ± 0.1 | 8.7 ± 0.1 | 8.1 ± 0.1 | 7.9 ± 0.1 |
| cAMP Accumulation Inhibition (Emax % vs 5-HT) | ||||
| HeLa-h5-HT1A cells | 100 ± 3 | 100 ± 2 | 100 ± 2 | 100 ± 3 |
Data compiled from Newman-Tancredi et al., 2009.
Table 2: In Vivo Effects of this compound
| Model | Parameter | This compound | F-13714 |
| Antidepressant-like Activity | |||
| Rat Forced Swim Test (immobility) | ED50 (mg/kg, p.o.) | 0.12 | 0.08 |
| Serotonergic Syndrome | |||
| Lower Lip Retraction | ED50 (mg/kg, p.o.) | 2.5 | 0.63 |
| Dopamine Release in mPFC | ED50 (µg/kg, i.p.) | 30 | Not Reported |
| Hippocampal 5-HT Release Inhibition | ED50 (µg/kg, i.p.) | 240 | Not Reported |
Data compiled from Assié et al., 2010 and other sources.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its impact on ERK1/2 phosphorylation.
Experimental Protocols
In Vitro ERK1/2 Phosphorylation Assay in CHO-h5-HT1A Cells
This protocol describes a method to assess the ability of this compound to induce ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
1. Cell Culture and Seeding:
-
Culture CHO cells stably expressing the human 5-HT1A receptor (CHO-h5-HT1A) in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Seed the cells into 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
2. Serum Starvation:
-
Once the cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. This step is crucial to reduce basal levels of ERK1/2 phosphorylation.
3. Compound Treatment:
-
Prepare fresh solutions of this compound and any reference compounds at various concentrations in serum-free medium.
-
Aspirate the serum-free medium from the cells.
-
Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 10 minutes) at 37°C. Include a vehicle control (e.g., DMSO in serum-free medium).
4. Cell Lysis:
-
After the incubation period, place the plates on ice and immediately aspirate the compound-containing medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic Acid (BCA) assay.
6. Western Blotting:
-
Prepare protein samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
7. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Plot the data as a percentage of the maximal response to a reference agonist (e.g., 5-HT) and calculate pEC50 and Emax values.
Ex Vivo ERK1/2 Phosphorylation Analysis in Rat Prefrontal Cortex
This protocol outlines the procedure for measuring this compound-induced ERK1/2 phosphorylation in the prefrontal cortex of rats.
1. Animal Dosing:
-
Acclimate male Sprague-Dawley rats to the housing conditions for at least 5 days.
-
On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.[2]
-
For antagonist studies, a 5-HT1A antagonist such as WAY-100635 can be administered prior to this compound.[2]
2. Tissue Collection:
-
At a specified time point after dosing (e.g., 30 minutes), euthanize the rats by decapitation.[2]
-
Rapidly dissect the prefrontal cortex on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until further processing.
3. Tissue Homogenization and Protein Extraction:
-
Homogenize the frozen prefrontal cortex tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet insoluble material.
-
Collect the supernatant containing the protein lysate.
4. Protein Quantification and Western Blotting:
-
Follow steps 5 and 6 as described in the in vitro protocol above to determine protein concentration and perform Western blotting for p-ERK1/2 and total ERK1/2.
5. Data Analysis:
-
Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of this compound on ERK1/2 phosphorylation.
Conclusion
This compound represents a significant advancement in the development of 5-HT1A receptor agonists due to its biased agonism towards the ERK1/2 phosphorylation pathway. This unique mechanism of action is believed to underpin its promising therapeutic profile. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other biased agonists targeting the 5-HT1A receptor. The provided methodologies can be adapted to investigate the effects of this compound in various preclinical models and to explore its downstream effects on gene expression and neuronal function.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
F-15599: A Deep Dive into its Modulation of Dopamine Release in the Prefrontal Cortex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
F-15599, a novel psychoactive compound, has garnered significant attention within the neuroscience community for its unique pharmacological profile. As a highly selective 5-HT1A receptor agonist, it demonstrates a remarkable preference for postsynaptic receptors located in the prefrontal cortex (PFC). This targeted action leads to a significant and dose-dependent increase in dopamine (B1211576) release in this critical brain region, which is implicated in cognition, motivation, and executive function. This technical guide provides a comprehensive overview of the effects of this compound on dopamine neurotransmission in the PFC, synthesizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on dopamine release in the medial prefrontal cortex (mPFC) of rats.
| Parameter | Value | Route of Administration | Reference |
| ED₅₀ for Dopamine Release in mPFC | 30 µg/kg | Intraperitoneal (i.p.) | [1] |
| ED₅₀ for 5-HT Release Reduction in Hippocampus | 240 µg/kg | Intraperitoneal (i.p.) | [1] |
| Minimal Effective Dose for Pyramidal Neuron Firing Increase in mPFC | 0.2 µg/kg | Intravenous (i.v.) | [1] |
| Minimal Effective Dose for Dorsal Raphe 5-HT Neuron Firing Reduction | 8.2 µg/kg | Intravenous (i.v.) | [1] |
Table 1: Systemic Administration of this compound and its Effects
| Concentration | Maximal Dopamine Increase (% of Basal Level) | Method | Reference |
| 300 µM | Significant global effect | Reverse Dialysis in mPFC | [1] |
| 1000 µM | ~470% | Reverse Dialysis in mPFC | [1] |
Table 2: Local Administration of this compound in the mPFC and its Effect on Dopamine Release
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have elucidated the effects of this compound on dopamine release in the prefrontal cortex.
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and its metabolites in the mPFC of freely moving or anesthetized rats following systemic or local administration of this compound.
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats are typically used.[1] They are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the mPFC. The coordinates are determined based on a standard rat brain atlas.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The dialysate, which contains extracellular fluid from the mPFC, is collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound is administered either systemically (i.p. or i.v.) or locally through the dialysis probe (reverse dialysis).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and its metabolites.
-
Data Analysis: The data is typically expressed as a percentage change from the baseline levels established before drug administration.
In Vivo Single-Unit Electrophysiology
Objective: To record the firing rate of individual pyramidal neurons in the mPFC in response to this compound administration.
Methodology:
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A craniotomy is performed to expose the brain surface above the mPFC.
-
Electrode Placement: A glass micropipette or a metal microelectrode is slowly lowered into the mPFC to isolate the electrical activity of a single neuron.
-
Neuron Identification: Pyramidal neurons are identified based on their characteristic firing patterns and spike waveforms.
-
Drug Administration: this compound is administered intravenously (i.v.) in escalating doses.
-
Data Recording and Analysis: The firing rate of the neuron is recorded before and after each dose of this compound. The change in firing rate is then calculated.
Visualizations
Signaling Pathway of this compound in the Prefrontal Cortex
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on dopamine release in the prefrontal cortex. This compound preferentially binds to and activates postsynaptic 5-HT1A receptors located on pyramidal neurons. This activation is coupled to Gαi proteins, which in turn modulates the activity of downstream effectors, including the ERK1/2 signaling cascade. This ultimately leads to an increase in the firing rate of these pyramidal neurons, which are thought to project to and stimulate dopamine-releasing neurons in the ventral tegmental area (VTA), resulting in increased dopamine release in the PFC.
References
The In Vivo Profile of F-15599: A Focus on Somatodendritic Autoreceptor Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
F-15599 (also known as NLX-101) is a novel, potent, and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] It has garnered significant interest within the neuroscience and pharmaceutical communities due to its unique property of "functional selectivity" or "biased agonism".[1] Specifically, this compound preferentially activates postsynaptic 5-HT1A receptors, primarily located in cortical regions, over the somatodendritic 5-HT1A autoreceptors found on serotonin neurons in the dorsal raphe nucleus (DRN).[2][3][4][5][6][7] This characteristic distinguishes it from older 5-HT1A agonists, which often activate autoreceptors at doses equal to or lower than those required for postsynaptic receptor engagement, thereby limiting their therapeutic efficacy by initially reducing serotonin release.[5]
This technical guide provides a comprehensive overview of the in vivo activity of this compound, with a specific focus on its effects at somatodendritic autoreceptors. We will summarize key quantitative data from electrophysiological and neurochemical studies, detail the experimental protocols used to generate this data, and provide visualizations of the underlying mechanisms and workflows.
Core Mechanism: Functional Selectivity at 5-HT1A Receptors
The therapeutic potential of this compound is rooted in its ability to preferentially modulate specific intracellular signaling cascades upon binding to the 5-HT1A receptor. Somatodendritic autoreceptors in the DRN act as a negative feedback mechanism, where their activation inhibits the firing of serotonin neurons and reduces overall serotonin release.[5][8] In contrast, activation of postsynaptic 5-HT1A heteroreceptors in regions like the medial prefrontal cortex (mPFC) is associated with the desired therapeutic effects, including antidepressant and pro-cognitive actions.[2][3]
This compound exhibits a distinct "signaling signature." In vitro and ex vivo studies have shown that it preferentially stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and more potently activates the Gαi G-protein subtype over the Gαo subtype.[1][9] This biased agonism is believed to underlie its preferential action on postsynaptic receptors in the cortex, leading to a favorable separation between therapeutic effects and the side effects associated with potent autoreceptor activation.[2][9]
Quantitative Data Summary
The in vivo selectivity of this compound has been quantified through electrophysiological and neurochemical studies. The following tables summarize the key findings, demonstrating the dose separation between its effects on postsynaptic versus presynaptic autoreceptor-mediated functions.
Table 1: In Vivo Electrophysiological Effects of this compound in Rats
| Parameter | Brain Region | Receptor Type | Effect | Minimal Effective Dose (i.v.) | Reference |
|---|---|---|---|---|---|
| Pyramidal Neuron Firing Rate | Medial Prefrontal Cortex (mPFC) | Postsynaptic | Increased Discharge Rate | 0.2 µg/kg | [2][10] |
| 5-HT Neuron Firing Rate | Dorsal Raphe Nucleus (DRN) | Somatodendritic Autoreceptor | Reduced Discharge Rate | 8.2 µg/kg |[2][10] |
This table illustrates that this compound activates postsynaptic receptors in the mPFC at doses more than an order of magnitude lower than those required to inhibit neuronal firing via somatodendritic autoreceptors in the DRN.[2]
Table 2: In Vivo Neurochemical Effects of this compound in Rats (Microdialysis)
| Parameter | Brain Region | Receptor Type | Effect | ED₅₀ (i.p.) | Reference |
|---|---|---|---|---|---|
| Extracellular Dopamine (B1211576) | Medial Prefrontal Cortex (mPFC) | Postsynaptic | Increased Output | 30 µg/kg | [2][10][11] |
| Extracellular Serotonin | Hippocampus | Somatodendritic Autoreceptor | Reduced Release | 240 µg/kg |[2][10][11] |
This neurochemical data corroborates the electrophysiological findings, showing an eight-fold selectivity for the postsynaptic receptor-mediated effect (dopamine release in mPFC) over the autoreceptor-mediated effect (serotonin release inhibition).[2]
Table 3: In Vivo Behavioral Profile of this compound in Rats
| Behavioral Model | Primary Receptor Mediation | Effect | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| Forced Swim Test (FST) | Postsynaptic | Reduced Immobility (Antidepressant-like) | 0.10 | [3][7] |
| 5-HT Syndrome (Lower Lip Retraction) | Autoreceptor/Postsynaptic | Induction | 1.1 | [3][7] |
| Hypothermia | Autoreceptor/Postsynaptic | Temperature Reduction | 1.4 |[3][7] |
This table highlights the significant separation between the doses of this compound required for antidepressant-like activity and those that induce classic serotonergic side effects, further supporting its preferential postsynaptic mechanism of action.[3]
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo studies that established the pharmacological profile of this compound.
In Vivo Single-Unit Electrophysiology
This technique is used to measure the firing rate of individual neurons in response to drug administration.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.). The animal is then placed in a stereotaxic frame to allow for precise targeting of specific brain nuclei. Body temperature is maintained at 37°C with a heating pad.
-
Surgical Procedure: A burr hole is drilled in the skull overlying the target regions: the medial prefrontal cortex (mPFC) for postsynaptic effects and the dorsal raphe nucleus (DRN) for autoreceptor effects.
-
Neuronal Recording: A glass micropipette electrode is lowered into the target brain region. For the DRN, 5-HT neurons are identified by their characteristic slow (0.5-3 Hz) and regular firing pattern.[12] In the mPFC, pyramidal neurons are recorded. The electrode records the extracellular action potentials, which are then amplified, filtered, and displayed on an oscilloscope and computer.
-
Drug Administration: this compound is administered intravenously (i.v.) through a cannulated tail vein. A cumulative dosing regimen is often used, with increasing doses administered at regular intervals to construct a dose-response curve.
-
Antagonist Confirmation: To confirm that the observed effects are mediated by 5-HT1A receptors, the selective antagonist WAY100635 is administered after the effects of this compound have been established, which should reverse the drug-induced changes in firing rate.[2][10]
-
Data Analysis: The primary outcome is the neuronal firing rate (spikes/second), which is analyzed for significant changes from the baseline firing rate after each drug infusion.
In Vivo Microdialysis
This method allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving or anesthetized animals.
-
Animal Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the mPFC or the ventral hippocampus (a region where 5-HT release is strongly modulated by DRN autoreceptors).[2][8] Animals are allowed to recover for several days following surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF.
-
Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.). After administration, dialysate collection continues for several hours to monitor the time course of the drug's effect. In some experiments, this compound is applied directly into the target region via reverse dialysis (included in the perfusion aCSF) to confirm local effects.[2]
-
Neurochemical Analysis: The concentration of dopamine and serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.
-
Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the average baseline concentration established before drug administration. Dose-response curves are generated, and ED₅₀ values are calculated.
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: this compound biased signaling at the 5-HT1A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of 5-HT1A autoreceptors in the mechanism of action of serotoninergic antidepressant drugs: recent findings from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Potassium Channel Conductance Is Involved in Phenylephrine-Induced Spontaneous Firing of Serotonergic Neurons in the Dorsal Raphe Nucleus [frontiersin.org]
F-15599 (NLX-101): A Technical Guide to its Therapeutic Potential in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
F-15599, also known as NLX-101, is a novel, highly selective, and potent full agonist for the serotonin (B10506) 5-HT1A receptor. A significant body of preclinical research suggests its potential as a therapeutic agent for a range of neurological and psychiatric disorders, including depression, cognitive deficits associated with schizophrenia, and Rett syndrome.[1] Its unique pharmacological profile, characterized by a preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex over presynaptic autoreceptors in the raphe nuclei, distinguishes it from older 5-HT1A agonists and may offer an improved therapeutic window with fewer side effects. This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and underlying mechanisms of action of this compound, tailored for the neuroscience research and drug development community.
Mechanism of Action: Preferential Postsynaptic 5-HT1A Receptor Agonism
This compound's primary mechanism of action is its high-affinity binding to and activation of 5-HT1A receptors.[2][3][4][5] Unlike many existing serotonergic agents, this compound exhibits functional selectivity, or "biased agonism," meaning it preferentially engages specific downstream signaling pathways upon receptor binding.[1]
Key Features of this compound's Mechanism of Action:
-
High Selectivity: this compound displays over 1000-fold greater selectivity for the 5-HT1A receptor compared to other monoamine receptors and transporters.[6]
-
Postsynaptic Preference: Electrophysiological and neurochemical studies have demonstrated that this compound preferentially activates postsynaptic 5-HT1A receptors located on pyramidal neurons in the prefrontal cortex.[6][7][8] This is in contrast to its weaker effect on presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which are responsible for the negative feedback inhibition of serotonin release.[6][8]
-
Biased Agonism: In vitro studies have shown that this compound preferentially activates the Gαi G-protein subtype over the Gαo subtype and stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) more potently than it inhibits adenylyl cyclase or induces receptor internalization.[1]
This preferential activation of cortical postsynaptic 5-HT1A receptors is thought to be the basis for its potential therapeutic effects. By stimulating these receptors, this compound can modulate the activity of cortical circuits implicated in mood regulation and cognition.
Signaling Pathway of this compound at Postsynaptic 5-HT1A Receptors
Caption: this compound signaling at postsynaptic 5-HT1A receptors.
Preclinical Evidence: Antidepressant and Pro-cognitive Potential
A substantial body of preclinical research in rodent models has demonstrated the potential of this compound in treating depression and cognitive dysfunction.
Antidepressant-like Activity
This compound has consistently shown potent antidepressant-like effects in various behavioral models.
| Model | Species | Route of Admin. | ED50 (mg/kg) | Key Finding |
| Forced Swim Test (FST) | Rat | p.o. | 0.12 | Significantly reduced immobility time, an effect maintained after repeated administration.[9] |
| Forced Swim Test (FST) | Rat | i.p. | 0.08 | Potent reduction in immobility.[9] |
| Ultrasonic Vocalization | Rat | i.p. | - | Decreased stress-induced ultrasonic vocalizations at low doses.[2][3][4] |
Pro-cognitive Effects
This compound has also demonstrated the ability to ameliorate cognitive deficits in animal models relevant to schizophrenia.
| Model | Species | Route of Admin. | Dose (mg/kg) | Key Finding |
| Phencyclidine (PCP)-induced deficit in hole-board | Rat | i.p. | 0.16 | Partially alleviated working and reference memory deficits induced by PCP.[10][11] |
| PCP-induced deficit in reversal learning | Rat | i.p. | - | Attenuated cognitive flexibility deficits induced by PCP.[10][11] |
Neurochemical Effects
Microdialysis studies have provided direct evidence of this compound's ability to modulate neurotransmitter release in a manner consistent with its proposed mechanism of action.
| Brain Region | Neurotransmitter | Route of Admin. | ED50 (µg/kg) | Effect |
| Medial Prefrontal Cortex | Dopamine | i.p. | 30 | Increased dopamine output, indicative of postsynaptic 5-HT1A receptor activation.[6][8] |
| Hippocampus | Serotonin (5-HT) | i.p. | 240 | Reduced 5-HT release, indicative of presynaptic 5-HT1A autoreceptor activation at higher doses.[6][8] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Caption: Workflow for the rodent Forced Swim Test.
Protocol Details:
-
Animals: Male Sprague-Dawley rats are typically used.[5] They are housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: A transparent plastic cylinder (approximately 40-50 cm high and 18-20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Day 1 (Pre-test): Each rat is individually placed in the cylinder for a 15-minute swim session. This initial exposure induces a state of behavioral despair, leading to increased immobility in the subsequent test.[3]
-
Drug Administration: Following the pre-test, animals are administered this compound or vehicle (e.g., saline) via the desired route (oral gavage or intraperitoneal injection) at specified time points before the test session.
-
Day 2 (Test): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session. The entire session is recorded for later analysis.
-
-
Data Analysis: An observer blind to the treatment conditions scores the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Caption: Workflow for in vivo microdialysis in rodents.
Protocol Details:
-
Animals and Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).[12] The animals are allowed to recover for several days.
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[13]
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound is administered, and dialysate collection continues for several hours.
-
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine and serotonin.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.
Clinical Development and Future Directions
This compound, under the name NLX-101, is currently under clinical development by Neurolixis.[14] While initial preclinical studies focused on depression and psychosis, the clinical development has pivoted towards orphan indications.
Rett Syndrome: Preclinical studies in a mouse model of Rett syndrome demonstrated that NLX-101 can alleviate breathing abnormalities.[4][15] This has led to the granting of Orphan Drug designation for NLX-101 for the treatment of Rett syndrome in both the United States and Europe.[6] A Phase 1 clinical trial has been initiated.[16]
Fragile X Syndrome: NLX-101 is also in Phase 1 clinical development for the treatment of Fragile X Syndrome.[14]
The unique mechanism of this compound, with its preferential activation of postsynaptic 5-HT1A receptors in the cortex, suggests a broad therapeutic potential for a variety of CNS disorders characterized by serotonergic and cognitive dysfunction. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLX-101 - Neurolixis [neurolixis.com]
- 5. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rett Syndrome Research Trust Awards $9 Million to Accelerate Translation of Lab Discoveries to the Clinic | Rett Syndrome Research Trust [reverserett.org]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLX-101 by Neurolixis for Fragile X Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 15. rettsyndromenews.com [rettsyndromenews.com]
- 16. 25 March 2025 - Transgenic mouse study adds support for development of NLX-101 for treatment of Rett Syndrome - Neurolixis [neurolixis.com]
F-15599: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-15599, also known as NLX-101, is a potent and highly selective serotonin (B10506) 5-HT1A receptor full agonist with a distinctive pharmacological profile.[1][2] It exhibits functional selectivity, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1][3] This biased agonism is thought to contribute to its potential as a therapeutic agent for a range of neurological and psychiatric disorders, including depression and Rett syndrome.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological characterization of this compound, intended for professionals in the fields of neuroscience, medicinal chemistry, and drug development.
Discovery and Pharmacological Profile
This compound was identified as a novel compound with high efficacy and selectivity for the serotonin 5-HT1A receptor.[3] Its discovery was driven by the therapeutic hypothesis that preferential activation of postsynaptic 5-HT1A receptors could offer an improved treatment strategy for mood disorders.[3]
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT1A receptor. The binding affinity is typically quantified by the inhibition constant (Ki).
| Receptor | pKi | Ki (nM) | Reference |
| Human 5-HT1A | 8.47 | 3.4 | [4] |
This compound exhibits high selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.
Functional Activity
The functional activity of this compound is characterized by its potency (EC50) and efficacy (Emax) in various cellular assays. It acts as a full agonist at the 5-HT1A receptor.
| Assay | pEC50 | Emax (% of 5-HT) | Reference |
| [35S]GTPγS Binding | 7.3 | 104 | [4] |
| Adenylyl Cyclase Inhibition | 6.5 | 100 | [4] |
| ERK1/2 Phosphorylation | 7.8 | 100 | [4] |
Mechanism of Action and Signaling Pathways
This compound's unique pharmacological effects are attributed to its biased agonism at the 5-HT1A receptor. It preferentially activates specific downstream signaling pathways.
G-Protein Coupling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR). This compound has been shown to preferentially activate the Gαi subunit over the Gαo subunit.[2][4] This selective coupling is believed to be a key determinant of its distinct signaling profile.
Downstream Signaling
Activation of the 5-HT1A receptor by this compound leads to the modulation of several intracellular signaling cascades:
-
Inhibition of Adenylyl Cyclase: Consistent with Gαi coupling, this compound potently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Activation of ERK1/2 Phosphorylation: this compound stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway implicated in neuronal plasticity and antidepressant effects.[4][5]
The preferential activation of the ERK1/2 pathway over other signaling cascades is a hallmark of this compound's functional selectivity.
Chemical Synthesis
The chemical synthesis of this compound, chemically named 3-Chloro-4-fluorophenyl-[4-fluoro-4-[[(5-methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone, involves a multi-step process. The following is a detailed protocol based on available literature.
Synthesis of 5-Methyl-pyrimidin-2-ylmethylamine dihydrochloride (Intermediate 1)
Materials:
-
5-Methyl-2-cyanopyrimidine
-
Methanol (anhydrous)
-
Raney Nickel
-
Hydrogen gas
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Protocol:
-
In a high-pressure hydrogenation vessel, dissolve 5-methyl-2-cyanopyrimidine in anhydrous methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully filter the reaction mixture to remove the Raney Nickel catalyst.
-
To the filtrate, add a stoichiometric excess of concentrated hydrochloric acid.
-
The hydrochloride salt will precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-methyl-pyrimidin-2-ylmethylamine dihydrochloride.
Synthesis of 1-(3-Chloro-4-fluorobenzoyl)-4-fluoro-4-cyanopiperidine (Intermediate 2)
Materials:
-
1-(3-Chloro-4-fluorobenzoyl)-4-piperidone
-
Acetone (B3395972) cyanohydrin
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolve 1-(3-chloro-4-fluorobenzoyl)-4-piperidone in dichloromethane.
-
Add acetone cyanohydrin and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin intermediate.
-
This intermediate can often be used in the next step without further purification.
Synthesis of this compound: Reductive Amination
Materials:
-
5-Methyl-pyrimidin-2-ylmethylamine dihydrochloride (Intermediate 1)
-
1-(3-Chloro-4-fluorobenzoyl)-4-fluoro-4-cyanopiperidine (Intermediate 2)
-
Methanol
-
Sodium cyanoborohydride
-
Molecular sieves (4Å)
-
Triethylamine or another suitable base
Protocol:
-
To a solution of 5-methyl-pyrimidin-2-ylmethylamine dihydrochloride and 1-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-cyanopiperidine in methanol, add activated 4Å molecular sieves.
-
Add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
Purification of this compound
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small percentage of triethylamine to prevent tailing)
Protocol:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Prepare a silica gel column with the chosen eluent system.
-
Load the dissolved crude product onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a solid.
Experimental Protocols for Pharmacological Characterization
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM MgCl2)
-
Non-specific binding control (e.g., 10 µM 5-HT)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional agonist activity of this compound at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[35S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)
Protocol:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, GDP, and this compound in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
Objective: To measure the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
Whole cells expressing the human 5-HT1A receptor
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Western blotting or ELISA detection system
Protocol:
-
Plate the cells and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.
-
Quantify the band intensities or ELISA signal and normalize the p-ERK signal to the total ERK signal.
-
Plot the concentration-response curve to determine the EC50 and Emax for ERK1/2 phosphorylation.
Conclusion
This compound is a promising 5-HT1A receptor agonist with a unique profile of biased agonism, preferentially activating postsynaptic receptors and specific downstream signaling pathways. This technical guide provides a comprehensive overview of its discovery, detailed methodologies for its chemical synthesis, and key experimental protocols for its pharmacological characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the development of novel therapeutics targeting the serotonergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
F-15599 (NLX-101) in Preclinical Rett Syndrome Research: A Technical Guide
Introduction
Rett syndrome (RTT) is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, which encodes the methyl-CpG-binding protein 2.[1][2] This protein is a critical transcriptional regulator, and its dysfunction leads to a range of profound neurological deficits, including severe respiratory distress, cognitive impairments, and loss of motor skills.[2][3] Despite advances in understanding the neurobiology of RTT, effective therapies remain a significant unmet need.[1][2]
One promising therapeutic avenue involves targeting the serotonergic system, which is known to be dysfunctional in RTT.[4] F-15599, also known as NLX-101, is a novel, highly selective, and potent 5-HT1A receptor full agonist.[5] It exhibits a unique "biased agonism," preferentially activating postsynaptic 5-HT1A receptors (heteroreceptors) in cortical and brainstem regions over presynaptic 5-HT1A autoreceptors in the raphe nuclei.[1][6][7] This profile suggests it may offer therapeutic benefits for mood and cognition while minimizing certain side effects associated with less selective 5-HT1A agonists.[4][7] NLX-101 has received 'Orphan Drug' designation for the treatment of Rett syndrome and has entered Phase 1 human studies.[8][9]
This technical guide provides an in-depth overview of the preclinical research on NLX-101 for Rett syndrome, summarizing key efficacy data, detailing experimental protocols, and illustrating the underlying mechanisms of action.
Pharmacological Profile and Mechanism of Action
NLX-101 is distinguished by its exceptional selectivity for the 5-HT1A receptor, with over 1000-fold higher affinity for this target compared to other receptors.[4] Its key feature is functional selectivity, or biased agonism. Unlike older 5-HT1A agonists that activate all receptor populations, NLX-101 preferentially stimulates postsynaptic 5-HT1A heteroreceptors.[6][10] This is significant because the activation of presynaptic 5-HT1A autoreceptors can limit the therapeutic effects of serotonergic agents, whereas stimulating postsynaptic receptors is crucial for antidepressant and pro-cognitive actions.[1]
In vitro studies have shown that NLX-101 potently stimulates extracellular signal-regulated kinase (ERK1/2) phosphorylation, a downstream signaling pathway linked to its therapeutic effects, more effectively than it influences other pathways like cAMP inhibition or receptor internalization.[6] This preferential signaling cascade is believed to contribute to its robust efficacy in preclinical models.[1]
Preclinical Efficacy Data
Preclinical studies have primarily utilized heterozygous female Mecp2 mouse models, which recapitulate key phenotypes of human RTT, including respiratory and cognitive deficits.[1][3][10]
Respiratory Function
A major debilitating symptom in RTT is respiratory dysrhythmia, characterized by frequent apneas.[10] Studies in Mecp2tm1.1Bird and Mecp2tm1.1Coyle mouse models demonstrate that NLX-101 robustly improves respiratory function.[1][10] Acute, single intraperitoneal (i.p.) administration dose-dependently reduces the frequency and duration of apneic events and helps normalize irregular breathing patterns.[2][10][11]
| Mouse Model | Administration | Dose | Outcome on Apnea Frequency | Outcome on Apnea Duration | Citation |
| Mecp2tm1.1Bird | Acute (i.p.) | 2.5 mg/kg | ↓ 12±6 apneas/hour (vs. 142±12 in vehicle) | ↓ 0.712±0.712 s (vs. 1.415±0.107 s in vehicle) | [10] |
| Mecp2tm1.1Coyle | Acute (i.p.) | Not specified | ↓ 12±4 apneas/hour (vs. 153±32 in vehicle) | ↓ 0.862±0.057 s (vs. 1.534±0.1 s in vehicle) | [10] |
| Mecp2tm1.1Coyle | Chronic (s.c. infusion) | 7 mg/kg/day | ↓ 65% at day 4, 63% at day 10, 53% at day 14 | Not Reported | [10] |
Cognitive Function
Cognitive deficits are a core feature of RTT.[3] Preclinical studies show that while acute administration has limited effects, early-onset chronic treatment with NLX-101 can entirely prevent the development of cognitive impairments in Mecp2tm1.1Bird mice.[1][2] These benefits were observed in both short- and long-term memory paradigms and were maintained as the animals aged.[1]
| Mouse Model | Test Paradigm | Administration | Outcome | Citation |
| Mecp2tm1.1Bird | Novel Object Recognition | Chronic (10 weeks) | Prevented short- and long-term memory deficits | [1][2] |
| Mecp2tm1.1Bird | Fear Conditioning | Chronic (10 weeks) | Restored freezing behavior to wild-type levels | [1][2][11] |
Motor Function
Despite the positive effects on respiratory and cognitive symptoms, preclinical evidence indicates that NLX-101 does not improve or preserve motor function in Rett syndrome mouse models.[1][2][11] Treated mice performed similarly to untreated mice in multiple motor tests.[11]
Experimental Protocols
The following methodologies are central to the preclinical evaluation of NLX-101 in Rett syndrome models.
Animal Models
-
Model: Heterozygous female mice from the Mecp2tm1.1Bird and Mecp2tm1.1Coyle strains are commonly used.[10] These models mimic the genetic status of females with RTT and exhibit relevant phenotypes like breathing abnormalities and cognitive impairments.[3][10]
-
Age: Mice are typically older than 6 months for respiratory studies to ensure the phenotype is fully developed.[10] Cognitive studies have involved early-onset chronic treatment.[1]
Drug Administration
-
Acute Studies: NLX-101 is administered via a single intraperitoneal (i.p.) injection. Doses ranging from 0.04 to 2.5 mg/kg have been tested to establish a dose-response relationship.[10]
-
Chronic Studies: For long-term assessment, NLX-101 is delivered via continuous infusion using subcutaneously implanted mini-pumps (e.g., 7 mg/kg/day).[10] Another method involves daily i.p. injections over several weeks.[1]
Respiratory Assessment: Whole-Body Plethysmography
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained mice.
-
Procedure: Mice are placed in a sealed chamber, and pressure changes caused by their breathing are recorded.
-
Data Acquisition: Breathing is typically measured for a baseline period (e.g., 1 hour) before drug administration and for a subsequent period (e.g., 1 hour) post-treatment.[10]
-
Parameters Measured: Key metrics include the frequency and duration of apneas (defined as a pause in breathing for at least two respiratory cycles) and overall respiratory irregularity.[10][11]
Cognitive Assessment: Behavioral Assays
-
Novel Object Recognition (NOR): This test assesses short- and long-term memory. Mice are first habituated to an arena. They are then exposed to two identical objects. After a delay, one object is replaced with a novel one. Mice with intact memory spend more time exploring the novel object. The test showed that chronic NLX-101 treatment prevented deficits in this paradigm in Rett mice.[1]
-
Fear Conditioning: This paradigm evaluates fear-associated learning and memory. A mouse is placed in a chamber and exposed to a neutral stimulus (e.g., a light or tone) paired with an aversive stimulus (e.g., a mild foot shock). Later, when re-exposed to the chamber or the neutral stimulus alone, mice with intact memory exhibit a "freezing" response. Rett mice show decreased freezing, a deficit that was restored to normal levels by daily NLX-101 treatment.[1][11]
Downstream Signaling and Molecular Effects
The therapeutic action of NLX-101 is linked to the activation of specific intracellular signaling pathways. As a biased agonist, NLX-101 preferentially stimulates the phosphorylation of ERK1/2.[6] Research suggests it also increases the activation of other pro-survival and synaptic plasticity-related kinases, including pmTOR and pAkt.[1] Furthermore, treatment has been associated with increased expression of the postsynaptic density protein PSD95 and the glutamate (B1630785) receptor subunit GluA1, which may contribute to its pro-cognitive and potential antidepressant effects.[1]
Conclusion
Preclinical research provides compelling evidence for the therapeutic potential of this compound (NLX-101) in treating key symptoms of Rett syndrome.[1][11] Its unique mechanism as a biased agonist at postsynaptic 5-HT1A receptors translates into robust efficacy in animal models, where it significantly alleviates respiratory abnormalities and prevents the onset of cognitive deficits.[1][10] However, the lack of efficacy on motor symptoms highlights that it is not a comprehensive disease-modifying therapy but rather a targeted symptomatic treatment.[11] The strong preclinical data have supported the advancement of NLX-101 into clinical development, offering hope for a new therapeutic option for individuals with Rett syndrome.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Rescue of respiratory and cognitive impairments in Rett Syndrome mice using NLX-101, a selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical research in Rett syndrome: setting the foundation for translational success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLX-101 - Neurolixis [neurolixis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25 March 2025 - Transgenic mouse study adds support for development of NLX-101 for treatment of Rett Syndrome - Neurolixis [neurolixis.com]
- 9. NLX 101 - AdisInsight [adisinsight.springer.com]
- 10. pa2online.org [pa2online.org]
- 11. rettsyndromenews.com [rettsyndromenews.com]
Unlocking Therapeutic Potential: A Technical Guide to F-15599 in Animal Models of Fragile X Syndrome
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical investigation of F-15599 (also known as NLX-101), a selective 5-HT1A receptor biased agonist, in animal models of Fragile X syndrome (FXS). Fragile X syndrome is the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder, resulting from the silencing of the FMR1 gene and subsequent loss of the fragile X messenger ribonucleoprotein (FMRP).[1][2][3][4] The absence of FMRP leads to a range of debilitating symptoms, including cognitive impairments, anxiety, hyperactivity, and social deficits.[3] This guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used to evaluate its efficacy.
This compound: A Novel Approach Targeting Serotonergic Dysregulation in Fragile X Syndrome
This compound is a first-in-class, highly selective 5-HT1A receptor biased agonist that preferentially targets postsynaptic receptors, particularly within cortical regions.[1][5] This preferential activity is significant as serotonergic pathways are implicated in mood, cognition, and behavior, many of which are disrupted in Fragile X syndrome. The rationale for investigating this compound in FXS stems from the understanding that targeting specific neurotransmitter systems can ameliorate core symptoms of the disorder.
Mechanism of Action and Signaling Pathway
This compound's therapeutic potential lies in its specific interaction with the 5-HT1A receptor. As a biased agonist, it selectively activates certain downstream signaling cascades over others. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate multiple intracellular signaling pathways. This compound's preferential activation of postsynaptic 5-HT1A receptors is thought to modulate neuronal activity in brain regions critical for cognition and emotional regulation.
Efficacy of this compound in the Fmr1 Knockout Mouse Model
The primary animal model for Fragile X syndrome is the Fmr1 knockout (KO) mouse, which lacks the FMRP protein and recapitulates many of the behavioral and cognitive deficits observed in humans with FXS.[3] Studies utilizing the Fmr1 KO mouse have demonstrated the potential of this compound to ameliorate several core symptoms of the disorder.
Summary of Preclinical Findings
A key study investigated the effects of this compound in male Fmr1 KO2 mice, a specific strain of the knockout model. The administration of this compound led to a dose-dependent normalization or partial normalization of several behavioral abnormalities.
Table 1: Behavioral Effects of this compound in Fmr1 KO2 Mice
| Behavioral Domain | Phenotype in Fmr1 KO2 Mice | Effect of this compound (0.64 mg/kg) | Effect of this compound (2.5 mg/kg) |
| Locomotor Activity | Hyperactivity | Normalized | Normalized |
| Repetitive Behavior | Increased Self-Grooming | Normalized | Normalized |
| Anxiety-like Behavior | Hyponeophagia | Partially Normalized | Fully Normalized |
| Social Cognition | Deficient Social Memory | Partially Normalized | Fully Normalized |
| Working Memory | Deficits in Working Memory | Partially Normalized | Fully Normalized |
| Activities of Daily Living | Impaired Nest Building | No Significant Effect | Partially Normalized |
Data summarized from a bioRxiv preprint.[1]
Electrophysiological and Neuroplasticity Effects
In addition to behavioral improvements, this compound has been shown to normalize electroencephalogram (EEG) phenotypes in developing Fmr1 KO mice. Specifically, it improved auditory temporal processing, a key deficit in FXS that can contribute to language delays and anxiety.[2] While direct studies on the effect of this compound on synaptic plasticity in Fmr1 KO mice are pending, its pro-neuroplasticity effects in other models, such as increasing Brain-Derived Neurotrophic Factor (BDNF) levels, suggest a potential mechanism for its cognitive-enhancing effects.[1] Deficits in long-term potentiation (LTP), a cellular correlate of learning and memory, have been documented in the prefrontal cortex of older Fmr1 KO mice, highlighting a potential therapeutic target for this compound.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these promising findings. The following sections outline the key experimental protocols used in the investigation of this compound in Fmr1 KO mice.
Animal Model and Drug Administration
-
Animal Model: Male Fmr1 knockout (KO2) mice and their wild-type (WT) littermates are used. These mice have a targeted disruption of the Fmr1 gene, leading to the absence of FMRP.
-
Drug Formulation and Administration: this compound (NLX-101) is dissolved in sterile physiological saline. The drug is administered via intraperitoneal (i.p.) injection at doses of 0.64 mg/kg and 2.5 mg/kg.[1] For EEG studies, a dose of 1.8 mg/kg i.p. has been used.[2] A washout period of at least three days is maintained between different behavioral tests.[1]
Behavioral Assays
A battery of behavioral tests is employed to assess the various phenotypic domains affected in Fragile X syndrome.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior, mice are placed in a novel, open arena. The total distance traveled and the time spent in the center versus the periphery of the arena are recorded.
-
Self-Grooming: Repetitive behaviors are quantified by observing and timing the duration of self-grooming episodes over a specified period.
-
Hyponeophagia (Novelty Suppressed Feeding): This test measures anxiety-like behavior by assessing the latency of a food-deprived mouse to approach and eat a familiar food in a novel environment.
-
Social Memory Test: A three-chambered social approach task is used to evaluate social memory. The mouse is first habituated to the apparatus and then exposed to a novel mouse. In a subsequent trial, the mouse is exposed to the now-familiar mouse and a new, novel mouse. The time spent interacting with each mouse is measured.
-
Working Memory Test (Y-maze): Spontaneous alternation in a Y-shaped maze is used to assess spatial working memory. The sequence and number of arm entries are recorded to determine the percentage of alternation.
-
Nest Building: To assess a behavior related to activities of daily living, mice are provided with nesting material, and the quality of the nest is scored after a set period.
Electrophysiology
-
Electroencephalography (EEG): To measure brain electrical activity, epidural electrodes are implanted over the auditory and frontal cortices. Auditory event-related potentials (ERPs) and auditory steady-state responses (ASSRs) are recorded in awake, freely moving mice to assess auditory processing and sensory hypersensitivity.[2]
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for Fragile X syndrome. Its ability to normalize a range of behavioral and electrophysiological deficits in the Fmr1 KO mouse model highlights the potential of targeting the serotonergic system to address the core symptoms of this complex neurodevelopmental disorder.
Future research should aim to further elucidate the molecular mechanisms underlying the therapeutic effects of this compound. Investigating its impact on synaptic plasticity, such as long-term potentiation (LTP), and on the expression of key neuroplasticity-related proteins like BDNF and PSD-95 in the Fmr1 KO mouse model would provide a more complete picture of its mode of action. Additionally, long-term studies are needed to assess the sustained efficacy and safety of this compound treatment.
The logical relationship between this compound's mechanism and its effects on Fragile X syndrome pathophysiology can be visualized as a cascade of events, from receptor binding to the amelioration of behavioral symptoms.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acute administration of NLX-101, a Serotonin 1A receptor agonist, improves auditory temporal processing during development in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling fragile X syndrome in the Fmr1 knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavioral, neurotransmitter and transcriptomic analyses in male and female Fmr1 KO mice [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Age-Dependent Long-Term Potentiation Deficits in the Prefrontal Cortex of the Fmr1 Knockout Mouse Model of Fragile X Syndrome. | Inmed [inmed.fr]
F-15599: A Novel 5-HT1A Receptor Agonist for Modulating Cognitive Function in Rodent Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of F-15599 in modulating cognitive function in rodents. This compound is a highly selective and efficacious 5-HT1A receptor agonist that exhibits a unique pharmacological profile, preferentially targeting postsynaptic 5-HT1A receptors in the prefrontal cortex. This biased agonism is believed to underlie its pro-cognitive effects, offering a promising avenue for the development of novel therapeutics for cognitive deficits associated with various neuropsychiatric disorders.
Mechanism of Action: Preferential Postsynaptic 5-HT1A Receptor Activation
This compound distinguishes itself from other 5-HT1A receptor agonists through its preferential action on postsynaptic receptors, as opposed to presynaptic autoreceptors located in the raphe nuclei.[1][2] This selectivity is attributed to its biased agonism, demonstrating a higher potency and efficacy for Gαi over Gαo protein coupling.[1] This differential signaling cascade activation in the prefrontal cortex is a key element of its mechanism.
Signaling Pathway
Activation of postsynaptic 5-HT1A receptors in the prefrontal cortex by this compound initiates a specific intracellular signaling cascade. This pathway involves the preferential coupling to Gαi proteins, leading to the downstream activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[1] The phosphorylation of ERK1/2 ultimately results in the increased expression of the immediate early gene c-fos, a marker of neuronal activity.[1]
References
- 1. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for F-15599 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of F-15599, a selective 5-HT1A receptor agonist. The information is compiled from various preclinical studies to guide the design and execution of future in vivo research.
I. Overview of this compound
This compound is a novel agonist with high selectivity and efficacy for serotonin (B10506) 5-HT1A receptors.[1][2] It exhibits a preferential activation of postsynaptic 5-HT1A receptors in the frontal cortex over presynaptic autoreceptors in the raphe nuclei.[1][3][4][5][6] This unique pharmacological profile suggests its potential as a therapeutic agent for mood and cognitive disorders with an improved side-effect profile compared to less selective 5-HT1A agonists.[1][7] In animal models, this compound has demonstrated antidepressant-like, anxiolytic, and pro-cognitive effects at low doses.[1][3][5][7]
II. Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo studies.
Table 1: Systemic Administration of this compound in Rats
| Experimental Model | Administration Route | Dosage Range | Effective Dose / ED50 | Key Findings | Reference |
| Forced Swim Test | p.o. | Not specified | ED50: 0.12 mg/kg | Reduced immobility | [2] |
| Forced Swim Test | i.p. | Not specified | ED50: 0.08 mg/kg | Reduced immobility | [2] |
| Forced Swim Test | p.o. | Not specified | MED: 0.63 mg/kg | Abolished immobility | [8] |
| Elevated Plus-Maze | p.o. | Not specified | MED: 5 mg/kg | Increased time in open arms | [8] |
| Microdialysis (Dopamine release in mPFC) | i.p. | Not specified | ED50: 30 µg/kg | Increased dopamine (B1211576) output | [3][5][6] |
| Microdialysis (5-HT release in hippocampus) | i.p. | Not specified | ED50: 240 µg/kg | Reduced serotonin release | [3][5][6] |
| Single-Unit Recording (Pyramidal neurons in mPFC) | i.v. | 0.2-20 µg/kg | Minimal effective dose: 0.2 µg/kg | Increased discharge rate | [3][5] |
| Single-Unit Recording (5-HT neurons in Dorsal Raphe) | i.v. | 0.2-20 µg/kg | Minimal effective dose: 8.2 µg/kg | Reduced discharge rate | [3][5] |
| Cognition/Memory Models | i.p. | 0.04-2.5 mg/kg | 0.16 mg/kg | Alleviated PCP-induced deficits | [9] |
| ERK1/2 Phosphorylation | i.p. | 0.04-2.5 mg/kg | Not specified | Potently activated ERK1/2 in prefrontal cortex | [4] |
| Body Temperature | p.o. | Not specified | MED: 0.63 mg/kg | Decreased body temperature | [2] |
Table 2: Systemic Administration of this compound in Mice
| Experimental Model | Administration Route | Dosage Range | Key Findings | Reference |
| Forced Swim Test | p.o. | 2-16 mg/kg | Reduced immobility | [10] |
| Unpredictable Chronic Mild Stress | p.o. | Not specified | Normalized depressive-like behavior in FST | [10] |
Table 3: Local Administration of this compound in Mice
| Experimental Model | Administration Route | Dosage Range | Key Findings | Reference |
| Resident-Intruder Test | Microinjection into Ventral Orbital PFC | 0.03-1.0 µ g/0.2 µl | Reduced attack bites and threats at 0.03 and 0.1 µg | [11] |
III. Experimental Protocols
A. Protocol for Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or saline)
-
Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
-
Timing device
Procedure:
-
Habituation (Day 1):
-
Individually place rats in the water-filled cylinders for a 15-minute pre-swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Testing (Day 2):
-
Administer this compound or vehicle via the desired route (e.g., p.o. or i.p.) at a specific time before the test (e.g., 30-60 minutes).
-
Place the rats individually into the cylinders for a 5-minute swim session.
-
Record the entire 5-minute session for each animal.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
B. Protocol for In Vivo Microdialysis in Rats
Objective: To measure extracellular levels of dopamine and serotonin in specific brain regions following this compound administration.
Materials:
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Anesthetic (e.g., chloral (B1216628) hydrate)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound or vehicle (i.p. or another systemic route).
-
Continue to collect dialysate samples for a predetermined period (e.g., 2-3 hours) post-injection.
-
Analyze the dialysate samples for neurotransmitter content using HPLC-ED.
-
Express the results as a percentage change from the baseline levels.
-
IV. Signaling Pathway and Experimental Workflow
A. Signaling Pathway of this compound
This compound acts as a biased agonist at the 5-HT1A receptor, preferentially coupling to Gαi proteins.[4] This initiates a signaling cascade that includes the phosphorylation of ERK1/2 and ultimately modulates neuronal activity and neurotransmitter release, such as increasing dopamine levels in the prefrontal cortex.[3][4]
Caption: this compound signaling pathway.
B. Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study with this compound involves several key stages, from initial experimental design and animal preparation to data analysis and interpretation.
Caption: In vivo experimental workflow.
References
- 1. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-15599 in Rodent Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
F-15599, also known as NLX-101, is a highly selective and potent agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It exhibits a unique pharmacological profile characterized by its preferential activation of postsynaptic 5-HT1A receptors, particularly in cortical regions, over presynaptic autoreceptors in the raphe nuclei.[1][2][4] This biased agonism, favoring specific intracellular signaling pathways, makes this compound a valuable tool for investigating the role of postsynaptic 5-HT1A receptor activation in various physiological and pathological processes, including depression, anxiety, and social behavior.[4][5][6]
These application notes provide an overview of the experimental use of this compound in common rodent behavioral assays, along with detailed protocols and quantitative data to guide researchers in their study design.
Data Presentation
Table 1: In Vivo Neurochemical Effects of this compound in Rats
| Effect | Brain Region | Receptor Type | ED50 | Administration Route | Reference |
| Increased Dopamine (B1211576) Output | Medial Prefrontal Cortex (mPFC) | Postsynaptic 5-HT1A | 30 µg/kg | i.p. | [1][2] |
| Reduced Serotonin Release | Hippocampus | Presynaptic 5-HT1A Autoreceptor | 240 µg/kg | i.p. | [1][2] |
| Increased Pyramidal Neuron Firing | Medial Prefrontal Cortex (mPFC) | Postsynaptic 5-HT1A | 0.2 µg/kg | i.v. | [1][2] |
| Reduced Dorsal Raphe Neuron Firing | Dorsal Raphe | Presynaptic 5-HT1A Autoreceptor | >8.2 µg/kg | i.v. | [1][2] |
Table 2: Behavioral Effects of this compound in Rodents
| Behavioral Test | Species | Effect | Effective Dose Range | Administration Route | Reference |
| Forced Swim Test | Rat | Reduced Immobility | ED50 ~100 µg/kg | p.o. | [1] |
| Forced Swim Test | Rat | Reduced Immobility | 0.16 mg/kg | i.p. | [4] |
| Resident-Intruder Test | Mouse | Reduced Aggression | 0.03 - 0.1 µg | Intra-VO PFC microinjection | [6][7] |
| Ultrasonic Vocalization | Rat | Decreased Duration | Low doses | Not specified | [3] |
Signaling Pathway
This compound acts as a biased agonist at 5-HT1A receptors, preferentially activating Gαi protein subunits and stimulating the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[5][8] This is in contrast to other 5-HT1A agonists which may activate a broader range of signaling cascades. The preferential activation of cortical 5-HT1A receptors by this compound leads to a disinhibition of glutamatergic neurons and a subsequent increase in glutamate (B1630785) and dopamine release in the medial prefrontal cortex.[4]
Experimental Workflow
A typical experimental workflow for evaluating the behavioral effects of this compound in rodents involves several key stages, from animal acclimatization to data analysis.
Experimental Protocols
Forced Swim Test (FST) in Rats
The Forced Swim Test is a widely used assay to assess antidepressant-like activity.[9][10][11]
Materials:
-
Male Sprague-Dawley rats (240-280g).[4]
-
This compound (dissolved in distilled water).[4]
-
Cylindrical tanks (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording equipment.
-
Stopwatch.
Procedure:
-
Habituation: Handle rats daily for at least one week before the test.[4]
-
Drug Administration: Administer this compound (e.g., 0.16 mg/kg, i.p.) or vehicle 30 minutes before the test.[4]
-
Pre-swim Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored for depression-like behavior.
-
Test Session (Day 2): 24 hours after the pre-swim, place the rats back into the cylinders for a 5-minute test session.
-
Recording: Record the entire 5-minute session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Tail Suspension Test (TST) in Mice
The Tail Suspension Test is another common method for screening potential antidepressant compounds.[12][13][14][15]
Materials:
-
Male mice.
-
This compound.
-
A suspension bar or ledge.
-
Adhesive tape.
-
Video recording equipment.
-
Stopwatch.
Procedure:
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Suspension: Approximately 1-2 cm from the tip of the tail, securely tape the mouse to the suspension bar, so it hangs vertically. The mouse should be unable to reach any surfaces.
-
Test Duration: The test typically lasts for 6 minutes.[12][13]
-
Recording: Video record the entire session.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Analyze the immobility time between different treatment groups using appropriate statistical methods.
Resident-Intruder Test for Aggression in Mice
This test evaluates the anti-aggressive properties of a compound.[6]
Materials:
-
Male mice (e.g., CF-1 strain).[7]
-
Female mice for pairing.
-
Standard mouse cages.
-
Intruder male mice.
-
This compound.
-
Microinjection apparatus (if applicable).
-
Video recording equipment.
Procedure:
-
Housing: House male "resident" mice individually with a female for at least 3 weeks to establish territoriality.
-
Baseline Aggression: Before drug administration, conduct baseline aggression tests. Remove the female and introduce an "intruder" male into the resident's cage for a set period (e.g., 5-10 minutes). Record the latency to the first attack and the frequency of aggressive behaviors (e.g., bites, tail rattles, lateral threats).
-
Drug Administration: Administer this compound or vehicle. For intracerebral injections, such as into the ventral orbital prefrontal cortex (VO PFC), use stereotaxic surgery and allow for recovery before testing.[6][7] A typical administration time is 15 minutes before the test for microinjections.[6]
-
Test Session: Introduce an intruder mouse into the resident's home cage.
-
Behavioral Scoring: Record the session and score the frequency and duration of specific aggressive and social behaviors.
-
Data Analysis: Compare the aggressive behaviors between the this compound and vehicle groups. The specific involvement of 5-HT1A receptors can be confirmed by pretreatment with a selective antagonist like WAY-100635.[7]
References
- 1. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 14. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 15. protocols.io [protocols.io]
Application Notes and Protocols for F-15599 in the Forced Swim Test
Evaluating the Antidepressant-Like Effects of the Selective 5-HT1A Receptor Agonist F-15599
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound (also known as NLX-101) in the forced swim test (FST) to assess its antidepressant-like properties. This compound is a potent and selective 5-HT1A receptor full agonist with a unique mechanism of action characterized by biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This profile suggests a promising strategy for improved antidepressant therapy.[2]
Mechanism of Action
This compound exhibits functional selectivity by preferentially activating specific downstream signaling pathways. It more potently stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) compared to other pathways like G-protein activation or inhibition of cAMP accumulation.[1][3] This biased agonism towards ERK phosphorylation is thought to underlie its potent antidepressant-like activity.[4] The compound also preferentially activates the Gαi G protein subtype over the Gαo subtype.[1] This selective activation of postsynaptic 5-HT1A receptors in cortical regions, such as the prefrontal cortex, is a key feature that distinguishes it from other 5-HT1A agonists and likely contributes to its therapeutic effects.[2][3][5][6]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in rodent models, particularly the forced swim test.
Table 1: Antidepressant-Like Activity of this compound in the Forced Swim Test (Rat)
| Administration Route | Parameter | Value (mg/kg) | Notes |
| Oral (p.o.) | ED50 | 0.12 | Almost complete reversal of immobility.[7] |
| Intraperitoneal (i.p.) | ED50 | 0.08 | [7] |
| Oral (p.o.) | Minimal Effective Dose | 0.08 | [7] |
Table 2: Comparative Effects of this compound on Different Receptor Populations (Rat)
| Effect | Receptor Population | Parameter | Value (µg/kg, i.p.) |
| Increased Dopamine Output in mPFC | Postsynaptic 5-HT1A | ED50 | 30[6] |
| Reduced Hippocampal 5-HT Release | Presynaptic 5-HT1A Autoreceptor | ED50 | 240[6] |
Table 3: Antidepressant-Like Activity of this compound in the Forced Swim Test (Mouse)
| Administration Route | Dose Range Showing Effect (mg/kg) | Notes |
| Oral (p.o.) | 2 to 16 | Reduced immobility time.[8] |
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats
This protocol is adapted from standard FST procedures and incorporates details from studies involving this compound.[2][7][9]
1. Materials and Equipment:
-
Cylindrical tanks (approximately 40-50 cm high x 20 cm diameter) made of transparent Plexiglas.[10]
-
Water maintained at 23-25°C.
-
Water depth of 15-18 cm.[11]
-
Video recording system for later scoring.
-
Towels for drying the animals.
-
Holding cages with heating pads.
-
This compound solution and vehicle control (e.g., saline).
2. Experimental Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1):
-
Place each rat individually into the swim cylinder for a 15-minute session.[9]
-
After 15 minutes, remove the rat, dry it thoroughly with a towel, and place it in a heated holding cage for a few minutes before returning it to its home cage.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle at the desired dose and route (e.g., p.o. or i.p.) at a specified time before the test session (e.g., 30-60 minutes).
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rats back into the same cylinders for a 5-minute test session.[9]
-
Record the entire 5-minute session for subsequent behavioral scoring.
-
-
Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videos.
-
Measure the total duration of immobility, which is defined as the time the rat spends floating passively in the water, making only small movements necessary to keep its head above water.
-
Active behaviors include swimming and climbing.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
Application Notes and Protocols: F-15599 in Microdialysis Studies for Neurotransmitter Level Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of F-15599, a selective 5-HT1A receptor agonist, in microdialysis studies to investigate its effects on neurotransmitter levels. The provided protocols and data are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound, also known as NLX-101, is a potent and highly selective full agonist for the 5-HT1A receptor.[1] It exhibits functional selectivity, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1][2] This unique pharmacological profile makes this compound a valuable tool for dissecting the role of postsynaptic 5-HT1A receptor activation in modulating neurotransmitter systems. Microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing insights into the neurochemical effects of pharmacological agents like this compound.
Key Applications
-
Investigating the dose-dependent effects of this compound on dopamine (B1211576) and serotonin (B10506) release.
-
Characterizing the preferential activation of postsynaptic 5-HT1A receptors.
-
Evaluating the potential of this compound as a therapeutic agent for psychiatric disorders such as depression and schizophrenia. [1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from microdialysis studies investigating the effects of this compound on neurotransmitter levels.
Table 1: Effect of Intraperitoneal (i.p.) Administration of this compound on Neurotransmitter Levels in Rats
| Brain Region | Neurotransmitter | Effect | ED₅₀ | Reference |
| Medial Prefrontal Cortex (mPFC) | Dopamine | Increase | 30 µg/kg | [2][3] |
| Ventral Hippocampus | Serotonin (5-HT) | Reduction | 240 µg/kg | [2][3] |
Table 2: Effect of Intravenous (i.v.) Administration of this compound on Neuronal Firing Rates in Rats
| Brain Region | Neuron Type | Effect | Minimal Effective Dose | Reference |
| Medial Prefrontal Cortex (mPFC) | Pyramidal Neurons | Increased Firing Rate | 0.2 µg/kg | [2] |
| Dorsal Raphe Nucleus | Serotonergic Neurons | Reduced Firing Rate | 8.2 µg/kg | [2] |
Signaling Pathway of this compound
This compound acts as a biased agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). It preferentially activates the Gαi subtype over the Gαo subtype.[1][4] This biased agonism leads to a distinct downstream signaling cascade, favoring the phosphorylation of ERK1/2 over the inhibition of adenylyl cyclase.[1][4] The preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex by this compound is thought to underlie its effects on dopamine release.[2][4]
Caption: Signaling pathway of this compound at postsynaptic 5-HT1A receptors.
Experimental Protocols
The following are detailed protocols for conducting microdialysis studies with this compound.
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This protocol describes the procedure for measuring extracellular dopamine in the medial prefrontal cortex (mPFC) and serotonin in the ventral hippocampus following systemic administration of this compound.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
House individually in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Surgery and Microdialysis Probe Implantation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (mPFC or ventral hippocampus).
-
Allow a recovery period of at least 48 hours post-surgery.
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm active membrane) through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Collect at least four baseline samples before drug administration.
4. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 40, 160, 630 µg/kg).
-
Administer a vehicle control to a separate group of animals.
5. Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage of the mean baseline concentrations.
Caption: Experimental workflow for in vivo microdialysis with this compound.
Protocol 2: Reverse Dialysis in the Medial Prefrontal Cortex
This protocol allows for the direct application of this compound into the mPFC to confirm that its effects on dopamine release are mediated by local receptors.
1. Animals and Surgery:
-
Follow the same procedures as in Protocol 1 for animal preparation and guide cannula implantation targeting the mPFC.
2. Reverse Dialysis Procedure:
-
Follow the same initial microdialysis setup as in Protocol 1.
-
After collecting baseline samples with normal aCSF, switch the perfusion medium to aCSF containing this compound at various concentrations (e.g., 1, 10, 100 µM).
-
Continue to collect dialysate samples to measure the local effect of this compound on dopamine levels.
3. Antagonist Co-administration (Optional):
-
To confirm the involvement of 5-HT1A receptors, co-perfuse this compound with a 5-HT1A antagonist, such as WAY-100635. This should block the this compound-induced increase in dopamine.[2]
4. Sample Analysis:
-
Analyze the dialysate samples for dopamine concentration using HPLC-ED as described in Protocol 1.
Conclusion
The provided application notes and protocols demonstrate the utility of this compound as a selective pharmacological tool in microdialysis studies. Its preferential action on postsynaptic 5-HT1A receptors allows for the specific investigation of their role in modulating neurotransmitter systems, particularly the dopaminergic system in the prefrontal cortex. These methods can be adapted to explore the effects of this compound in various animal models of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
[18F]F15599 as a radioligand for in vivo PET imaging
An Application Note and Protocol for the In Vivo PET Imaging of 5-HT1A Receptors Using [18F]F15599
Introduction
The serotonin-1A (5-HT1A) receptor, a G-protein coupled receptor, is extensively implicated in the pathophysiology of major neuropsychiatric disorders, including depression and anxiety.[1][2] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of these receptors, contributing to a deeper understanding of their role in disease and in the action of therapeutics.[3] While most clinical PET radioligands for the 5-HT1A receptor are antagonists, there is significant interest in developing agonist radioligands.[2][4] Agonists are proposed to bind preferentially to the high-affinity, functionally active state of the receptor, potentially providing a more direct measure of receptor function.[2][4]
[18F]F15599, also known as 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone, is a novel, high-affinity, and selective 5-HT1A receptor agonist developed for PET imaging.[1][4] Pharmacological studies in rats have demonstrated that F15599 exhibits preferential agonist activity at post-synaptic 5-HT1A receptors, particularly in cortical brain regions.[2][5][6] This document provides a detailed overview of [18F]F15599, including its radiochemical synthesis, pharmacological properties, and protocols for its application in preclinical in vivo PET imaging.
Radioligand Properties and Data
[18F]F15599 is a fluorinated agonist designed to probe the high-affinity state of 5-HT1A receptors in vivo.[1][4] Its key characteristics are summarized in the tables below.
Table 1: Pharmacological Properties of F15599
| Property | Value | Species | Notes |
| Binding Affinity (Ki) | 2.2 nM[1] | Rat | High affinity for the 5-HT1A receptor. |
| Receptor Selectivity | >1000-fold vs. other monoamine receptors[7] | - | Highly selective for the 5-HT1A receptor. |
| Functional Activity | Full Agonist[1] | Rat | Preferentially activates post-synaptic receptors in the prefrontal cortex.[5][6] |
Table 2: Radiochemical Properties of [18F]F15599
| Property | Value/Observation | Reference |
| Radiochemical Purity | >98% | [1][4] |
| Chemical Purity | >98% | [1] |
| Precursor | Nitro-precursor | [2][4] |
| Labeling Method | Fluoronucleophilic Substitution | [2][4] |
| Brain Penetration | Readily enters the brain | [1][2] |
| Metabolism | Generates few brain radioactive metabolites | [1][4] |
| In Vivo Imaging Limitation | Reported to have a low target-to-background ratio | [1] |
Signaling and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the application of [18F]F15599.
Experimental Protocols
Protocol 1: Radiosynthesis of [18F]F15599
This protocol is a generalized procedure based on the reported nucleophilic substitution method.[2][4]
-
[18F]Fluoride Production : Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron using an [¹⁸O]H₂O target.
-
Fluoride Trapping and Drying : Trap the aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]F⁻ with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Dry the mixture azeotropically by heating under a stream of nitrogen.
-
Radiolabeling Reaction : Add the nitro-precursor of F15599 dissolved in a suitable anhydrous solvent (e.g., DMSO or DMF) to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the reaction vessel and heat to 120-150°C for 10-15 minutes to facilitate the aromatic nucleophilic substitution.
-
Purification : After cooling, quench the reaction mixture and purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation : Collect the HPLC fraction containing [18F]F15599. Remove the organic solvent via rotary evaporation or solid-phase extraction. Formulate the final product in a sterile solution, typically physiological saline containing a small percentage of ethanol, for injection.
-
Quality Control : Perform quality control tests on the final product to determine radiochemical purity (>98%), chemical purity, molar activity, pH, and sterility before in vivo use.
Protocol 2: In Vitro Autoradiography in Rat Brain
This protocol allows for the visualization of 5-HT1A receptor distribution.
-
Brain Section Preparation : Euthanize a rat and rapidly remove the brain. Freeze the brain and cut into thin (e.g., 20 µm) coronal sections using a cryostat. Mount the sections onto microscope slides.
-
Incubation : Incubate the brain sections with a solution containing [18F]F15599 (e.g., 0.1-0.5 nM) in a suitable buffer (e.g., Tris-HCl) at room temperature for 60 minutes.
-
Blocking (Non-specific Binding) : For a parallel set of sections, co-incubate with a high concentration of a 5-HT1A antagonist, such as WAY100635 (e.g., 10 µM), to determine non-specific binding.[1][4]
-
Washing : Wash the slides in ice-cold buffer to remove unbound radioligand. Briefly dip in distilled water to remove buffer salts.
-
Imaging : Dry the slides and expose them to a phosphor imaging plate or digital autoradiography system overnight.
-
Analysis : Quantify the signal intensity in various brain regions (e.g., hippocampus, dorsal raphe, cortex) and subtract the non-specific binding to determine the specific binding of [18F]F15599.[1]
Protocol 3: In Vivo PET Imaging in Rodents/Cats
This protocol outlines the steps for conducting a dynamic PET scan.[1][8]
-
Animal Preparation : Anesthetize the animal (e.g., rat or cat) with a suitable anesthetic (e.g., isoflurane). Place the animal on the scanner bed and secure its head to minimize motion. Monitor vital signs throughout the experiment.
-
Radiotracer Administration : Administer a bolus injection of [18F]F15599 via a tail vein catheter.
-
PET Data Acquisition : Immediately following injection, begin a dynamic PET scan lasting 60 to 90 minutes.
-
Specificity Confirmation (Blocking Study) : To confirm that the PET signal is specific to 5-HT1A receptors, a separate scan can be performed where the animal is pre-treated with a blocking agent like WAY100635 approximately 30 minutes before the [18F]F15599 injection. A significant reduction in regional brain uptake compared to the baseline scan indicates specific binding.[1][4]
-
Image Analysis :
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with a corresponding MRI or CT scan for anatomical reference.
-
Define regions of interest (ROIs) for key areas (e.g., dorsal raphe, cingulate cortex, hippocampus, cerebellum).[1]
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling using the TACs to estimate binding parameters. The cerebellum is often used as a reference region due to its low density of 5-HT1A receptors.
-
Discussion and Key Findings
[18F]F15599 is a valuable research tool for probing the functional state of 5-HT1A receptors. In vitro studies show its binding is consistent with the known distribution of these receptors.[2][4] However, a key finding from preclinical studies is the discrepancy between in vitro and in vivo binding patterns.[1] In cats, in vivo microPET scans revealed the highest binding in the dorsal raphe and cingulate cortex, with surprisingly little signal in the hippocampus, a region with high 5-HT1A receptor density.[1][2] This differential labeling may be due to its preferential interaction with receptors coupled to specific G-protein subtypes in the in vivo environment.[1][2]
While [18F]F15599 readily enters the brain and shows specific binding that can be blocked by an antagonist, researchers should be aware of reports indicating a low target-to-background ratio, which may present challenges for quantification in some studies.[1] Despite this, its unique profile as a 5-HT1A agonist radioligand makes it an interesting candidate for studies aiming to differentiate the functional states of this important receptor system in neuropsychiatric research.
References
- 1. researchgate.net [researchgate.net]
- 2. [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards in vivo imaging of functionally active 5-HT1A receptors in schizophrenia: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [{sup 18}F]F15599, a novel 5-HT{sub 1A} receptor agonist, as a radioligand for PET neuroimaging (Journal Article) | ETDEWEB [osti.gov]
- 5. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo imaging of brain androgen receptors in rats: a [(18)F]FDHT PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Measuring F-15599 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to determine the receptor binding affinity of F-15599, a highly selective serotonin (B10506) 5-HT1A receptor agonist. This compound, also known as NLX-101, demonstrates biased agonism, preferentially activating postsynaptic 5-HT1A receptors.[1][2] Accurate assessment of its binding characteristics is crucial for understanding its pharmacological profile and therapeutic potential in conditions like depression and cognitive disorders.[2][3]
Overview of this compound and its Primary Target
This compound is a potent and selective full agonist at the 5-HT1A receptor.[2] Its key feature is its functional selectivity, meaning it preferentially activates specific downstream signaling pathways.[2][4] Notably, it shows a preference for activating postsynaptic 5-HT1A receptors in cortical regions over somatodendritic autoreceptors in the raphe nucleus.[1][3][5] This regional and functional selectivity is thought to contribute to its potential as an improved antidepressant with a favorable side-effect profile.[1] In vitro studies have shown that this compound more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to G-protein activation or inhibition of cAMP accumulation.[4]
Quantitative Binding Affinity Data
The binding affinity of this compound for the 5-HT1A receptor has been characterized in various studies. The following table summarizes key quantitative data, comparing this compound with other reference 5-HT1A receptor agonists.
| Compound | Receptor | Assay Type | Tissue/Cell Line | pKi | Reference |
| This compound | Human 5-HT1A | Radioligand Binding | Recombinant CHO cells | ~8.5 | [4] |
| This compound | Rat 5-HT1A | Radioligand Binding | Native rat hippocampus | ~8.5 | [4] |
| 8-OH-DPAT | Human 5-HT1A | Radioligand Binding | Recombinant CHO cells | ~9.5 | [4] |
| F13714 | Human 5-HT1A | Radioligand Binding | Recombinant CHO cells | ~10.0-10.3 | [4] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT1A Receptor Affinity
This protocol details a standard method to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the pKi of this compound at human 5-HT1A receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
[3H]8-OH-DPAT (radioligand).
-
This compound (test compound).
-
WAY-100635 (a silent 5-HT1A antagonist for defining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the h5-HT1A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]8-OH-DPAT, and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]8-OH-DPAT, and a high concentration of WAY-100635 (e.g., 10 µM).
-
Competition Binding: Cell membranes, [3H]8-OH-DPAT, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]8-OH-DPAT against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon agonist stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation at 5-HT1A receptors.
Materials:
-
Cell membranes from cells expressing the 5-HT1A receptor.
-
[35S]GTPγS (radioligand).
-
This compound (test agonist).
-
GDP (Guanosine diphosphate).
-
GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other materials are the same as for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Cell membranes, [35S]GTPγS, GDP, and assay buffer.
-
Non-specific Binding: Cell membranes, [35S]GTPγS, GDP, and a high concentration of unlabeled GTPγS.
-
Agonist-stimulated Binding: Cell membranes, [35S]GTPγS, GDP, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Filtration, Washing, and Counting: Follow the same steps as in the radioligand binding assay.
-
Data Analysis:
-
Calculate the specific agonist-stimulated binding by subtracting the basal binding.
-
Plot the percentage of stimulation over basal against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) from the dose-response curve.
-
Visualizations
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: this compound biased agonism at the 5-HT1A receptor.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining this compound binding affinity.
References
- 1. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands [mdpi.com]
F-15599 solution preparation and stability for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-15599, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 5-HT1A receptor, exhibiting over 1000-fold selectivity for this target compared to other monoamine receptors.[1] A key characteristic of this compound is its functional selectivity, or biased agonism. It preferentially activates postsynaptic 5-HT1A receptors in cortical regions, such as the prefrontal cortex, over somatodendritic autoreceptors in the raphe nucleus.[2][3][4] This regional selectivity is associated with a distinct signaling profile, most notably the potent stimulation of extracellular signal-regulated kinase (ERK1/2) phosphorylation.[3][4][5] this compound has demonstrated antidepressant-like, procognitive, and anxiolytic-like effects in preclinical models and is under investigation for various neurological and psychiatric disorders.[2][4]
These application notes provide detailed protocols for the preparation and use of this compound solutions in a laboratory setting, along with stability information and a summary of its signaling pathway.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-Chloro-4-fluorophenyl-[4-fluoro-4-[[(5-methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone |
| Molecular Formula | C₁₉H₂₂ClF₂N₄O |
| Molar Mass | 395.86 g/mol |
| CAS Number | 635323-95-4 |
| Appearance | White to off-white solid |
| Ki for 5-HT₁ₐ Receptor | 3.4 nM |
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. The following protocols are recommended for in vitro and in vivo studies.
Stock Solution Preparation (In Vitro Use)
For cellular assays, a concentrated stock solution in an organic solvent is typically prepared and then diluted into aqueous culture media.
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Reconstitute in cell culture grade DMSO to a stock concentration of 10-20 mg/mL. For example, a 21.7 mg/mL stock can be prepared.[5]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability:
-
Store stock solutions at -80°C for up to 6 months.[5]
-
For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[5][6]
-
Crucially, protect all solutions from light. [5]
Working Solution Preparation (In Vitro Use)
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final concentration.
-
Note: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should ideally be kept below 0.1%.
Solution Preparation (In Vivo Use)
This compound can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.). The vehicle for administration should be chosen based on the experimental requirements.
Aqueous-Based Vehicle (for i.p., i.v., p.o. administration): Many studies have successfully dissolved this compound (or its fumarate/tosylate salt) in simple aqueous vehicles.[3][6][7]
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve directly in sterile distilled water or saline.[3][6]
-
Prepare working solutions fresh daily by diluting from a stock solution.[6]
Vehicle for Enhanced Solubility (for i.p. administration): For higher concentrations or specific experimental needs, a co-solvent system may be employed.[5]
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL. This yields a clear solution.[5]
Suspension Vehicle (for specific applications): For some experiments, such as those measuring core body temperature, this compound has been administered as a suspension.[2]
Protocol:
-
Suspend the weighed this compound powder in a 1% Tween-80 solution in distilled water.[2]
Experimental Protocols
Below are summarized methodologies for key experiments involving this compound.
In Vivo Administration in Rodent Models
-
Forced Swim Test (Antidepressant-like activity): this compound is administered to rats or mice, typically 30-60 minutes before the test. Effective doses to reduce immobility have been reported in the range of 0.08-0.16 mg/kg (p.o. or i.p.).[2][8]
-
Microdialysis (Neurotransmitter Release): To measure changes in dopamine (B1211576) and serotonin levels, this compound is administered systemically (e.g., i.p.). An ED₅₀ of 30 µg/kg i.p. was calculated for increasing dopamine output in the medial prefrontal cortex (mPFC), while an ED₅₀ of 240 µg/kg i.p. was determined for reducing hippocampal serotonin release.[6]
-
Single-Unit Electrophysiology (Neuronal Firing): To assess effects on neuronal activity, this compound is administered intravenously (i.v.). It has been shown to increase the firing rate of pyramidal neurons in the mPFC at doses as low as 0.2 µg/kg i.v., while significantly higher doses (>8.2 µg/kg i.v.) are needed to inhibit dorsal raphe serotonergic neurons.[6]
The following workflow outlines a typical in vivo experiment to assess the antidepressant-like effects of this compound.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Its biased agonism leads to a preferential activation of specific downstream signaling cascades, particularly in postsynaptic neurons of the prefrontal cortex.[5][9] The compound preferentially activates Gαi over Gαo G-protein subtypes.[4][5] This leads to a potent stimulation of the Ras-Raf-MEK-ERK (MAPK) pathway, resulting in the phosphorylation of ERK1/2.[3][4][5] This pathway is crucial for neuronal plasticity and has been implicated in the therapeutic effects of antidepressants. In contrast, this compound is a less potent activator of other pathways linked to 5-HT1A receptors, such as the inhibition of adenylyl cyclase (and thus cAMP production) or receptor internalization.[4][5]
Summary of In Vivo Efficacy
The following table summarizes the effective doses of this compound in various preclinical rodent models, highlighting its preferential action on postsynaptic 5-HT1A receptors.
| Experimental Model | Species | Route | Effect | Effective Dose (ED₅₀ or Minimal) | Reference |
| Forced Swim Test | Rat | p.o. | Reduced Immobility (Antidepressant-like) | ED₅₀: 0.12 mg/kg | [8] |
| Forced Swim Test | Rat | i.p. | Reduced Immobility (Antidepressant-like) | ED₅₀: 0.08 mg/kg | [2] |
| Microdialysis (mPFC) | Rat | i.p. | Increased Dopamine Output (Postsynaptic) | ED₅₀: 30 µg/kg | [6] |
| Microdialysis (Hippocampus) | Rat | i.p. | Reduced Serotonin Release (Presynaptic) | ED₅₀: 240 µg/kg | [6] |
| Electrophysiology (mPFC) | Rat | i.v. | Increased Pyramidal Neuron Firing (Postsynaptic) | Minimal Effective Dose: 0.2 µg/kg | [6] |
| Electrophysiology (Dorsal Raphe) | Rat | i.v. | Reduced 5-HT Neuron Firing (Presynaptic) | Minimal Effective Dose: 8.2 µg/kg | [6] |
| Serotonin Syndrome | Rat | i.p. | Induction of Serotonergic Behaviors | Doses > 0.25 mg/kg | [9] |
| Hypothermia Induction | Rat | - | Decrease in Body Temperature | Minimal Effective Dose: 0.63 mg/kg | [8] |
References
- 1. NLX-101 - Neurolixis [neurolixis.com]
- 2. scispace.com [scispace.com]
- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. abmole.com [abmole.com]
Application Notes and Protocols: Assessing the Effects of F-15599 on Pyramidal Neuron Firing
Introduction
F-15599 is a novel, highly selective 5-HT1A receptor agonist characterized by its preferential action on postsynaptic receptors, particularly within the prefrontal cortex (PFC).[1][2][3][4] Unlike many traditional 5-HT1A agonists that primarily activate presynaptic autoreceptors in the raphe nuclei, this compound's regional selectivity allows for a distinct pharmacological profile.[2][3] This compound demonstrates biased agonism, potently stimulating specific signaling pathways such as ERK1/2 phosphorylation.[1][5] Electrophysiological studies have shown that this compound increases the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC).[2][3][4] This effect is believed to be mediated by the activation of 5-HT1A receptors on GABAergic interneurons, resulting in a disinhibition of the pyramidal neurons.[6][7] These application notes provide a detailed protocol for assessing the electrophysiological effects of this compound on pyramidal neuron firing in vivo.
Data Presentation
The following tables summarize the quantitative effects of this compound on neuronal activity based on in vivo electrophysiology and microdialysis studies.
Table 1: Electrophysiological Effects of Intravenous (i.v.) this compound on Pyramidal and Serotonergic Neurons
| Parameter | Brain Region | Effective Dose (i.v.) | Observed Effect | Antagonist Reversal |
| Pyramidal Neuron Firing Rate | Medial Prefrontal Cortex (mPFC) | Starting from 0.2 µg/kg | Increased discharge rate | Yes, with (±)WAY100635 |
| 5-HT Neuron Firing Rate | Dorsal Raphe Nucleus | >8.2 µg/kg | Reduced discharge rate | Yes, with (±)WAY100635 |
Data sourced from references[2][3].
Table 2: Neurochemical Effects of Intraperitoneal (i.p.) this compound
| Parameter | Brain Region | ED₅₀ (i.p.) | Receptor Population |
| Dopamine Output | Medial Prefrontal Cortex (mPFC) | 30 µg/kg | Postsynaptic 5-HT1A |
| 5-HT Release | Hippocampus | 240 µg/kg | Presynaptic 5-HT1A Autoreceptor |
Data sourced from references[3][4]. The differing ED₅₀ values highlight the compound's preferential action on postsynaptic receptors.
Experimental Protocols
This section details the in vivo single-unit extracellular recording protocol to assess the effects of this compound on pyramidal neurons in the medial prefrontal cortex of anesthetized rats.
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or urethane (B1682113) (1.2-1.5 g/kg, i.p.). Maintain the anesthetic plane throughout the experiment, assessing depth via the pedal withdrawal reflex.
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Perform a midline scalp incision and expose the skull.
-
Drill a small burr hole over the medial prefrontal cortex. Typical coordinates for the prelimbic region of the mPFC are: AP +3.0 to +3.4 mm from bregma; ML 0.5 to 0.8 mm from midline.[8]
-
Carefully remove the dura mater to allow for electrode insertion.
-
Drug Preparation and Administration
-
This compound Solution:
-
Dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl).
-
Prepare a stock solution and make serial dilutions to achieve the desired final concentrations for intravenous administration.
-
-
Antagonist Solution (Optional):
-
Prepare the 5-HT1A antagonist, (±)WAY100635, in a similar manner. A typical dose for reversal is 50-100 µg/kg, i.v.[2]
-
-
Administration:
-
For intravenous (i.v.) administration, cannulate the lateral tail vein.
-
Administer drugs in cumulative doses, allowing for a stable recording period after each injection.
-
Single-Unit Electrophysiological Recording
-
Recording Electrode:
-
Use single-barreled borosilicate glass microelectrodes. Pull electrodes to a tip diameter of 1-2 µm and fill with a 2M NaCl solution containing 2% Pontamine Sky Blue for histological verification of the recording site. The impedance should be between 5-15 MΩ.
-
-
Electrode Placement:
-
Lower the electrode vertically into the mPFC (DV 2.5 to 4.5 mm from the cortical surface).
-
-
Neuronal Identification:
-
Identify pyramidal neurons based on their characteristic electrophysiological properties: a regular, slow firing rate (<5 Hz), and a broad action potential waveform (>0.8 ms).
-
-
Data Acquisition:
-
Amplify the neuronal signal using a high-impedance amplifier, filter (e.g., bandpass 0.3-3 kHz), and display it on an oscilloscope.
-
Convert the signal to digital using an interface (e.g., CED 1401) and record it with appropriate software (e.g., Spike2).
-
-
Experimental Procedure:
-
Once a spontaneously active, presumed pyramidal neuron is isolated, record its baseline firing rate for a stable period of at least 10-15 minutes.
-
Administer the vehicle solution intravenously and record for another 10 minutes to ensure it has no effect on firing rate.
-
Administer this compound in ascending, cumulative doses (e.g., starting from 0.2 µg/kg, i.v.).[2]
-
Record the firing rate for several minutes after each dose to observe the full effect.
-
(Optional) After observing a stable effect at a given dose, administer the antagonist (±)WAY100635 to confirm that the effect is mediated by 5-HT1A receptors.[2]
-
Data Analysis and Histology
-
Firing Rate Analysis:
-
Analyze the firing rate (in Hz) before and after each drug administration.
-
Express data as a percentage change from the baseline firing rate.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to determine significance.
-
-
Histological Verification:
-
At the end of the experiment, eject the Pontamine Sky Blue dye from the electrode tip by passing a cathodic current.
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain, postfix, and slice into coronal sections (e.g., 50 µm).
-
Stain the sections (e.g., with Neutral Red) to visualize the dye spot and confirm the electrode placement within the mPFC.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound action on pyramidal neuron firing.
Caption: Workflow for in vivo electrophysiological assessment of this compound.
References
- 1. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor agonists enhance pyramidal cell firing in prefrontal cortex through a preferential action on GABA interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Measuring F-15599-Induced c-fos Expression in Rat Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-15599 is a highly selective 5-HT1A receptor agonist that exhibits a preferential affinity for postsynaptic receptors, particularly within the prefrontal cortex.[1][2][3] This selectivity distinguishes it from other 5-HT1A agonists that often target presynaptic autoreceptors in the raphe nuclei.[1][4] The activation of postsynaptic 5-HT1A receptors by this compound triggers a cascade of intracellular signaling events, leading to the expression of the immediate early gene c-fos.[1][5] The protein product of this gene, c-Fos, can be detected through immunohistochemistry and serves as a valuable marker for neuronal activation.[6][7][8] Mapping c-Fos expression following this compound administration allows researchers to identify the specific neural circuits modulated by this compound, providing insights into its pharmacological effects and therapeutic potential.[6][9] This document provides detailed protocols and application notes for measuring this compound-induced c-fos expression in the rat brain.
Data Presentation
Table 1: Dose-Dependent Induction of c-fos mRNA Expression by this compound in Various Rat Brain Regions
| Brain Region | This compound Dose (mg/kg, i.p.) | Fold Induction of c-fos mRNA (relative to vehicle) |
| Prefrontal Cortex | 0.16 | ~ 2.5 |
| 0.63 | ~ 4.0 | |
| 2.5 | ~ 5.5 | |
| Hippocampus | 0.16 | No significant change |
| 0.63 | ~ 1.5 | |
| 2.5 | ~ 2.0 | |
| Septum | 0.16 | No significant change |
| 0.63 | ~ 1.5 | |
| 2.5 | ~ 2.0 | |
| Entorhinal Cortex | 0.16 | No significant change |
| 0.63 | No significant change | |
| 2.5 | ~ 1.5 | |
| Hypothalamus | 0.16 | No significant change |
| 0.63 | No significant change | |
| 2.5 | ~ 1.5 | |
| Dorsal Raphe | 0.16 | No significant change |
| 0.63 | No significant change | |
| 2.5 | No significant change | |
| Median Raphe | 0.16 | No significant change |
| 0.63 | No significant change | |
| 2.5 | No significant change |
Data is synthesized and representative of findings reported in scientific literature. The action of F15599 on c-fos mRNA was determined using quantitative polymerase chain reaction in different rat brain regions 30 minutes after intraperitoneal injection.
Signaling Pathway
The induction of c-fos expression by this compound is initiated by its binding to postsynaptic 5-HT1A receptors, which are G-protein coupled receptors. This binding preferentially activates Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. The activation of the MAPK pathway, specifically the extracellular signal-regulated kinase (ERK), is a key step in transmitting the signal to the nucleus. Activated ERK phosphorylates and activates transcription factors, such as CREB (cAMP response element-binding protein), which in turn bind to the promoter region of the c-fos gene and initiate its transcription.
Experimental Workflow
The overall workflow for measuring this compound-induced c-fos expression involves several key stages, from animal preparation and drug administration to tissue processing, immunohistochemical staining, and finally, data acquisition and analysis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting experiments to measure this compound-induced c-fos expression in the rat brain. Two common immunohistochemistry (IHC) methods are described: immunofluorescence and chromogenic (DAB) staining.
I. Animal Preparation and Drug Administration
-
Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used. House the animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Allow for an acclimation period of at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline. Prepare fresh on the day of the experiment.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.16, 0.63, 2.5 mg/kg). Include a vehicle-treated control group.
-
Time Course: The peak of c-Fos protein expression is typically observed 90-120 minutes after the stimulus.[10][11] Therefore, animals should be sacrificed for tissue collection within this timeframe post-injection.
II. Tissue Collection and Preparation
-
Anesthesia: Deeply anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 100 mg/kg, i.p.).
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ice-cold 0.9% saline until the liver is cleared of blood.
-
Switch to ice-cold 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4). Perfuse until the animal is fully fixed.
-
-
Brain Extraction and Post-fixation:
-
Carefully dissect the brain from the skull.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PB at 4°C until it sinks (typically 48-72 hours).
-
-
Sectioning:
-
Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat or a freezing microtome.
-
Collect the sections in a cryoprotectant solution and store them at -20°C until use.
-
III. Immunohistochemistry Protocol: Immunofluorescence
This protocol is suitable for co-localization studies and provides high-resolution images.
-
Washing: Wash free-floating sections three times for 10 minutes each in 0.1 M phosphate-buffered saline (PBS).
-
Blocking: Block non-specific antibody binding by incubating the sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal donkey serum and 0.3% Triton X-100 in PBS).
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution.
-
Incubate for 24-48 hours at 4°C with gentle agitation.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation:
-
Incubate the sections with a fluorophore-conjugated secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) diluted in the blocking solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS, protected from light.
-
Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 10 minutes.
-
Mounting: Mount the sections onto glass slides and coverslip using an aqueous mounting medium.
-
Storage: Store the slides at 4°C, protected from light.
IV. Immunohistochemistry Protocol: Chromogenic (DAB) Staining
This method provides a permanent stain and is suitable for brightfield microscopy.
-
Washing: Wash free-floating sections three times for 10 minutes each in 0.1 M PBS.
-
Endogenous Peroxidase Quenching: Incubate the sections in a solution of 3% hydrogen peroxide in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.[9]
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Blocking: Block non-specific antibody binding by incubating the sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution.
-
Incubate for 24-48 hours at 4°C with gentle agitation.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation:
-
Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit) diluted in the blocking solution for 2 hours at room temperature.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Avidin-Biotin Complex (ABC) Incubation: Incubate the sections in an ABC reagent solution for 1 hour at room temperature according to the manufacturer's instructions.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Chromogen Reaction:
-
Develop the signal using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by transferring the sections to PBS.
-
-
Washing: Wash the sections thoroughly in PBS.
-
Mounting: Mount the sections onto glass slides, dehydrate through a series of alcohol and xylene, and coverslip with a permanent mounting medium.
V. Image Acquisition and Quantification
-
Microscopy:
-
For immunofluorescence, use a confocal or epifluorescence microscope to capture images of the brain regions of interest.
-
For DAB staining, use a brightfield microscope.
-
-
Image Analysis:
-
Use image analysis software such as ImageJ or Fiji to quantify the number of c-Fos-positive cells.[4]
-
Define a region of interest (ROI) for each brain area to be analyzed.
-
Set a consistent threshold to distinguish c-Fos-positive nuclei from the background.
-
Use the "Analyze Particles" function or a cell counting plugin to automatically count the number of positive cells within the ROI.
-
-
Data Analysis:
-
Express the data as the number of c-Fos-positive cells per unit area (e.g., cells/mm²).
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare c-Fos expression between different dose groups and the vehicle control.[12]
-
Conclusion
The measurement of this compound-induced c-fos expression is a powerful tool for elucidating the neuroanatomical substrates of this selective 5-HT1A receptor agonist. By following the detailed protocols outlined in this document, researchers can reliably and reproducibly map the neuronal activation patterns following this compound administration. The preferential induction of c-fos in the prefrontal cortex aligns with the compound's mechanism of action and provides a quantifiable biological readout for its central effects. This methodology is crucial for advancing our understanding of this compound's pharmacology and its potential applications in the treatment of neuropsychiatric disorders.
References
- 1. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of stress-induced c-fos expression in the rat prelimbic cortex: lessons from intronic and mature RNA and protein analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mapping of c-Fos Expression in Rat Brain Sub/Regions Following Chronic Social Isolation: Effective Treatments of Olanzapine, Clozapine or Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifecanvastech.com [lifecanvastech.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Fos expression in neurons of the rat vestibulo-autonomic pathway activated by sinusoidal galvanic vestibular stimulation [frontiersin.org]
- 12. C-fos expression in the rat brain following lithium chloride induced-illness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-15599 Administration in Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-15599, also known as NLX-101, is a highly selective and efficacious 5-HT1A receptor agonist.[1] It exhibits a unique pharmacological profile characterized by preferential activation of postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex.[1][2] This regional selectivity distinguishes this compound from other 5-HT1A agonists and suggests its potential as a therapeutic agent for cognitive deficits observed in neuropsychiatric disorders like schizophrenia and depression.[2][3] Preclinical studies have demonstrated the pro-cognitive effects of this compound, particularly in models of cognitive impairment.[3]
These application notes provide a comprehensive overview of this compound's mechanism of action, and detailed protocols for its administration in preclinical studies aimed at evaluating its cognitive-enhancing properties.
Mechanism of Action
This compound acts as a biased agonist at 5-HT1A receptors, demonstrating functional selectivity.[1][4] It preferentially activates signaling pathways coupled to Gαi proteins and stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1][5] This targeted engagement of postsynaptic 5-HT1A receptors in the cortex is believed to underlie its beneficial effects on cognition.[1][4] Notably, this compound shows lower potency in activating presynaptic 5-HT1A autoreceptors in the raphe nuclei, which are associated with the inhibition of serotonin (B10506) release.[1][2] This distinction may contribute to a more favorable therapeutic window compared to non-selective 5-HT1A agonists.[6]
Signaling Pathway of this compound at Postsynaptic 5-HT1A Receptors
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Species | Receptor/Assay | Value | Reference |
| pKi (binding affinity) | Rat | 5-HT1A | ~8.5 | [1] |
| pKi (binding affinity) | Human (cloned) | 5-HT1A | ~8.5 | [1] |
| ED50 (dopamine output in mPFC) | Rat | In vivo microdialysis | 30 µg/kg i.p. | [2] |
| ED50 (hippocampal 5-HT release) | Rat | In vivo microdialysis | 240 µg/kg i.p. | [2] |
| ED50 (Forced Swim Test) | Rat | Antidepressant model | 0.12 mg/kg p.o. | [7] |
Table 2: Efficacy of this compound in Cognitive Enhancement Models
| Animal Model | Cognitive Domain | Behavioral Test | This compound Dose | Effect | Reference |
| Phencyclidine-treated rats | Working and Reference Memory | Hole-board test | 0.16 mg/kg i.p. | Partially alleviated deficits | [3] |
| Phencyclidine-treated rats | Cognitive Flexibility | Reversal learning task | 0.16 mg/kg i.p. | Attenuated deficits | [3] |
| Mice | Aggression | Resident-intruder test | 0.03 and 0.1 µg (intra-VO PFC) | Reduced attack bites and threats | [8][9] |
Experimental Protocols
General Administration Protocol
Vehicle: this compound can be dissolved in distilled water for both intraperitoneal (i.p.) and oral (p.o.) administration in rodents.[1][10] For microinjections into specific brain regions, sterile distilled water can also be used as a vehicle.[1]
Route of Administration: The choice of administration route depends on the experimental design.
-
Intraperitoneal (i.p.) injection: Commonly used for systemic administration to achieve rapid absorption.
-
Oral gavage (p.o.): Suitable for studies requiring repeated administration or to mimic clinical routes of administration.
-
Microinjection: Allows for targeted delivery to specific brain regions to investigate localized effects.
Experimental Workflow for Cognitive Testing
Protocol 1: Hole-Board Test for Working and Reference Memory in a Phencyclidine-Induced Deficit Model
This protocol is adapted from studies evaluating the effects of this compound on cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP).[3]
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless specified otherwise for the experiment.
2. Apparatus:
-
A hole-board apparatus, which is typically a square arena with a number of holes in the floor.[8][11] Some holes can be baited with a food reward.
3. Procedure:
-
Habituation: Allow rats to explore the hole-board for a set period (e.g., 5-10 minutes) for several consecutive days to reduce novelty-induced anxiety.
-
Training:
-
Food restrict the rats to 85-90% of their free-feeding body weight to motivate them to search for food rewards.
-
Bait a specific subset of holes with a food reward (e.g., a small piece of a sugary cereal). The location of the baited holes should remain constant for each rat to assess reference memory.
-
Place the rat in the center of the board and allow it to explore and find the rewards for a set duration (e.g., 10 minutes).
-
Record the number of head-dips into baited holes (a measure of working and reference memory) and unbaited holes (a measure of working memory errors).
-
Continue training daily until a stable performance is achieved.
-
-
Induction of Cognitive Deficit:
-
Administer phencyclidine (PCP) at a dose known to induce cognitive deficits (e.g., 1.5 mg/kg i.p.) for a specified period (e.g., 4 consecutive days).[4]
-
-
This compound Administration and Testing:
-
On the test day, administer this compound (e.g., 0.16 mg/kg i.p.) or vehicle 30 minutes before the hole-board test.
-
Place the rat in the hole-board and record the same memory parameters as in the training phase.
-
4. Data Analysis:
-
Compare the number of correct (baited) and incorrect (unbaited) head-dips between the vehicle-treated and this compound-treated groups in the PCP model.
-
Statistical analysis can be performed using appropriate tests such as t-tests or ANOVA.
Protocol 2: Reversal Learning Task for Cognitive Flexibility in a Phencyclidine-Induced Deficit Model
This protocol assesses the ability of an animal to adapt its behavior when the rules of a task are changed, a measure of cognitive flexibility that is often impaired in schizophrenia models.[3]
1. Animals and Apparatus:
-
Use the same animal model and housing conditions as in Protocol 1.
-
The task can be conducted in various apparatus, including a T-maze, Y-maze, or an operant chamber with visual cues.[3] For this protocol, a touchscreen-based operant chamber is described.[4][6]
2. Procedure:
-
Pre-training: Train the rats to interact with the touchscreen to receive a food reward.
-
Acquisition Phase:
-
Present two different visual stimuli on the screen. A response to one stimulus (the "correct" stimulus) is rewarded, while a response to the other (the "incorrect" stimulus) is not.
-
Train the rats until they reach a set criterion of performance (e.g., 80-90% correct responses over a certain number of trials).
-
-
Induction of Cognitive Deficit:
-
Induce a cognitive deficit using PCP as described in Protocol 1.[4]
-
-
Reversal Phase:
-
Administer this compound (e.g., 0.16 mg/kg i.p.) or vehicle 30 minutes before the reversal learning session.
-
Reverse the stimulus-reward contingencies: the previously correct stimulus is now incorrect, and the previously incorrect stimulus is now correct.
-
Record the number of trials and errors it takes for the rat to reach the performance criterion in this reversed phase. Perseverative errors (continuing to choose the previously correct stimulus) are a key measure.
-
3. Data Analysis:
-
Compare the number of trials to criterion and the number of perseverative errors between the this compound-treated and vehicle-treated groups in the reversal phase.
-
Statistical analysis can be performed using appropriate methods like ANOVA.
Clinical Studies
To date, there is a lack of specific clinical trial data for this compound focused on cognitive enhancement as a primary outcome. The main clinical development focus for this compound has been on its potential as an antidepressant. Further research is needed to translate the promising preclinical findings on cognitive enhancement to human subjects.
Conclusion
This compound represents a promising pharmacological tool for studying the role of the serotonergic system, particularly postsynaptic 5-HT1A receptors in the prefrontal cortex, in cognitive processes. The protocols outlined above provide a framework for researchers to investigate the cognitive-enhancing effects of this compound in preclinical models. The unique mechanism of action of this compound warrants further investigation for its potential therapeutic application in disorders characterized by cognitive dysfunction.
References
- 1. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal Learning and Attentional Set-Shifting in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phencyclidine-induced cognitive impairments in repeated touchscreen visual reversal learning tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Holeboard test [panlab.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hole-board test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying F-15599 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction:
F-15599, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist.[1] It exhibits a unique pharmacological profile characterized by "biased agonism" or "functional selectivity," preferentially activating postsynaptic 5-HT1A receptors, particularly in cortical regions, over somatodendritic autoreceptors.[1][2][3][4] This preferential activation of postsynaptic receptors is thought to contribute to its potential as an improved therapeutic agent for depression and cognitive disorders.[2][4][5] In vitro studies have demonstrated that this compound distinctively modulates intracellular signaling cascades, showing a preference for certain pathways over others.[2][5] Specifically, this compound more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to G-protein activation, inhibition of adenylyl cyclase (and thus cAMP accumulation), or receptor internalization.[2][5][6] Furthermore, it displays a preference for the Gαi over the Gαo G-protein subtype.[1][2]
These application notes provide detailed protocols for cell-based assays to characterize the signaling pathways modulated by this compound.
Key Signaling Pathways of this compound
This compound's biased agonism at the 5-HT1A receptor leads to the preferential activation of specific downstream signaling pathways. The primary pathway of interest is the MAPK/ERK cascade, which is more potently activated by this compound compared to the canonical Gαi-mediated inhibition of adenylyl cyclase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneuropsychiatry.org [jneuropsychiatry.org]
- 4. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of F-15599 from its Nitro-Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-15599, also known as NLX-101, is a highly selective 5-HT1A receptor agonist with a preferential affinity for post-synaptic receptors.[1][2][3][4][5] This characteristic distinguishes it from many other 5-HT1A agonists that primarily target pre-synaptic autoreceptors.[2][3] This unique pharmacological profile makes this compound a valuable research tool for investigating the role of post-synaptic 5-HT1A receptors in various physiological and pathological processes, including depression, cognitive deficits in schizophrenia, and other neuropsychiatric disorders.[2][4][6] This document provides a detailed protocol for the synthesis of this compound via the reduction of its nitro-precursor, along with application notes based on its established biological activity.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Reference |
| 5-HT1A Receptor Affinity (Ki) | High (details not specified in provided abstracts) | [4] |
| Selectivity for 5-HT1A | >1000-fold over other monoamine receptors | [2] |
| Functional Activity | Full Agonist | [1] |
| Biased Agonism | Preferential for ERK phosphorylation | [3][6] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Model | Effect | ED50 | Reference |
| Forced Swim Test (antidepressant-like) | Reduced immobility | 100 µg/kg p.o. | [2] |
| Dopamine Output in mPFC | Increased | 30 µg/kg i.p. | [2] |
| Hippocampal 5-HT Release | Reduced | 240 µg/kg i.p. | [2] |
Experimental Protocols
Synthesis of this compound from its Nitro-Precursor
The final step in the synthesis of this compound typically involves the reduction of a nitro-group on a precursor molecule to the corresponding primary amine. While the precise, proprietary industrial synthesis protocol is not publicly available, a standard and reliable laboratory-scale procedure for this chemical transformation can be employed using common reducing agents. The following protocol is a representative method based on established chemical principles for nitro group reduction.[7][8][9][10]
Materials:
-
Nitro-precursor of this compound
-
Anhydrous solvent (e.g., Ethanol (B145695), Ethyl acetate (B1210297), or Tetrahydrofuran [THF])
-
Reducing agent (e.g., Palladium on carbon [Pd/C] with hydrogen gas, Tin(II) chloride [SnCl2], or Iron [Fe] powder in acidic medium)
-
Acid (if using SnCl2 or Fe, e.g., concentrated Hydrochloric acid [HCl] or Acetic acid)
-
Base for workup (e.g., Sodium bicarbonate [NaHCO3] or Sodium hydroxide (B78521) [NaOH] solution)
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate (B86663) [Na2SO4] or Magnesium sulfate [MgSO4])
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Protocol: Catalytic Hydrogenation
This is often the cleanest and most efficient method for nitro group reduction.[10]
-
Reaction Setup: In a round-bottom flask, dissolve the nitro-precursor of this compound in a suitable anhydrous solvent like ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can then be purified by column chromatography or recrystallization to yield the final product.
Alternative Protocol: Reduction with Tin(II) Chloride
This method is a viable alternative to catalytic hydrogenation.[10]
-
Reaction Setup: Dissolve the nitro-precursor in ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and quench by carefully adding a saturated solution of sodium bicarbonate until the solution is basic.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as described above.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Optimizing F-15599 dosage to avoid bell-shaped dose-response
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of F-15599, a selective 5-HT1A receptor agonist, to avoid potential bell-shaped dose-response curves and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its key feature is functional selectivity, or biased agonism, meaning it preferentially activates postsynaptic 5-HT1A receptors over somatodendritic 5-HT1A autoreceptors.[1][2][3] This preferential action is thought to contribute to its therapeutic potential in conditions like depression and cognitive disorders.[3][4] this compound has been shown to more potently stimulate ERK1/2 phosphorylation compared to G-protein activation or inhibition of cAMP accumulation.[2]
Q2: We are observing a bell-shaped (biphasic) dose-response curve with this compound in our experiments. Is this expected?
Yes, a bell-shaped dose-response curve with this compound and other high-efficacy 5-HT1A agonists can occur and is not necessarily an experimental artifact.[5][6] This phenomenon has been observed in both in vitro and in vivo studies.[7][8][9] For instance, microinjections of lower doses of this compound into the prefrontal cortex have shown efficacy in reducing aggression, while higher doses were ineffective.[8][10]
Q3: What are the potential mechanisms behind a bell-shaped dose-response to this compound?
Several factors can contribute to a biphasic response:
-
Differential Receptor Activation: this compound preferentially activates postsynaptic 5-HT1A receptors at lower doses, leading to effects like increased dopamine (B1211576) release in the prefrontal cortex.[2][3] At higher doses, it begins to activate presynaptic 5-HT1A autoreceptors, which can lead to an inhibition of serotonin release, potentially counteracting the initial effects.[3][11]
-
Receptor Desensitization: High concentrations of a potent agonist can lead to receptor desensitization and internalization, reducing the overall response.[6]
-
Signaling Pathway Switching: In systems with high receptor expression, high agonist concentrations can cause a switch in G-protein coupling (e.g., from Gαi3 to other G-proteins), altering the downstream signaling cascade and leading to a diminished response.[5][7]
-
Off-Target Effects: Although this compound is highly selective, very high concentrations could potentially engage other targets, leading to confounding effects.[6]
Q4: How does receptor density influence the dose-response curve of 5-HT1A agonists?
Receptor density is a critical factor. Studies have shown that high-efficacy 5-HT1A agonists, including a compound related to this compound (F13714) and this compound itself (NLX-101), are more likely to produce a bell-shaped dose-response curve in cell lines with high receptor expression levels (>9 pmol/mg protein).[5][7] In contrast, cell lines with moderate receptor levels typically exhibit a classical sigmoidal dose-response.[5][7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected or bell-shaped dose-response curves in your this compound experiments.
Issue: Observation of a Bell-Shaped Dose-Response Curve
Primary Cause: The dose range being tested likely spans the transition from preferential postsynaptic receptor activation to significant presynaptic autoreceptor activation or receptor desensitization.
Troubleshooting Steps:
-
Refine Dose Range:
-
Conduct a wider, more granular dose-response study. Start with very low, nanomolar concentrations and extend to the micromolar range. This will help to clearly define the ascending and descending portions of the curve and identify the optimal therapeutic window.
-
-
Characterize Receptor Population:
-
If possible, use experimental models that allow for the distinction between presynaptic and postsynaptic effects. For example, compare the effects of this compound in brain regions with differing populations of these receptors (e.g., prefrontal cortex for postsynaptic vs. dorsal raphe for presynaptic).[2][3]
-
-
Utilize a 5-HT1A Antagonist:
-
To confirm that the observed effects are mediated by 5-HT1A receptors, perform experiments where the system is pre-treated with a selective 5-HT1A antagonist, such as WAY-100635.[2] This should block the effects of this compound.
-
-
Assess Downstream Signaling Pathways:
-
Given this compound's biased agonism, measure multiple downstream signaling endpoints. For example, in addition to cAMP assays, perform Western blots for phosphorylated ERK1/2 (pERK).[2] The optimal dose may differ between pathways.
-
Data Summary Tables
Table 1: In Vitro Potency of this compound at Human 5-HT1A Receptors
| Assay | pKi / pEC50 |
| Receptor Binding (pK_i) | ~8.5 |
| ERK1/2 Phosphorylation (pEC_50) | More potent than for G-protein activation |
| G-protein Activation ([³⁵S]GTPγS) | Less potent than for ERK1/2 phosphorylation |
| cAMP Accumulation Inhibition | Less potent than for ERK1/2 phosphorylation |
Data synthesized from[2].
Table 2: In Vivo Effective Doses of this compound in Rats
| Effect | Route | ED₅₀ / Minimal Effective Dose | Receptor Population |
| Increased Pyramidal Neuron Firing (mPFC) | i.v. | from 0.2 µg/kg | Postsynaptic |
| Increased Dopamine Output (mPFC) | i.p. | 30 µg/kg | Postsynaptic |
| Reduced Immobility (Forced Swim Test) | p.o. | ED₅₀ ~100 µg/kg | Postsynaptic |
| Reduced Hippocampal 5-HT Release | i.p. | 240 µg/kg | Presynaptic (Autoreceptor) |
| Reduced Dorsal Raphe 5-HT Neuron Firing | i.v. | >8.2 µg/kg | Presynaptic (Autoreceptor) |
Data synthesized from[2][3][11].
Detailed Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This protocol is adapted from methodologies described for 5-HT1A agonists.[2]
Objective: To measure the activation of G-proteins by this compound in response to 5-HT1A receptor stimulation.
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound stock solution
-
Non-specific binding control: unlabeled GTPγS
-
96-well filter plates (GF/B)
-
Scintillation fluid
Procedure:
-
Prepare cell membranes from a cell line or brain tissue expressing 5-HT1A receptors.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Varying concentrations of this compound or vehicle control.
-
10 µM GDP.
-
Cell membranes (10-20 µg protein/well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 0.1 nM [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the assay by rapid filtration through the GF/B filter plates using a cell harvester.
-
Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid to each well.
-
Count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of 10 µM unlabeled GTPγS) from total binding.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is based on methods used to assess this compound's signaling bias.[2]
Objective: To quantify the level of ERK1/2 phosphorylation as a measure of a specific downstream signaling pathway activated by this compound.
Materials:
-
Cells expressing 5-HT1A receptors
-
Serum-free cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Plate cells and grow to ~80% confluency.
-
Serum-starve the cells for at least 4 hours prior to stimulation.
-
Treat cells with varying concentrations of this compound or vehicle for a predetermined time (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify band intensity using densitometry software.
Visualizations
Caption: this compound biased agonism at the 5-HT1A receptor.
Caption: Dose-dependent effects of this compound on receptor populations.
Caption: Troubleshooting workflow for bell-shaped dose-response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bell-shaped agonist activation of 5-HT1A receptor-coupled Gαi3 G-proteins: Receptor density-dependent switch in receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving F-15599 solubility for in vitro experiments
Technical Support Center: F-15599
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of this compound for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound (also known as NLX-101) is a potent and selective 5-HT1A receptor full agonist.[1] It displays functional selectivity by preferentially activating postsynaptic serotonin (B10506) 5-HT1A receptors over somatodendritic serotonin 5-HT1A autoreceptors.[1] Like many small molecule compounds with complex aromatic structures, this compound has limited aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro assays. Proper solubilization techniques are crucial for obtaining reliable and reproducible data.
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower. Here are some troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[2]
-
Use a serial dilution method: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute your DMSO stock into a small volume of medium, vortexing gently, and then add this intermediate dilution to your final volume.
-
Pre-warm your aqueous medium: Having your cell culture medium at 37°C can sometimes help keep the compound in solution.
-
Consider using a surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[2] However, this is generally not suitable for cell-based assays due to potential cytotoxicity.[2]
Q3: Can I use solvents other than DMSO to prepare my this compound stock solution?
A3: Yes, other organic solvents can be used, but their suitability depends on the specific experimental setup and cell type. Ethanol can be an alternative, but like DMSO, the final concentration in the culture medium should be kept low (typically <0.5%). Always prepare a vehicle control with the same final concentration of the solvent to account for any effects of the solvent itself.
Q4: Is it possible to improve the solubility of this compound by adjusting the pH of the buffer?
A4: Adjusting the pH can be an effective strategy for ionizable compounds.[3] The chemical structure of this compound suggests it has basic nitrogen atoms, which means its solubility may increase in acidic conditions (lower pH). However, it is critical to ensure that the final pH of your cell culture medium remains within the physiological range required for your cells (typically pH 7.2-7.4). Significant deviations can affect cell viability and experimental outcomes.
Q5: What is the recommended method for preparing this compound solutions for in vitro experiments?
A5: We recommend a step-by-step protocol that minimizes the risk of precipitation. Please refer to the detailed experimental protocols provided below.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data should be used as a guideline for preparing stock solutions.
| Solvent | Solubility (Approximate) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol (100%) | ~5 mg/mL | Can be used as an alternative to DMSO. |
| PBS (Phosphate-Buffered Saline, pH 7.4) | < 0.1 mg/mL | Poorly soluble in aqueous buffers. |
| Cell Culture Medium + 10% FBS | Slightly enhanced over PBS | Serum proteins can help to increase the apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molar Mass: 395.86 g/mol ) in a sterile microcentrifuge tube.[1] For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.96 mg of this compound.
-
Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolving the Compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Warm your cell culture medium (containing serum, if applicable) to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Perform Serial Dilutions: a. Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium. For example, add 2 µL of the 10 mM stock to 998 µL of medium to get a 20 µM solution. b. Vortex gently or pipette up and down immediately after adding the stock to ensure rapid and uniform mixing. c. Use this intermediate dilution to prepare your final working concentrations.
-
Final Application: Add the final working solution to your cells, ensuring the final DMSO concentration does not exceed 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiment.
Visualizations
Experimental Workflow
Caption: Recommended workflow for preparing this compound solutions.
Signaling Pathway
This compound acts as a biased agonist at the 5-HT1A receptor. This means it preferentially activates certain downstream signaling pathways over others. A key pathway activated by this compound is the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), which is associated with its therapeutic effects.[1][4]
Caption: Simplified signaling pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in F-15599 behavioral study results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing F-15599 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its key feature is its functional selectivity, or biased agonism, where it preferentially activates postsynaptic 5-HT1A receptors, primarily in the cortex, over presynaptic 5-HT1A autoreceptors located in the raphe nuclei.[1][2][3] This preferential action on postsynaptic receptors is thought to contribute to its therapeutic potential with fewer side effects compared to non-biased 5-HT1A agonists.[4]
Q2: What are the expected behavioral effects of this compound in preclinical models?
In rodent models, this compound has demonstrated a range of behavioral effects, including:
-
Antidepressant-like effects: It has been shown to reduce immobility time in the forced swim test.[4][5]
-
Anxiolytic-like effects: Studies have indicated its potential to reduce anxiety-like behaviors.
-
Pro-cognitive effects: this compound has been observed to attenuate memory deficits in certain models.[6]
-
Anti-aggressive effects: Microinjections into specific brain regions have been shown to reduce aggression.[7]
Q3: Why am I seeing significant variability in my behavioral study results with this compound?
Variability in behavioral studies using this compound can arise from a multitude of factors, broadly categorized as pharmacological, environmental, and procedural. It is crucial to meticulously control for these variables to ensure the reproducibility and reliability of your findings.
Troubleshooting Guide
Pharmacological and Dosing Issues
Q4: My results with this compound are inconsistent across different doses. Why might this be?
This compound exhibits a dose-dependent and sometimes biphasic response profile due to its biased agonism.[7]
-
Low Doses: At lower doses, this compound preferentially activates postsynaptic 5-HT1A receptors in the prefrontal cortex, leading to its therapeutic-like effects.[8]
-
High Doses: At higher doses, it may begin to engage presynaptic 5-HT1A autoreceptors in the raphe nuclei, which can lead to a reduction in serotonin release and potentially counteract or alter the behavioral effects.[9]
Troubleshooting Steps:
-
Conduct a thorough dose-response study: This is critical to identify the optimal dose for the desired behavioral effect in your specific model and experimental conditions.
-
Review existing literature: Compare your dose range with published studies for similar behavioral assays.
-
Consider the route and timing of administration: The pharmacokinetic profile of this compound can influence its behavioral effects. Ensure consistent administration protocols.
Animal and Housing-Related Variability
Q5: Could the strain, sex, or age of my animals be contributing to inconsistent results?
Yes, these are significant sources of variability in behavioral research.
-
Strain: Different rodent strains can exhibit baseline differences in behavior and drug metabolism.
-
Sex: The estrous cycle in female rodents can influence performance in many behavioral tasks. Hormonal fluctuations can alter drug responses.
-
Age: The 5-HT system undergoes developmental changes, and the response to this compound may differ in adolescent, adult, and aged animals.
Troubleshooting Steps:
-
Use a consistent strain, sex, and age: Clearly report these details in your methodology.
-
For female animals, monitor the estrous cycle: If feasible, test at a consistent stage of the cycle or account for it in your analysis.
-
House animals consistently: Social isolation or group housing can impact stress levels and behavior. Maintain consistent housing densities.
Environmental and Procedural Factors
Q6: I've noticed my results vary between experimental cohorts. What environmental factors should I check?
Subtle environmental changes can have a significant impact on rodent behavior.
-
Lighting: Mice and rats are nocturnal. Testing under bright lights can induce stress and affect performance.
-
Sound: Unexpected noises can startle animals and disrupt behavioral performance.
-
Smell: Rodents have a keen sense of smell. The presence of perfumes, cleaning agents, or even the scent of a different animal species can be a stressor.
-
Experimenter: The sex of the experimenter and their handling technique can influence animal stress levels and subsequent behavior.
Troubleshooting Steps:
-
Standardize the testing environment: Control for lighting levels, ambient noise, and odors.
-
Habituate animals to the testing room: Allow animals to acclimate to the room before starting the experiment.
-
Maintain consistent handling procedures: All experimenters should use the same gentle and consistent handling techniques.
-
Consider experimenter effects: If possible, have the same experimenter conduct all behavioral testing for a given study.
Data Summary
The following tables summarize dose-response data for this compound in key behavioral assays.
Table 1: this compound Dose-Response in the Forced Swim Test (FST)
| Species | Dose (mg/kg, p.o.) | Effect on Immobility Time | Reference |
| Mouse | 2 | Reduced | [4] |
| Mouse | 4 | Reduced | [4] |
| Mouse | 16 | Reduced | [4] |
Table 2: this compound Dose-Response in the Novel Object Pattern Separation (OPS) Task
| Species | Dose (mg/kg, i.p.) | Effect on Pattern Separation | Reference |
| Rat | 0.04 | Increased | [3] |
Table 3: this compound ED50 Values for Neurochemical Changes
| Effect | Brain Region | ED50 (µg/kg, i.p.) | Reference |
| Increased Dopamine Output | Medial Prefrontal Cortex | 30 | [8] |
| Reduced Serotonin Release | Hippocampus | 240 | [8] |
Experimental Protocols
Forced Swim Test (FST) Protocol
This protocol is adapted from standard FST procedures and is intended as a general guideline.
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
A video camera for recording.
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail.
-
Individually place each animal into the cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the animal, gently dry it, and return it to its home cage.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle at the predetermined dose and route. Timing should be based on the compound's pharmacokinetic profile (e.g., 30-60 minutes before testing for i.p. injection).
-
-
Test Session (Day 2):
-
Place the animal in the swim cylinder for a 5-minute test session.
-
Record the entire session for later scoring.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the recordings.
-
Immobility: The primary measure is the time the animal spends making only the minimal movements necessary to keep its head above water.
-
Swimming: Active movement of limbs around the cylinder.
-
Climbing: Active attempts to scale the cylinder walls.
-
Novel Object Pattern Separation (OPS) Task Protocol
This protocol is a variation of the novel object recognition task designed to assess spatial pattern separation.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects.
-
A video camera for recording.
Procedure:
-
Habituation:
-
Habituate the animals to the empty open-field arena for a set period (e.g., 10 minutes) on consecutive days prior to testing.
-
-
Drug Administration:
-
Administer this compound or vehicle prior to the training phase.
-
-
Training Phase (T1):
-
Place two identical objects in the arena at a specific distance from each other.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
-
Inter-trial Interval:
-
Return the animal to its home cage for a defined period (e.g., 1 hour).
-
-
Test Phase (T2):
-
Return the animal to the arena where one of the objects has been moved to a new location. The distance of the displacement is a critical variable.
-
Record the exploration time of the object in the novel location versus the object in the familiar location.
-
-
Data Analysis:
-
Calculate a discrimination index based on the time spent exploring the object in the novel location versus the familiar location. An increase in this index suggests improved pattern separation.
-
Ultrasonic Vocalization (USV) Protocol
This protocol is a general guide for eliciting and recording stress-induced USVs.
Apparatus:
-
A sound-attenuating chamber.
-
An ultrasonic microphone and recording software.
-
A stimulus to induce vocalizations (e.g., social defeat, exposure to a predator-related cue).
Procedure:
-
Habituation:
-
Habituate the animal to the recording chamber.
-
-
Drug Administration:
-
Administer this compound or vehicle.
-
-
Elicitation of Vocalizations:
-
Expose the animal to the chosen stressor. The timing and duration of the stimulus should be standardized.
-
-
Recording:
-
Record USVs for a defined period during and/or after the stressor presentation.
-
-
Data Analysis:
-
Analyze the recordings for the number, duration, and frequency characteristics of different types of USVs (e.g., 22-kHz and 50-kHz calls in rats). A decrease in aversive 22-kHz calls may indicate an anxiolytic-like effect.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound biased signaling at postsynaptic 5-HT1A receptors.
Experimental Workflow for Behavioral Studies
References
- 1. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneuropsychiatry.org [jneuropsychiatry.org]
- 3. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: F-15599 and 5-HT1A Receptor Antagonism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective 5-HT1A receptor agonist F-15599 and its antagonism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NLX-101) is a highly selective and potent full agonist for the 5-HT1A receptor.[1] Its defining characteristic is its functional selectivity, or biased agonism, meaning it preferentially activates postsynaptic 5-HT1A receptors over somatodendritic 5-HT1A autoreceptors.[1][2] This preferential action is particularly observed in the prefrontal cortex.[2][3][4] this compound's mechanism involves the activation of specific intracellular signaling pathways, most notably the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1][3]
Q2: Which antagonist is recommended for blocking the effects of this compound?
A2: The most commonly used and effective antagonist for blocking the effects of this compound in preclinical studies is WAY-100635.[2][5][6] WAY-100635 is a potent and selective 5-HT1A receptor antagonist that can reverse the electrophysiological, neurochemical, and behavioral effects induced by this compound.[2][5]
Q3: How does this compound's "biased agonism" affect experimental design?
A3: this compound's biased agonism results in a distinct signaling profile. It more potently stimulates ERK1/2 phosphorylation compared to other G-protein-coupled pathways like the inhibition of cAMP accumulation.[3] It also shows a preference for activating the Gαi G-protein subunit over the Gαo subunit.[1][3] This means that when designing experiments, it is crucial to measure endpoints related to the ERK1/2 pathway to capture the primary effects of this compound. Assays focused solely on cAMP levels might not fully reflect its activity.
Q4: I am not observing the expected blockade of this compound's effects with WAY-100635. What could be the issue?
A4: Please refer to the troubleshooting guide below for potential causes and solutions. Common issues include incorrect timing of administration, inappropriate dosage, and the specific experimental model being used.
Troubleshooting Guides
Issue 1: Incomplete or No Blockade of this compound Effects by WAY-100635
| Potential Cause | Troubleshooting Step |
| Incorrect Timing of Administration | Ensure the antagonist (WAY-100635) is administered prior to the agonist (this compound) to allow for receptor occupancy. A typical pre-treatment time is 30 minutes before this compound administration.[3] |
| Inappropriate Dosage | The effective dose of WAY-100635 can vary depending on the animal model and the measured effect. A commonly used dose in rats is 0.63 mg/kg (s.c.).[3] For local microinjections, the concentration will be significantly lower.[6][7] It is advisable to perform a dose-response study for WAY-100635 in your specific experimental setup. |
| Route of Administration | The route of administration for both the agonist and antagonist can influence their pharmacokinetic and pharmacodynamic profiles. Ensure consistency in the administration routes as described in established protocols. |
| Metabolism of Compounds | Consider the metabolic stability of both this compound and WAY-100635 in your experimental system. In vivo, metabolic degradation can alter the effective concentration of the compounds. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the antagonist WAY-100635.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Preparation | Ki (nM) | Reference |
| This compound | 5-HT1A | Recombinant human | 3.4 | [8] |
| WAY-100635 | 5-HT1A | Rat Hippocampal Membranes | 0.39 | [9][10] |
Table 2: In Vivo Neurochemical Effects of this compound
| Effect | Brain Region | ED50 | Species | Reference |
| Increased Dopamine Output | Medial Prefrontal Cortex | 30 µg/kg (i.p.) | Rat | [2] |
| Reduced Hippocampal 5-HT Release | Hippocampus | 240 µg/kg (i.p.) | Rat | [2] |
Experimental Protocols
Protocol 1: In Vivo Blockade of this compound-Induced ERK1/2 Phosphorylation
This protocol describes the general procedure to assess the blockade of this compound's effect on ERK1/2 phosphorylation in the rat prefrontal cortex by WAY-100635.
Materials:
-
This compound
-
WAY-100635
-
Saline solution
-
Adult male Sprague-Dawley rats
-
Syringes for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Tissue homogenization buffer
-
Protein assay kit
-
Western blot reagents and antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)
Procedure:
-
Animal Groups: Divide animals into four groups: (1) Saline + Saline, (2) Saline + this compound, (3) WAY-100635 + Saline, (4) WAY-100635 + this compound.
-
Antagonist Administration: Administer WAY-100635 (e.g., 0.63 mg/kg, s.c.) or saline to the appropriate groups.[3]
-
Incubation Period: Allow for a 30-minute pre-treatment period.[3]
-
Agonist Administration: Administer this compound (e.g., 0.63 mg/kg, i.p.) or saline to the appropriate groups.[3]
-
Time to Effect: Wait for 30 minutes after the agonist injection for the signaling cascade to be activated.[3]
-
Tissue Collection: Euthanize the animals and rapidly dissect the prefrontal cortex.
-
Protein Extraction: Homogenize the tissue in an appropriate lysis buffer and determine the protein concentration.
-
Western Blotting: Perform Western blot analysis to measure the levels of total ERK1/2 and p-ERK1/2.
-
Data Analysis: Quantify the band intensities and express the results as a ratio of p-ERK1/2 to total ERK1/2. Compare the results between the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: F-15599 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective 5-HT1A receptor agonist F-15599 in animal models. The information is designed to help minimize potential side effects and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal models?
A1: this compound is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] It exhibits biased agonism, preferentially activating postsynaptic 5-HT1A receptors in cortical regions over somatodendritic autoreceptors in the raphe nuclei, particularly at lower doses.[1][2][3] This unique mechanism of action is being investigated for its potential therapeutic effects in models of depression, anxiety, cognitive deficits, and other neurological disorders.[1][4]
Q2: What are the common side effects of this compound in animal models?
A2: The side effects of this compound are primarily dose-dependent and related to serotonergic activation. At higher doses, these can include:
-
Serotonin Syndrome: A collection of behavioral changes such as lower lip retraction, forepaw treading, and flat body posture.[4]
-
Increased Corticosterone (B1669441) Levels: An indicator of a stress response.[4]
-
Decreased Locomotor Activity: A reduction in movement, observed at higher dose ranges.[5]
Q3: At what dose do the side effects of this compound typically appear?
A3: this compound has a notable separation between the doses required for its therapeutic effects and those that induce side effects.[4][6] Side effects generally emerge at higher doses. For instance, in rats, doses above 0.16 mg/kg have been shown to activate 5-HT1A autoreceptors, which can contribute to side effects.[6] In mice, a dose of 16 mg/kg was observed to decrease locomotor activity.[5] It is crucial to perform a dose-response study in your specific animal model and experimental paradigm to determine the optimal therapeutic window.
Q4: How can I confirm that the observed effects (both therapeutic and side effects) are mediated by the 5-HT1A receptor?
A4: To confirm the involvement of the 5-HT1A receptor, you can pre-treat animals with a selective 5-HT1A receptor antagonist, such as WAY-100635. This antagonist should block or significantly attenuate the effects of this compound.[1][7]
Troubleshooting Guides
Issue 1: Observing Serotonin Syndrome in Experimental Animals
-
Problem: Animals are exhibiting signs of serotonin syndrome (e.g., forepaw treading, flat body posture, lower lip retraction).
-
Possible Cause: The administered dose of this compound is too high, leading to excessive serotonergic stimulation.
-
Solutions:
-
Dose Reduction: Lower the dose of this compound. Consult the dose-response tables below to identify a dose more likely to be within the therapeutic window for your model.
-
Dose-Response Study: If you have not already, conduct a thorough dose-response study to identify the minimal effective dose for your desired therapeutic effect and the threshold for side effects.
-
Antagonist Control: To confirm the side effects are 5-HT1A receptor-mediated, include a control group pre-treated with WAY-100635.[8]
-
Issue 2: Hypothermia Affecting Experimental Results
-
Problem: Animals show a significant drop in body temperature after this compound administration, which may confound behavioral or physiological measurements.
-
Possible Cause: Activation of 5-HT1A receptors can lead to hypothermia, a known side effect of serotonergic agents.[4]
-
Solutions:
-
Dose Adjustment: As with serotonin syndrome, the primary solution is to reduce the dose of this compound.
-
Temperature Monitoring: Continuously monitor the body temperature of the animals.
-
Environmental Temperature Control: Maintain a stable and appropriate ambient temperature in the experimental setting.
-
Time Course Consideration: The hypothermic effects of this compound are often transient.[8] Characterize the time course of hypothermia in your model and schedule your experimental readouts for a time point after body temperature has normalized.
-
Issue 3: High Variability in Behavioral Readouts
-
Problem: There is significant inter-animal variability in the behavioral responses to this compound.
-
Possible Causes:
-
Inconsistent drug administration.
-
Stressful experimental environment.
-
Dose is on the steep part of the dose-response curve.
-
-
Solutions:
-
Refine Administration Technique: Ensure accurate and consistent drug administration (e.g., route, volume, and timing).
-
Acclimatization: Properly acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.
-
Optimize Dose: Select a dose that is on the plateau of the dose-response curve for the desired effect to minimize variability.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Data Summary Tables
Table 1: Dose-Response of this compound in Rats (Therapeutic vs. Side Effects)
| Effect | Animal Model | Route | Effective Dose (ED50) | Reference(s) |
| Therapeutic-like Effects | ||||
| Increased Dopamine Output (mPFC) | Rat | i.p. | 30 µg/kg | [1][6] |
| Antidepressant-like (Forced Swim Test) | Rat | p.o. | 0.17 mg/kg | [8] |
| Side Effects | ||||
| Reduced Hippocampal 5-HT Release | Rat | i.p. | 240 µg/kg | [1][6] |
| Increased Plasma Corticosterone | Rat | p.o. | 0.45 mg/kg | [9] |
| Hypothermia | Rat | p.o. | 0.63 - 0.88 mg/kg | [4] |
Table 2: Dose-Response of this compound in Mice (Therapeutic vs. Side Effects)
| Effect | Animal Model | Route | Effective Dose Range | Reference(s) |
| Therapeutic-like Effects | ||||
| Antidepressant-like (Forced Swim Test) | Mouse | p.o. | 2 - 16 mg/kg | [3][5] |
| Side Effects | ||||
| Hypothermia | Mouse | p.o. | 8 - 16 mg/kg | [5] |
| Decreased Locomotor Activity | Mouse | p.o. | 16 mg/kg | [5] |
Experimental Protocols
Protocol 1: Assessment of Serotonin Syndrome in Rodents
-
Acclimatization: Allow animals to acclimatize to the observation cages for at least 30 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle via the desired route.
-
Observation Period: Observe the animals continuously for the first 60 minutes and then at regular intervals (e.g., every 30 minutes) for up to 4 hours.
-
Scoring: Score the presence and severity of specific signs of serotonin syndrome using a standardized scale. Key signs to observe include:
-
Forepaw treading
-
Flat body posture
-
Lower lip retraction
-
Head weaving
-
Hindlimb abduction
-
Straub tail
-
Tremors
-
Protocol 2: Measurement of Hypothermia
-
Baseline Temperature: Measure the baseline core body temperature of the animal using a rectal thermometer before drug administration.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Monitoring: Measure body temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point.
Protocol 3: Measurement of Plasma Corticosterone
-
Drug Administration and Timing: Administer this compound or vehicle. The timing of blood collection is critical as corticosterone levels can change rapidly. A common time point is 60 minutes post-administration.[9]
-
Blood Collection: Collect blood samples via an appropriate method (e.g., tail-nick, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Corticosterone Assay: Measure corticosterone levels in the plasma using a commercially available ELISA or RIA kit, following the manufacturer's instructions.[10]
Visualizations
Caption: this compound's dose-dependent mechanism of action.
Caption: General workflow for this compound in vivo experiments.
Caption: Troubleshooting logic for this compound side effects.
References
- 1. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating F-15599 Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving F-15599, a selective 5-HT1A receptor biased agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the unique pharmacological profile of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I observe potent in vivo effects with this compound, even though it has a more modest in vitro affinity compared to other 5-HT1A agonists?
A1: This is a key characteristic of this compound and is attributed to its "functional selectivity" or "biased agonism".[1][2] Unlike traditional agonists, this compound preferentially activates specific downstream signaling pathways, particularly the phosphorylation of ERK1/2, over other pathways like G-protein activation or inhibition of cAMP accumulation.[1][3] This biased signaling in specific brain regions, such as the prefrontal cortex, can lead to robust physiological and behavioral responses that may not be predicted by its binding affinity alone.[1][4] For instance, the in vivo potency of this compound in models of antidepressant activity is comparable to that of F13714, despite the latter having a significantly higher in vitro potency.[4]
Q2: My experimental results with this compound differ significantly from those with the classic 5-HT1A agonist, 8-OH-DPAT. Is this expected?
A2: Yes, this is expected. This compound is a biased agonist that preferentially activates postsynaptic 5-HT1A receptors in cortical regions over somatodendritic autoreceptors in the raphe nuclei.[1][3][5] In contrast, 8-OH-DPAT does not show a clear preference between these receptor populations.[3] This regional selectivity means this compound can produce distinct neurochemical and behavioral outcomes. For example, this compound increases dopamine (B1211576) release in the prefrontal cortex at doses lower than those required to inhibit serotonin (B10506) release in the hippocampus, a response pattern different from that of 8-OH-DPAT.[1][5]
Q3: I am seeing an increase in dopamine output in the medial prefrontal cortex (mPFC) after this compound administration. Is this a direct effect on dopamine receptors?
A3: No, this is an indirect effect mediated by 5-HT1A receptors. This compound is highly selective for 5-HT1A receptors, with over 1000-fold selectivity against other monoamine receptors, including dopamine receptors.[1][5] The increase in mPFC dopamine output is a result of this compound activating postsynaptic 5-HT1A receptors, which in turn modulates the activity of pyramidal neurons that influence dopamine release.[5] This effect can be blocked by the 5-HT1A antagonist WAY-100635.[5]
Q4: At higher doses of this compound, I am observing serotonergic side effects. I thought this compound was selective for postsynaptic receptors?
A4: While this compound shows a strong preference for postsynaptic 5-HT1A receptors, higher doses can lead to the activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei, which can induce classic serotonergic signs such as lower lip retraction and hypothermia.[4] However, there is a greater separation between the effective doses for its therapeutic-like effects (e.g., in the forced swim test) and the doses that induce these serotonergic side effects when compared to other agonists like F13714.[4]
Q5: My results show that this compound preferentially stimulates Gαi over Gαo G-protein subtypes. What is the significance of this?
A5: The preferential activation of the Gαi subunit over the Gαo subunit is a key aspect of this compound's biased agonism.[1][6] This selective G-protein coupling contributes to its distinct downstream signaling profile, favoring the ERK1/2 pathway over others.[1][6] This differential signaling is thought to underlie its unique pharmacological effects, such as its potent activation of signaling in the prefrontal cortex.[1]
Data Presentation: In Vitro and In Vivo Potency Comparison
The following tables summarize the quantitative data on the potency of this compound in comparison to other 5-HT1A receptor agonists.
Table 1: In Vitro Potency of this compound and Reference Agonists at Human 5-HT1A Receptors
| Compound | [³⁵S]-GTPγS Binding (pEC₅₀) | cAMP Inhibition (pEC₅₀) | ERK1/2 Phosphorylation (pEC₅₀) |
| This compound | 6.41 | 6.46 | 7.81 |
| F13714 | 8.31 | 8.67 | 9.07 |
| (+)8-OH-DPAT | 7.16 | - | - |
| 5-HT | 6.64 | - | - |
| Data compiled from Newman-Tancredi et al., 2009.[1] |
Table 2: In Vivo Potency of this compound in Neurochemical Assays
| Effect | ED₅₀ (µg/kg, i.p.) | Receptor Population |
| Increased Dopamine Output in mPFC | 30 | Postsynaptic 5-HT1A |
| Reduced Hippocampal 5-HT Release | 240 | Presynaptic 5-HT1A Autoreceptor |
| Data compiled from Llado-Pelfort et al., 2010.[5] |
Experimental Protocols
Protocol 1: [³⁵S]-GTPγS Binding Assay
This assay measures the activation of G-proteins following agonist binding to the 5-HT1A receptor.
-
Membrane Preparation: Prepare membranes from cells stably expressing human 5-HT1A receptors (e.g., C6-h5-HT1A cells).
-
Incubation Mixture: In a final volume of 500 µL, combine:
-
50 mM Tris-HCl buffer (pH 7.4)
-
3 mM MgCl₂
-
100 mM NaCl
-
0.2 mM EGTA
-
10 µM GDP
-
0.1 nM [³⁵S]-GTPγS
-
Cell membranes (10-20 µg protein)
-
Varying concentrations of this compound or other agonists.
-
-
Incubation: Incubate the mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by rapid filtration through Whatman GF/B filters.
-
Washing: Wash the filters three times with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine pEC₅₀ and Emax values.
Protocol 2: ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream target in the this compound signaling pathway.
-
Cell Culture: Culture cells expressing 5-HT1A receptors (e.g., CHO-h5-HT1A cells) in appropriate media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Treatment: Treat the cells with varying concentrations of this compound or other agonists for a specified time (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to total ERK1/2 or a loading control (e.g., β-actin).
Visualizations
Caption: this compound biased signaling at the postsynaptic 5-HT1A receptor.
Caption: Workflow for characterizing this compound's pharmacological profile.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing F-15599 Efficacy in Primary Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of F-15599 in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective 5-HT1A receptor full agonist.[1] It exhibits functional selectivity, or biased agonism, by preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors, particularly in cortical regions like the prefrontal cortex.[1][2][3][4][5][6] This biased agonism results in a distinct signaling profile, notably the potent stimulation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[1][3]
Q2: What is the recommended concentration range for this compound in primary neuronal cultures?
The optimal concentration of this compound can vary depending on the specific neuronal cell type (e.g., cortical, hippocampal), culture density, and the endpoint being measured. While in vivo studies have used doses as low as 0.16 mg/kg, direct in vitro concentration guidelines for primary neurons are not well-established in the provided literature.[7] Therefore, it is crucial to perform a dose-response experiment for your specific culture system. Start with a range from low nanomolar (nM) to low micromolar (µM) to determine the optimal concentration for efficacy without inducing toxicity.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a suitable solvent like distilled water or DMSO to create a concentrated stock solution.[8] When preparing your stock, ensure the final solvent concentration in your culture medium is minimal (typically <0.1%) to avoid solvent-induced toxicity. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q4: What are the expected downstream signaling effects of this compound?
Activation of the 5-HT1A receptor by this compound is coupled to inhibitory G-proteins (Gi/o).[9][10] This leads to several downstream events:
-
Inhibition of adenylyl cyclase: This reduces intracellular cyclic AMP (cAMP) levels.[9][10]
-
Activation of MAPK/ERK pathway: this compound is a potent activator of ERK1/2 phosphorylation, a key pathway in neuronal plasticity and survival.[3][11]
-
Activation of PI3K/Akt pathway: This pathway is also engaged by 5-HT1A receptor activation and is crucial for cell survival.[10][11][12]
-
Modulation of ion channels: Activation can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[9][12]
Q5: My primary neuronal cultures show low viability after treatment. What could be the cause?
Several factors could contribute to low viability. Please refer to the Troubleshooting Guide: High Cell Death or Low Viability section below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guides
Problem 1: High Cell Death or Low Viability
| Possible Cause | Question to Ask | Recommended Solution |
| This compound Concentration is Too High | Have you performed a dose-response curve to assess toxicity? | Action: Conduct a toxicity assay (e.g., LDH or MTT assay) across a range of this compound concentrations to identify the maximum non-toxic dose for your specific neuronal culture type and density. |
| Solvent Toxicity | Is the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible (ideally ≤0.1%)? | Action: Always run a "vehicle control" with the same final concentration of the solvent as your experimental wells. If the vehicle control shows toxicity, reduce the solvent concentration by making a more diluted working stock of this compound. |
| Poor Initial Culture Health | Were the neurons healthy before the experiment, showing good attachment and process outgrowth? | Action: Ensure your primary culture protocol is optimized. This includes using an appropriate coating substrate (e.g., Poly-D-Lysine), optimal plating density, and serum-free medium with necessary supplements like B-27.[13][14][15][16][17] Neurons are sensitive to environmental changes; minimize disturbances after plating.[18] |
| Contamination | Is there any visual evidence of bacterial or fungal contamination in the culture? | Action: Use sterile techniques throughout the entire process.[19] If contamination is suspected, discard the culture and thoroughly clean incubators and biosafety cabinets. |
Problem 2: Inconsistent or No Observable Drug Effect
| Possible Cause | Question to Ask | Recommended Solution |
| Suboptimal Drug Concentration | Have you determined the optimal effective concentration for your specific assay? | Action: Perform a dose-response experiment to measure the desired effect (e.g., pERK activation). The EC50 for one effect may not be the same for another. |
| Drug Degradation | Are you using a fresh dilution from a properly stored stock solution? | Action: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. Prepare fresh dilutions in your culture medium immediately before each experiment. |
| Assay Sensitivity/Timing | Is your downstream assay sensitive enough, and are you measuring the effect at the right time point? | Action: Signaling events like ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time. Ensure your detection method (e.g., Western blot antibody) is validated and working correctly using a known positive control for the pathway. |
| Low Receptor Expression | Does your primary neuronal culture type express sufficient levels of 5-HT1A receptors? | Action: Confirm the expression of 5-HT1A receptors in your culture system using techniques like immunocytochemistry or Western blotting. Expression levels can vary between brain regions (e.g., cortex vs. hippocampus). |
| Cell Clumping/Poor Attachment | Are the neurons evenly distributed on the culture surface, or are they forming clumps? | Action: Clumping can indicate issues with the coating substrate or cell plating technique.[13][20] Ensure the culture vessel is fully coated and washed before plating. Triturate the cells gently but thoroughly to achieve a single-cell suspension.[14] |
Quantitative Data
Table 1: this compound In Vitro Efficacy and Binding Affinity (Note: Data derived from studies using cell lines and brain tissue, not primary neuronal cultures. Values should be used as a reference for designing experiments.)
| Parameter | Value | Cell/Tissue Type | Reference |
| pEC50 (ERK1/2 Phosphorylation) | 7.81 | HeLa cells expressing h5-HT1A | [5] |
| pEC50 (cAMP Inhibition) | 6.46 | HeLa cells expressing h5-HT1A | [5] |
| pEC50 ([35S]GTPγS Binding - Frontal Cortex) | 7.5 | Rat Frontal Cortex | [3] |
| pEC50 ([35S]GTPγS Binding - Dorsal Raphe) | 6.8 | Rat Dorsal Raphe | [3] |
Table 2: General Plating Densities for Primary Rat Neurons (Adapted from general neuroscience protocols. Optimal density should be determined empirically.)
| Culture Vessel | For Biochemistry (cells/cm²) | For Imaging (cells/cm²) | Reference |
| 96-well plate | ~125,000 | ~40,000 | [13] |
| 24-well plate | ~120,000 | ~65,000 | [13] |
| 6-well plate | ~120,000 | ~100,000 | [13] |
Experimental Protocols
Protocol 1: General Primary Neuronal Culture Preparation and this compound Treatment
-
Coat Culture Vessels: Coat plates/coverslips with Poly-D-Lysine (50 µg/mL) or another suitable substrate for at least 1 hour at room temperature.[17] Wash thoroughly with sterile water and allow to dry completely.[17]
-
Tissue Dissection & Dissociation: Isolate desired brain tissue (e.g., cortex, hippocampus) from embryonic day 17-18 rat pups.[15] Mince the tissue and enzymatically digest it (e.g., with papain) to dissociate the cells.[16][17]
-
Trituration: Gently triturate the dissociated tissue with a fire-polished Pasteur pipette to create a single-cell suspension. Avoid creating bubbles.[13]
-
Cell Plating: Count viable cells and plate them at the desired density in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).[15]
-
Culture Maintenance: Incubate at 37°C with 5% CO2. Allow neurons to mature for at least 7-10 days in vitro (DIV) before beginning experiments, performing partial media changes every 2-3 days.[17]
-
This compound Treatment: Prepare fresh serial dilutions of this compound from a validated stock. Remove a portion of the medium from the wells and replace it with the medium containing the final concentration of this compound or vehicle control.
-
Incubation: Incubate for the predetermined time based on your time-course experiments before proceeding to the downstream assay.
Protocol 2: Western Blotting for pERK/pAkt
-
Cell Lysis: After treatment with this compound, immediately place the culture plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Protein Extraction: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (pERK), total ERK, phosphorylated Akt (pAkt), and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Visualizations
Caption: this compound signaling pathway via the 5-HT1A receptor.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting flowchart for low this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dendrotek.ca [dendrotek.ca]
- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 15. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 16. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. fortunejournals.com [fortunejournals.com]
- 20. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: [18F]F15599 Radiosynthesis
Welcome to the technical support center for the radiosynthesis of [18F]F15599. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during the synthesis of this novel 5-HT1A receptor agonist radioligand.
Frequently Asked Questions (FAQs)
Q1: What is the general method for the radiosynthesis of [18F]F15599?
A1: The radiosynthesis of [18F]F15599 is achieved through a one-step nucleophilic aromatic substitution reaction. This involves the displacement of a nitro-group from a precursor molecule with [18F]fluoride.
Q2: What is the reported radiochemical yield and purity for [18F]F15599?
A2: The decay-corrected radiochemical yield for [18F]F15599 is typically around 10%.[1] The radiochemical purity is generally high, exceeding 98%.[2][3]
Q3: Why was [18F]F15599 not further developed as a clinical radiopharmaceutical?
A3: Despite successful synthesis and preclinical evaluation, the signal-to-noise ratio of [18F]F15599 in PET imaging was deemed insufficient for its development as a clinical radiopharmaceutical.[2]
Q4: What is a critical factor to consider regarding the precursor for [18F]F15599 synthesis?
A4: The nitro-precursor used for the synthesis of [18F]F15599 is known to have lower thermal stability. This necessitates a lower reaction temperature during the radiolabeling step to minimize degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the radiosynthesis of [18F]F15599, providing potential causes and recommended solutions.
Issue 1: Low Radiochemical Yield (<10%)
| Potential Cause | Recommended Solution |
| Incomplete drying of [18F]fluoride: Residual water can significantly reduce the nucleophilicity of the fluoride (B91410) ion. | Ensure azeotropic drying with acetonitrile (B52724) is performed thoroughly. The use of a dry inert gas stream (e.g., nitrogen or argon) can aid in removing residual moisture. |
| Precursor degradation: The nitro-precursor is thermally sensitive and can decompose at elevated temperatures. | Maintain the reaction temperature at or below 150°C. Consider optimizing the heating profile to minimize the time the precursor is exposed to high temperatures. |
| Suboptimal base concentration: The amount of base (e.g., potassium carbonate) is crucial for activating the [18F]fluoride. | Optimize the amount of base used. Too little base will result in poor fluoride activation, while too much can lead to precursor degradation and side reactions. |
| Inefficient trapping or elution of [18F]fluoride: Issues with the anion exchange cartridge can lead to loss of activity. | Ensure the anion exchange cartridge is properly conditioned before use. Optimize the elution solvent composition and volume to ensure complete elution of the trapped [18F]fluoride. |
| Incorrect solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. | Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for aromatic nucleophilic substitutions. Ensure the solvent is anhydrous. |
Issue 2: Impurities Observed During HPLC Purification
| Potential Cause | Recommended Solution |
| Unreacted nitro-precursor: Incomplete reaction can lead to the presence of the starting material. | Optimize reaction time and temperature to drive the reaction to completion. Ensure adequate mixing during the reaction. |
| Side-products from precursor degradation: Thermal decomposition of the nitro-precursor can generate various impurities. | Lower the reaction temperature and minimize reaction time. |
| Formation of byproducts from side reactions: Other functional groups on the precursor might react under the basic conditions. | Protect sensitive functional groups on the precursor if necessary, although the original synthesis was performed without protection of the free nitrogen. |
| Poor HPLC separation: Inadequate resolution between the product and impurities. | Optimize the HPLC mobile phase composition, flow rate, and column temperature. Consider using a different stationary phase if co-elution is a persistent issue. |
Issue 3: Inconsistent Results Between Batches
| Potential Cause | Recommended Solution |
| Variability in starting [18F]fluoride activity and quality: The amount and purity of the initial fluoride can affect the yield. | Standardize the cyclotron production of [18F]fluoride. Implement quality control checks on the incoming fluoride. |
| Inconsistent manual operations: Variations in timing, temperature, and reagent handling can lead to different outcomes. | Utilize an automated synthesis module to ensure reproducibility. If performing manually, adhere strictly to a detailed and validated standard operating procedure (SOP). |
| Reagent quality: Degradation of precursor, solvents, or other reagents over time. | Store all reagents under appropriate conditions (e.g., protected from light and moisture). Use fresh, high-quality reagents for each synthesis. |
Experimental Protocols
Key Radiosynthesis Parameters
The following table summarizes the key parameters for the radiosynthesis of [18F]F15599, based on available literature.
| Parameter | Value/Condition |
| Precursor | Nitro-precursor of F15599 |
| Reaction Type | Nucleophilic Aromatic Substitution |
| Leaving Group | Nitro (-NO2) |
| Radiolabeling Temperature | 150°C |
| Radiochemical Yield (decay-corrected) | ~10% |
| Radiochemical Purity | >98% |
| Automated Synthesizer | NEPTIS Synthesizer (ORA, Philippeville, Belgium) has been used.[2] |
General Radiosynthesis Workflow
The following diagram illustrates the general workflow for the automated radiosynthesis of [18F]F15599.
Caption: General workflow for the automated radiosynthesis of [18F]F15599.
Quality Control
The final [18F]F15599 product must undergo rigorous quality control testing to ensure it meets the standards for preclinical or clinical use.
| Test | Acceptance Criteria | Method |
| Radiochemical Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Radionuclidic Identity | Half-life of 109.7 ± 0.5 min | Gamma-ray spectroscopy or dose calibrator |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Within USP limits (e.g., Acetonitrile < 410 ppm) | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (or as specified by pharmacopeia) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Sterility testing (e.g., direct inoculation or membrane filtration) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the troubleshooting logic for addressing low radiochemical yield.
Caption: Troubleshooting logic for low radiochemical yield in [18F]F15599 synthesis.
References
Technical Support Center: Ensuring Consistent F-15599 Delivery in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the consistent long-term delivery of F-15599 in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is consistent long-term delivery important?
A1: this compound is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, displaying a functional bias towards preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This unique mechanism of action makes it a valuable tool for investigating mood disorders, cognitive function, and other neurological conditions.[1][2] Consistent long-term delivery is crucial for accurately assessing its therapeutic potential and understanding its chronic effects on the central nervous system, as fluctuating drug levels can lead to variable and misleading experimental outcomes.
Q2: What are the recommended methods for long-term delivery of this compound in animal models?
A2: For long-term studies, continuous delivery via osmotic pumps is the most reliable method to maintain stable plasma concentrations of this compound. These miniature, implantable pumps provide a consistent and controlled release of the compound over extended periods, minimizing the stress to the animals associated with repeated injections and ensuring a steady-state therapeutic level.
Q3: How do I prepare an this compound solution for use in osmotic pumps?
A3: The choice of vehicle is critical for ensuring the stability and solubility of this compound throughout the study. While this compound has been dissolved in distilled water for acute in vivo administration, for long-term studies at 37°C, a vehicle with better solubilizing and stabilizing properties is recommended.[3][4]
Based on solvents compatible with osmotic pumps, the following are potential vehicles for this compound. It is imperative to determine the solubility and stability of this compound in the selected vehicle before beginning in vivo studies.
Table 1: Potential Vehicles for this compound Formulation in Osmotic Pumps
| Vehicle | Concentration | Considerations |
| Propylene Glycol | Up to 100% | A common solvent for a wide range of drugs. |
| Polyethylene Glycol (PEG 300 or 400) | Up to 100% | Can enhance the solubility of poorly water-soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Up to 50% in water or PEG | A powerful solvent, but potential for toxicity at higher concentrations should be considered. |
| Cyclodextrins | Varies | Can form inclusion complexes to improve solubility and stability. |
| 1% Tween-80 in distilled water | As a suspension | Has been used for this compound in some acute studies and may be an option if a solution cannot be achieved.[4] |
Q4: How do I calculate the required concentration of this compound for my osmotic pump?
A4: The concentration of your this compound solution will depend on the desired dose, the pumping rate of the selected osmotic pump, and the body weight of the animal. The formula for calculating the concentration is:
Concentration (mg/mL) = [Dose (mg/kg/day) x Body Weight (kg)] / [Pumping Rate (mL/day)]
Refer to the manufacturer's specifications for the specific pumping rate of your chosen osmotic pump model.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Behavioral/Physiological Effects
| Potential Cause | Troubleshooting Step |
| Improper Pump Function | Verify pump patency and delivery rate. At the end of the study, explant the pump and measure the residual volume. Compare this to the expected residual volume to confirm proper function. For in-study verification, if feasible, collect plasma samples at different time points to analyze this compound concentrations. |
| Air Bubbles in the Pump | Ensure the pump is filled slowly and carefully to avoid trapping air bubbles, which can lead to inconsistent delivery. Gently tap the pump during filling to dislodge any bubbles. |
| Incorrect Cannula Placement (for targeted delivery) | If delivering directly to a specific brain region, verify the stereotaxic coordinates and confirm cannula placement post-mortem via histology. |
| Compound Degradation | Conduct pre-study stability tests of your this compound formulation at 37°C for the planned duration of the experiment to ensure the compound remains stable. |
| Clogged Catheter | If using a catheter, ensure it is properly flushed and free of any blockages before implantation. Use a formulation that is free of particulates. |
Issue 2: Local Tissue Reaction at the Implantation Site
| Potential Cause | Troubleshooting Step |
| Irritating Vehicle | If using a high concentration of solvents like DMSO, consider diluting it with a more biocompatible vehicle like saline or PEG. |
| High Drug Concentration | A highly concentrated drug solution can sometimes cause local irritation. If possible, use a pump with a higher flow rate to deliver a more dilute solution. |
| Infection | Ensure strict aseptic surgical technique during the implantation procedure to prevent infection. |
| Pump Movement | Create a subcutaneous pocket that is large enough for the pump but not so large that it can move excessively and cause irritation. |
Experimental Protocols
Protocol 1: Preparation and In Vitro Stability Testing of this compound Formulation
-
Vehicle Selection: Based on preliminary solubility tests, select a suitable vehicle from Table 1.
-
This compound Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle at the highest intended concentration for your in vivo study.
-
Stability Setup: Aliquot the this compound solution into sterile, sealed vials. Prepare a control group with the vehicle alone.
-
Incubation: Place the vials in an incubator at 37°C.
-
Time Points: Withdraw aliquots for analysis at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 28).
-
Analysis: Analyze the concentration and purity of this compound in the samples using a validated HPLC method. A degradation of >10% is generally considered significant.
Protocol 2: Osmotic Pump Implantation for Continuous Subcutaneous Delivery in Rodents
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent and protocol approved by your institution's animal care and use committee. Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Incision: Make a small midline incision through the skin.
-
Subcutaneous Pocket Formation: Using a hemostat, bluntly dissect the subcutaneous tissue to create a small pocket for the osmotic pump.
-
Pump Priming (Optional but Recommended): For immediate delivery, pre-incubate the filled osmotic pump in sterile saline at 37°C for at least 4 hours before implantation.
-
Pump Insertion: Insert the filled osmotic pump into the subcutaneous pocket, with the delivery port oriented away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as per your approved protocol and monitor the animal for recovery and any signs of distress or infection.
Mandatory Visualizations
Caption: this compound signaling pathway via the 5-HT1A receptor.
Caption: Troubleshooting workflow for inconsistent this compound study results.
Quantitative Data Summary
Table 2: this compound In Vivo Pharmacological and Pharmacokinetic Properties
| Parameter | Species | Route of Administration | Value | Reference |
| ED₅₀ (Dopamine Output in mPFC) | Rat | i.p. | 30 µg/kg | [5] |
| ED₅₀ (Hippocampal 5-HT Release) | Rat | i.p. | 240 µg/kg | [5] |
| Minimal Effective Dose (Pyramidal Neuron Firing) | Rat | i.v. | 0.2 µg/kg | [5] |
| Plasma Half-life | Rat | Not Specified | > 24 hours | [3] |
Disclaimer: This information is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. It is the responsibility of the researcher to validate all protocols and formulations before use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: F-15599 & Locomotor Activity Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of F-15599 (also known as NLX-101) on locomotor activity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
A1: this compound is a potent and highly selective 5-HT1A receptor full agonist. It exhibits functional selectivity, or "biased agonism," by preferentially activating postsynaptic 5-HT1A receptors, particularly in cortical regions, over presynaptic autoreceptors in the raphe nuclei.[1][2][3] This preferential action is thought to contribute to its therapeutic potential in conditions like depression and cognitive disorders.[1][4]
The effect of this compound on locomotor activity is dose-dependent. At therapeutic doses investigated for antidepressant-like and pro-cognitive effects (e.g., 0.04 mg/kg and 0.16 mg/kg in rats), this compound has been shown to have no significant effect on locomotor activity.[1][4] However, at higher doses, a decrease in locomotor activity may be observed. This highlights the importance of careful dose selection and the inclusion of appropriate controls in your experimental design.
Q2: Why is it important to control for the locomotor effects of this compound?
A2: Many behavioral paradigms used to assess the therapeutic potential of compounds, such as tests for antidepressant (e.g., Forced Swim Test) or anxiolytic activity, rely on motor outputs. If a compound directly alters locomotor activity, it can confound the interpretation of the results. For example, a decrease in immobility in the Forced Swim Test could be misinterpreted as an antidepressant-like effect, when it may simply be due to a general increase in motor activity. Conversely, a compound-induced decrease in locomotion could mask a potential therapeutic effect. Therefore, it is crucial to dissociate the intended therapeutic effect from non-specific effects on locomotion.
Q3: What are the essential control groups to include in my experiment?
A3: To adequately control for the effects of this compound on locomotor activity, your experimental design should include the following groups:
-
Vehicle Control: This group receives the same vehicle solution used to dissolve this compound and serves as the baseline for normal locomotor activity.
-
This compound Treatment Group(s): Include one or more doses of this compound relevant to your primary outcome measure. A dose-response study is highly recommended.
-
Positive Control (Optional but Recommended): A well-characterized compound known to affect locomotor activity (e.g., a stimulant like amphetamine or a sedative like diazepam) can help validate your experimental setup.
-
Antagonist Control: To confirm that the observed effects are mediated by the 5-HT1A receptor, a group pre-treated with a selective 5-HT1A antagonist, such as WAY-100635, followed by this compound administration is essential.[1][2]
Troubleshooting Guides
Problem 1: I am observing unexpected changes in locomotor activity with this compound at a supposedly "therapeutically relevant" dose.
-
Possible Cause: The "therapeutic window" can vary depending on the specific animal strain, age, sex, and the behavioral paradigm being used. What is non-locomotor-affecting in one context may not be in another.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you haven't already, perform a dose-response experiment specifically assessing locomotor activity in your animal model under your precise experimental conditions. This will help you identify a dose range of this compound that does not independently affect locomotion.
-
Verify Drug Concentration and Administration: Double-check your calculations, drug preparation, and administration technique to ensure accuracy and consistency.
-
Acclimatize Animals Properly: Ensure that animals are adequately habituated to the testing environment before drug administration and data collection to minimize novelty-induced hyperactivity. A standard acclimation period is 30-60 minutes.[5]
-
Consider the Timing of Behavioral Testing: The timing of your behavioral test relative to this compound administration is critical. Characterize the pharmacokinetic profile of this compound in your model to ensure you are testing at the desired time point.
-
Problem 2: My results from the Forced Swim Test (or another motor-dependent test) are difficult to interpret due to potential locomotor confounds.
-
Possible Cause: The dose of this compound used may have had a subtle but significant effect on motor activity that is influencing the primary outcome measure.
-
Troubleshooting Steps:
-
Run a Concurrent Locomotor Activity Test: In a separate cohort of animals, or in the same animals on a different day, assess the effect of your chosen this compound dose on general locomotor activity using an open field test. This will allow you to directly determine if the drug is affecting motor output under the same experimental conditions.
-
Utilize a 5-HT1A Antagonist: As a pharmacological control, pre-treat a group of animals with WAY-100635 before this compound administration. If the effect in your primary behavioral test is blocked, it provides strong evidence that the effect is 5-HT1A receptor-mediated.[2][6] If the locomotor effects are also blocked, it helps to confirm the mechanism.
-
Analyze Multiple Behavioral Parameters: In the open field test, analyze various parameters beyond just total distance traveled. These can include velocity, time spent in the center versus the periphery, rearing frequency, and grooming behavior. These can provide a more nuanced understanding of the drug's behavioral effects.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rodents
| Species | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Citation(s) |
| Rat | 0.04 | i.p. | No significant effect | [4] |
| Rat | 0.16 | i.p. | No significant effect | [1][4] |
| Mouse | 2, 4, 8 | p.o. | No significant effect | |
| Mouse | 16 | p.o. | Decreased locomotor activity |
Note: The effects of this compound can be species- and strain-specific. It is imperative to conduct a dose-response assessment in your specific model.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity Assessment
This protocol is designed to assess the spontaneous locomotor activity of rodents and is a crucial control experiment when evaluating the effects of this compound on other behavioral paradigms.
Materials:
-
Open field arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., Any-maze, EthoVision) or manual scoring method.
-
70% ethanol (B145695) for cleaning.
-
This compound, vehicle, and any other control compounds.
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[5]
-
Habituation to Injection: If the animals are not accustomed to injections, a period of habituation with saline injections for a few days prior to the experiment is recommended.
-
Drug Administration: Administer this compound, vehicle, or control compounds via the desired route (e.g., intraperitoneal, oral gavage). The timing of administration should be consistent across all animals and based on the known pharmacokinetics of this compound.
-
Test Initiation: At the designated time post-injection, gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a predetermined period, typically 5-30 minutes. The tracking software will automatically record parameters such as:
-
Total distance traveled
-
Velocity
-
Time spent in different zones (center vs. periphery)
-
Rearing frequency
-
Instances of grooming and freezing
-
-
Cleaning: After each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Compare the locomotor activity parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: WAY-100635 Antagonist Control Experiment
This protocol is used to confirm that the observed effects of this compound are mediated by the 5-HT1A receptor.
Procedure:
-
Follow the same general procedure as the Open Field Test (Protocol 1).
-
Include an additional experimental group that receives a pre-treatment of WAY-100635 (a selective 5-HT1A receptor antagonist) at an appropriate dose and time before the administration of this compound. A typical pre-treatment time is 15-30 minutes.
-
Administer this compound at the chosen dose.
-
Conduct the open field test as described above.
-
Data Analysis: Compare the locomotor activity of the WAY-100635 + this compound group to the vehicle + this compound group. A reversal of the this compound-induced effect on locomotion by WAY-100635 indicates that the effect is mediated by the 5-HT1A receptor.[2][6]
Mandatory Visualizations
Caption: Signaling pathway of this compound at postsynaptic 5-HT1A receptors.
Caption: Experimental workflow for assessing this compound's locomotor effects.
References
- 1. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortical 5-hydroxytryptamine 1A receptor biased agonist, NLX-101, displays rapid-acting antidepressant-like properties in the rat chronic mild stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating F-15599 Target Engagement in the Brain
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of F-15599, a selective 5-HT1A receptor biased agonist, in the brain. Here you will find frequently asked questions (FAQs) and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the brain?
This compound (also known as NLX-101) is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its defining characteristic is its functional selectivity, or biased agonism, for postsynaptic 5-HT1A receptors, particularly in cortical regions like the prefrontal cortex, over somatodendritic 5-HT1A autoreceptors located in the raphe nuclei.[1][2][3] This preferential activation of postsynaptic receptors is thought to underlie its potential as a therapeutic agent for depression and cognitive disorders.[2][4]
Q2: How does the biased agonism of this compound manifest in terms of downstream signaling?
This compound demonstrates a distinct signaling profile compared to other 5-HT1A receptor agonists. It preferentially activates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) over other pathways like G-protein activation, receptor internalization, or the inhibition of adenylyl cyclase.[2][3] Furthermore, it shows a preference for activating the Gαi G-protein subtype over the Gαo subtype.[1][3] This unique signaling cascade is believed to contribute to its specific pharmacological effects.
Q3: What are the expected neurochemical and electrophysiological effects of this compound administration?
Due to its preferential action on postsynaptic 5-HT1A receptors in the prefrontal cortex (PFC), this compound has distinct effects on neuronal activity and neurotransmitter release:
-
Electrophysiology: Systemic administration of this compound increases the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC) at very low doses. In contrast, significantly higher doses are required to reduce the firing rate of serotonergic neurons in the dorsal raphe nucleus.[2]
-
Neurochemistry: this compound increases dopamine (B1211576) output in the mPFC, an effect mediated by postsynaptic 5-HT1A receptors.[2] Conversely, it reduces hippocampal serotonin (5-HT) release, which is dependent on the activation of 5-HT1A autoreceptors, but at much higher doses.[2]
Q4: Can this compound be radiolabeled for in vivo imaging studies?
Yes, this compound has been successfully radiolabeled with fluorine-18 (B77423) as [18F]F15599 for use in Positron Emission Tomography (PET) imaging.[5][6] This allows for the non-invasive in vivo visualization and quantification of 5-HT1A receptor target engagement in the brain.
Troubleshooting Guides
In Vivo Electrophysiology and Microdialysis
Issue: Inconsistent or unexpected changes in neuronal firing or neurotransmitter levels after this compound administration.
-
Possible Cause 1: Incorrect dosage.
-
Troubleshooting: this compound exhibits a potent, dose-dependent effect. Ensure accurate dose calculations and administration. Refer to the dose-response data in the tables below. Very low doses are needed to see effects on PFC pyramidal neuron firing, while higher doses are required to affect raphe neuron firing and hippocampal 5-HT release.[2]
-
-
Possible Cause 2: Anesthetic effects.
-
Troubleshooting: The choice of anesthetic can influence neuronal activity and neurotransmitter release.[7] Use a consistent anesthetic regimen and be aware of its potential interactions with the serotonergic system. Consider pilot studies to determine the optimal anesthetic for your experimental paradigm.
-
-
Possible Cause 3: Probe placement.
-
Troubleshooting: Accurate placement of the recording electrode or microdialysis probe is critical. Verify the stereotaxic coordinates and confirm the placement histologically after the experiment.
-
Experimental Protocol: In Vivo Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on the firing rate of neurons in the medial prefrontal cortex (mPFC) and dorsal raphe nucleus (DRN).
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane (B1672236) or urethane) and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the target brain region (mPFC or DRN).
-
Electrode Placement: Slowly lower a recording microelectrode to the desired coordinates.
-
Baseline Recording: Once a stable, single-unit firing is identified, record the baseline firing rate for a sufficient period (e.g., 10-15 minutes).
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose.
-
Post-injection Recording: Continue recording the neuronal firing rate to observe any changes from baseline.
-
Data Analysis: Analyze the firing rate data by comparing the pre- and post-injection periods. The effects of this compound can be reversed by the 5-HT1A antagonist WAY-100635 to confirm receptor specificity.[2]
PET Imaging with [18F]F15599
Issue: Discrepancy between in vitro autoradiography and in vivo PET imaging results with [18F]F15599.
-
Explanation: It has been observed that the in vivo brain labeling pattern of [18F]F15599 does not perfectly correlate with in vitro autoradiography findings.[5][8] For instance, in cats, the highest in vivo binding was seen in the dorsal raphe and cingulate cortex, with less binding in other cortical areas and none in the hippocampus, which contrasts with the known distribution of 5-HT1A receptors from in vitro studies.[5]
-
Reason: This difference is likely due to this compound's nature as an agonist radiotracer that preferentially binds to the high-affinity state of the 5-HT1A receptor, which is coupled to G-proteins.[5][6] Therefore, the in vivo signal may reflect the distribution of functionally active receptors rather than the total receptor density.
-
Troubleshooting/Validation:
-
Blocking Studies: To confirm the specificity of the [18F]F15599 signal, perform blocking studies by pre-administering a non-radioactive 5-HT1A antagonist like WAY-100635. This should abolish the specific binding of [18F]F15599.[5]
-
Comparison with Antagonist Tracer: Compare the distribution of [18F]F15599 with that of a validated 5-HT1A antagonist radiotracer, such as [18F]MPPF, in the same animal model to highlight the differences between total and functionally active receptor populations.[5]
-
Experimental Protocol: In Vivo PET Imaging with [18F]F15599
This protocol outlines the general steps for conducting a PET imaging study to assess this compound target engagement.
-
Radiosynthesis: Synthesize [18F]F15599 from its nitro-precursor via fluoronucleophilic substitution. Ensure high chemical and radiochemical purity (>98%).[5]
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner.
-
Radiotracer Injection: Administer a bolus injection of [18F]F15599 intravenously.
-
PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Receptor Occupancy Study (Optional): To determine receptor occupancy, administer a non-radioactive dose of this compound or another 5-HT1A ligand at a specific time before or after the radiotracer injection and compare the binding potential to a baseline scan.
-
Data Analysis: Reconstruct the PET images and perform kinetic modeling to quantify receptor binding.
Quantitative Data Summary
Table 1: In Vivo Electrophysiological and Neurochemical Effects of this compound
| Parameter | Brain Region | Effect | Minimal Effective Dose / ED50 | Reference |
| Pyramidal Neuron Firing Rate | Medial Prefrontal Cortex | Increased | 0.2 µg/kg i.v. | [2] |
| 5-HT Neuron Firing Rate | Dorsal Raphe Nucleus | Reduced | 8.2 µg/kg i.v. | [2] |
| Dopamine Output | Medial Prefrontal Cortex | Increased | 30 µg/kg i.p. | [2] |
| 5-HT Release | Hippocampus | Reduced | 240 µg/kg i.p. | [2] |
Table 2: In Vitro Signal Transduction Profile of this compound at Human 5-HT1A Receptors
| Assay | Potency (pEC50) | Efficacy (% of 5-HT) | Reference |
| [35S]GTPγS Binding | 7.9 | 100 | [3] |
| ERK1/2 Phosphorylation | 8.5 | 100 | [3] |
| Adenylyl Cyclase Inhibition | 6.5 | 100 | [3] |
| Receptor Internalization | 7.0 | 75 | [3] |
Visualizations
Caption: this compound preferential signaling pathway.
Caption: Workflow for in vivo PET imaging with [18F]F15599.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics [frontiersin.org]
- 8. [{sup 18}F]F15599, a novel 5-HT{sub 1A} receptor agonist, as a radioligand for PET neuroimaging (Journal Article) | ETDEWEB [osti.gov]
Validation & Comparative
A Comparative Guide to F-15599 and 8-OH-DPAT: Profiling Their Effects at the 5-HT1A Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of F-15599 and the prototypical agonist 8-OH-DPAT in their interactions with the 5-HT1A receptor. This document synthesizes key experimental data on their binding affinities, functional activities, and distinct signaling pathways, offering a comprehensive overview to inform future research and development.
This compound and 8-OH-DPAT are both agonists of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the treatment of mood and cognitive disorders. However, they exhibit distinct pharmacological profiles. This compound is recognized as a highly selective 5-HT1A receptor agonist that demonstrates biased agonism, preferentially activating postsynaptic receptors, particularly in the prefrontal cortex.[1][2] In contrast, 8-OH-DPAT is a well-established, potent 5-HT1A receptor agonist that has been shown to preferentially activate presynaptic autoreceptors located in the raphe nuclei.[3][4] This fundamental difference in their site and mechanism of action leads to divergent downstream signaling and physiological effects.
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the quantitative data on the binding affinity, functional potency and efficacy, and in vivo neurochemical effects of this compound and 8-OH-DPAT.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Preparation | pKi |
| This compound | Human 5-HT1A | Recombinant | ~8.5[1] |
| Rat 5-HT1A | Native | ~8.5[1] | |
| (+)-8-OH-DPAT | Human 5-HT1A | Recombinant | ~9.5[1] |
Table 2: Functional Activity at the 5-HT1A Receptor
| Compound | Assay | Cell Line/Tissue | Parameter | Value | Efficacy (Emax) vs. 5-HT |
| This compound | [³⁵S]GTPγS Binding | HeLa-h5-HT1A | pEC₅₀ | ~7.0[1] | 102%[1] |
| cAMP Inhibition | HeLa-h5-HT1A | pEC₅₀ | ~6.7[1] | 100%[1] | |
| ERK1/2 Phosphorylation | CHO-h5-HT1A | pEC₅₀ | ~8.0[1] | 100%[1] | |
| (+)-8-OH-DPAT | [³⁵S]GTPγS Binding | HeLa-h5-HT1A | pEC₅₀ | ~8.6[1] | 100%[1] |
| cAMP Inhibition | HeLa-h5-HT1A | pEC₅₀ | ~8.3[1] | 100%[1] | |
| ERK1/2 Phosphorylation | CHO-h5-HT1A | pEC₅₀ | ~8.2[1] | 100%[1] |
Table 3: In Vivo Neurochemical Effects
| Compound | Effect | Brain Region | ED₅₀ |
| This compound | Increase Dopamine (B1211576) Release | Medial Prefrontal Cortex (mPFC) | 30 µg/kg i.p.[2] |
| Reduce Serotonin Release | Hippocampus | 240 µg/kg i.p.[2] | |
| 8-OH-DPAT | Reduce Serotonin Release | Raphe Nuclei / Hippocampus | 0.1 mg/kg s.c. (systemic)[4] |
Signaling Pathways and Functional Selectivity
This compound exhibits functional selectivity, or biased agonism, by preferentially activating specific downstream signaling cascades. While both this compound and 8-OH-DPAT are full agonists in traditional measures like G-protein activation and cAMP inhibition, this compound shows a more potent stimulation of the extracellular signal-regulated kinase (ERK1/2) phosphorylation pathway compared to other signaling outputs.[1] This biased signaling is thought to contribute to its preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex.[1][5]
In contrast, 8-OH-DPAT demonstrates a more classical agonist profile, with less pronounced bias between signaling pathways. Its preferential action on presynaptic autoreceptors leads to a potent inhibition of serotonin neuron firing and a subsequent decrease in serotonin release throughout the brain.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay determines the affinity of a compound for the 5-HT1A receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus) or cultured cells expressing the 5-HT1A receptor in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[6]
-
-
Assay Procedure:
-
In a 96-well plate, incubate the membrane preparation with a radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound.
-
Incubate at room temperature for 60 minutes to reach equilibrium.[6]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[6]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation upon receptor stimulation.
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and the test compound in the assay buffer.
-
Incubate at 30°C for 60 minutes with gentle agitation.[7]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through a filter mat.
-
Wash the filters with ice-cold buffer.[7]
-
Dry the filters and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding.
-
Plot specific binding against the compound concentration to determine the EC₅₀ and Emax values.[7]
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.
-
Cell Preparation:
-
Culture cells expressing the 5-HT1A receptor to near confluency.
-
On the day of the assay, detach, centrifuge, and resuspend the cells in stimulation buffer.[1]
-
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well plate.
-
Add various concentrations of the test compound.
-
Add a constant concentration of forskolin (B1673556) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.[1]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF).
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ and Emax values.[1]
-
Logical Relationship of Effects
The distinct actions of this compound and 8-OH-DPAT can be understood through the logical relationship between their preferred receptor population and the subsequent physiological outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain dialysis study of the somatodendritic release of serotonin in the Raphe nuclei of the rat: effects of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Preclinical Showdown: F-15599 vs. Buspirone in Models of Anxiety
An Indirect Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of anxiolytic drug development, both F-15599 and buspirone (B1668070) have emerged as significant compounds targeting the serotonin (B10506) 1A (5-HT1A) receptor. While buspirone is an established anxiolytic, this compound represents a newer generation of 5-HT1A receptor agonists with a distinct pharmacological profile. This guide provides a comparative overview of their performance in preclinical models of anxiety, based on available experimental data.
Disclaimer: To date, a direct head-to-head preclinical study comparing this compound and buspirone in the same anxiety models under identical experimental conditions has not been identified in the public domain. Therefore, this comparison is indirect and synthesizes data from separate studies. Researchers should interpret the presented data with caution, considering the potential for variability in experimental protocols, animal strains, and laboratory conditions.
Mechanism of Action: A Tale of Two Affinities
The anxiolytic effects of both this compound and buspirone are primarily mediated through their interaction with the 5-HT1A receptor, yet their profiles differ significantly.
This compound is a highly selective and potent full agonist at 5-HT1A receptors.[1] A key distinguishing feature is its preferential activation of postsynaptic 5-HT1A receptors located in cortical and limbic brain regions, which are crucial for mood and anxiety regulation.[1] This regional selectivity is thought to contribute to its anxiolytic and antidepressant-like effects with a potentially favorable side-effect profile.[1]
Buspirone , in contrast, is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei.[2] The initial activation of these autoreceptors can lead to a reduction in serotonin release. Its anxiolytic effects are thought to manifest after chronic administration, potentially through the desensitization of these autoreceptors, leading to a restoration of serotonergic neurotransmission. Buspirone also exhibits a weaker affinity for dopamine (B1211576) D2 receptors, which may contribute to its overall pharmacological profile.[2]
Signaling Pathway Overview
The differential engagement of 5-HT1A receptors by this compound and buspirone initiates distinct downstream signaling cascades.
Performance in Preclinical Anxiety Models
The following tables summarize the available quantitative data for this compound and buspirone in two commonly used preclinical models of anxiety: the Conditioned Stress-Induced Ultrasonic Vocalization test and the Elevated Plus-Maze.
Conditioned Stress-Induced Ultrasonic Vocalization (USV)
This model assesses the anxiolytic potential of a compound by measuring its ability to reduce the number of ultrasonic vocalizations emitted by rats in response to a conditioned fear stimulus.
| Compound | Dose (mg/kg, i.p.) | Effect on USV Duration | ED₅₀ (mg/kg, i.p.) | Study Reference |
| This compound | 0.04 - 2.5 | Dose-dependent decrease | 0.16 | [3] |
| Buspirone | 0.1 - 1.0 | Dose-dependent decrease | ~0.3 | [3] (inferred from graphical data) |
Note: The data for buspirone in the referenced study is presented graphically, and the ED₅₀ is an estimation based on the visual representation.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze. The effects of buspirone in this model have been reported to be inconsistent across studies.
| Compound | Dose (mg/kg) | Route of Administration | Key Findings | Study Reference |
| This compound | 0.1 - 1.0 | i.p. | Increased time spent in open arms | Data not available in a direct comparative study |
| Buspirone | 0.3 - 4.0 | s.c. | Dose-dependent decrease in time spent on open arms (anxiogenic-like effect) | [4] |
| Buspirone | 0.03 - 0.3 | p.o. | Increased percentage of time and entries in open arms (anxiolytic-like effect) | [5] |
| Buspirone | 1.25 | i.p. | Selective reduction in risk assessment behaviors (mild anxiolytic-like effect) | [6] |
Note: The conflicting results for buspirone in the EPM highlight the sensitivity of this assay to experimental parameters such as route of administration, dose, and animal strain. The lack of data for this compound in a publicly available, peer-reviewed EPM study prevents a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Conditioned Stress-Induced Ultrasonic Vocalization (USV) in Rats
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A sound-attenuating chamber equipped with an ultrasonic microphone.
-
Procedure:
-
Conditioning: On the first day, rats are placed in the chamber and exposed to a series of unsignaled electric footshocks.
-
Testing: On the following day, rats are returned to the same chamber (without any shocks) and the duration of ultrasonic vocalizations (in the 22-28 kHz range) is recorded for a set period (e.g., 5 minutes).
-
Drug Administration: this compound, buspirone, or vehicle is administered intraperitoneally (i.p.) at various doses before the testing session.
-
-
Data Analysis: The total duration of ultrasonic vocalizations is measured and compared between drug-treated and vehicle-treated groups. The ED₅₀ (the dose that produces 50% of the maximal effect) is calculated.[3]
Elevated Plus-Maze (EPM) in Rats
-
Animals: Male rats (strain may vary, e.g., Sprague-Dawley, Wistar).
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituation: Animals are typically habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: Buspirone or vehicle is administered via the specified route (e.g., subcutaneous, oral, or intraperitoneal) at various doses prior to testing.
-
Testing: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system. The percentage of open arm entries and the percentage of time spent in the open arms are calculated as indices of anxiety. An increase in these parameters is indicative of an anxiolytic effect.[4][5][6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing two compounds in a preclinical anxiety model.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and buspirone and summarizes their effects in preclinical anxiety models based on currently available data. This compound, with its preferential action on postsynaptic 5-HT1A receptors, shows promise as a potent anxiolytic. Buspirone's efficacy is well-established, although its performance in certain preclinical models like the elevated plus-maze can be variable.
The absence of direct head-to-head comparative studies is a significant gap in the literature. Such studies are crucial for a definitive evaluation of the relative efficacy and potential advantages of this compound over established anxiolytics like buspirone. Future research should aim to directly compare these compounds within the same experimental paradigms to provide a clearer understanding of their therapeutic potential for the treatment of anxiety disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Subchronic Buspirone Treatment on Depressive Profile in Socially Isolated Rats: Implication of Early Life Experience on 5-HT1A Receptor-Related Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of F-15599 and F-13714: Differential Effects on 5-HT1A Autoreceptors and Postsynaptic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective 5-HT1A receptor agonists, F-15599 (also known as NLX-101) and F-13714. These compounds exhibit distinct "biased agonism," leading to differential effects on presynaptic 5-HT1A autoreceptors versus postsynaptic 5-HT1A heteroreceptors. This functional selectivity has significant implications for their therapeutic potential, particularly in the context of depression and cognitive disorders.
Introduction to Biased Agonism at the 5-HT1A Receptor
The serotonin (B10506) 1A (5-HT1A) receptor is a key target in the treatment of various central nervous system disorders. These receptors are located both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically on neurons in cortical and limbic regions like the prefrontal cortex and hippocampus.[1][2][3] Activation of presynaptic autoreceptors provides a negative feedback mechanism, reducing serotonin release, which may delay the therapeutic onset of antidepressants.[3][4] Conversely, activation of postsynaptic heteroreceptors is believed to mediate the direct therapeutic effects.[2][4][5]
This compound and F-13714 are two structurally related "biased agonists" that exploit these distinct receptor populations. F-13714 demonstrates a preferential activation of presynaptic 5-HT1A autoreceptors, while this compound shows a preference for postsynaptic 5-HT1A heteroreceptors.[1][2][6][7] This guide will delve into the experimental data that elucidates these differential effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and F-13714, highlighting their distinct profiles.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Parameter | This compound | F-13714 | Reference Compound | Notes |
| Binding Affinity (Ki, nM) | ||||
| h5-HT1A | 3.4[8] | 0.1[8] | 8-OH-DPAT: ~1-4 nM | F-13714 shows significantly higher binding affinity for the 5-HT1A receptor. |
| G-Protein Activation ([³⁵S]GTPγS Binding, EC50, nM) | ||||
| Frontal Cortex (Postsynaptic) | More potent than in raphe[5] | - | 5-HT | This compound shows regional preference for postsynaptic receptor activation. |
| Raphe (Presynaptic) | Less potent than in cortex[5] | Potently activates autoreceptors[2] | 8-OH-DPAT | F-13714 is a potent activator of presynaptic autoreceptors. |
| Signal Transduction (EC50, nM in h5-HT1A cells) | ||||
| ERK1/2 Phosphorylation | More potent than for G-protein activation[5][8] | Less potent than this compound[2][5] | 5-HT | This compound shows a marked potency for the ERK1/2 signaling pathway. |
| cAMP Inhibition | Less potent than for ERK1/2 phosphorylation[5][8] | - | 8-OH-DPAT | |
| Gαi Activation | More potent & efficacious than Gαo[5] | - | 5-HT | This compound displays bias towards the Gαi subunit. |
Table 2: In Vivo Pharmacological Effects
| Parameter | This compound | F-13714 | Notes |
| Antidepressant-like Activity (Forced Swim Test, MED, mg/kg) | 2 (mice, p.o.)[1] | 2 (mice, p.o.)[1] | This compound is effective over a wider dose range (2-16 mg/kg) compared to F-13714 (2-4 mg/kg).[1][6][9] |
| Cognitive Effects (Novel Object Recognition) | No memory impairment at any dose tested[1][6][9] | Impaired memory consolidation at higher doses (4-16 mg/kg)[1][6][9] | Preferential activation of postsynaptic receptors by this compound may be beneficial for cognition.[10][11] |
| Autoreceptor Activation (Hypothermia Induction) | Less potent, induces hypothermia at higher doses (8 and 16 mg/kg)[1] | Potently elicits hypothermia, even at low doses (1 mg/kg)[1] | Hypothermia is a marker for presynaptic 5-HT1A receptor activation. |
| Postsynaptic Activation (Dopamine Release in mPFC, ED50, µg/kg, i.p.) | 30[12] | - | This effect is dependent on the activation of postsynaptic 5-HT1A receptors.[12] |
| Presynaptic Activation (5-HT Release Inhibition in Hippocampus, ED50, µg/kg, i.p.) | 240[12] | - | This effect is dependent on 5-HT1A autoreceptor activation.[12] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and F-13714 can be attributed to their biased signaling at the 5-HT1A receptor. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing compound activity.
Caption: 5-HT1A receptor signaling cascade.
Caption: Workflow for comparing this compound and F-13714.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and F-13714.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and F-13714 for the 5-HT1A receptor.
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[13][14]
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).[14]
-
Test compounds: this compound, F-13714.
-
Non-specific binding control: Unlabeled serotonin or WAY-100635.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).[14]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.[14]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[14]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[13]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[13]
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activation of G-proteins by this compound and F-13714 at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing 5-HT1A receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay buffer.
Procedure:
-
Incubation: Incubate the cell membranes with the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP in the assay buffer.[13]
-
Reaction: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).[13]
-
Termination: Terminate the reaction by rapid filtration.[13]
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.[13]
ERK1/2 Phosphorylation Assay
Objective: To quantify the activation of the MAPK/ERK signaling pathway by this compound and F-13714.
Materials:
-
Whole cells expressing 5-HT1A receptors.
-
Test compounds.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection system (e.g., Western blotting with chemiluminescence or ELISA-based kits).
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of the test compounds for a specific duration.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in the lysates.
-
Detection:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK. Use secondary antibodies conjugated to an enzyme for detection.
-
ELISA: Use a plate-based assay with antibodies to capture and detect p-ERK and total ERK.
-
-
Data Analysis: Quantify the levels of p-ERK relative to total ERK. Plot the p-ERK/total ERK ratio against the compound concentration to determine EC50 and Emax.
Conclusion
This compound and F-13714 are valuable research tools for dissecting the distinct roles of presynaptic and postsynaptic 5-HT1A receptors. The preferential activation of postsynaptic 5-HT1A heteroreceptors in the prefrontal cortex by this compound, coupled with its favorable profile in animal models of depression and cognition, suggests a promising therapeutic strategy.[5][11][12][15] In contrast, the potent activation of presynaptic autoreceptors by F-13714, while also showing antidepressant-like effects, is associated with cognitive impairment at higher doses.[1][6][9] These findings underscore the importance of biased agonism in the design of next-generation therapeutics for CNS disorders, aiming to maximize therapeutic efficacy while minimizing side effects.[1][6]
References
- 1. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands | MDPI [mdpi.com]
- 4. jneuropsychiatry.org [jneuropsychiatry.org]
- 5. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Divergent effects of the ‘biased’ 5-HT1A receptor agonists F15599 and F13714 in a novel object pattern separation task - PMC [pmc.ncbi.nlm.nih.gov]
- 11. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 15. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating F-15599's Preferential Postsynaptic 5-HT1A Receptor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
F-15599 (also known as NLX-101) is a novel, high-affinity agonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating a unique pharmacological profile characterized by preferential activity at postsynaptic 5-HT1A receptors over presynaptic autoreceptors.[1][2][3][4] This functional selectivity suggests a promising therapeutic potential for mood and cognitive disorders, potentially offering improved efficacy and a more favorable side-effect profile compared to less selective 5-HT1A receptor agonists.[1][5][6]
This guide provides a comparative analysis of this compound against other key 5-HT1A receptor agonists, namely F-13714 and the prototypical agonist (+)8-OH-DPAT. We present supporting experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows to objectively validate this compound's preferential postsynaptic activity.
Data Presentation: In Vitro and In Vivo Comparisons
The following tables summarize the quantitative data from key studies, highlighting the distinct pharmacological properties of this compound.
Table 1: Comparative In Vitro Binding Affinities and Functional Potencies at Human 5-HT1A Receptors
| Compound | Binding Affinity (pKi) | G-Protein Activation (pEC50) | cAMP Inhibition (pEC50) | ERK1/2 Phosphorylation (pEC50) |
| This compound | 8.5 | 7.5 | 6.5 | 7.8 |
| F-13714 | 10.0 | 9.2 | 8.7 | 9.1 |
| (+)8-OH-DPAT | 9.4 | 8.8 | 8.2 | 8.0 |
Data compiled from Newman-Tancredi et al., 2009.
Table 2: Comparative In Vivo Potencies in Rat Models
| Compound | Dopamine (B1211576) Output in mPFC (ED50, µg/kg, i.p.) | Hippocampal 5-HT Release Inhibition (ED50, µg/kg, i.p.) | Forced Swim Test (ED50, mg/kg, p.o.) | 5-HT Syndrome (ED50, mg/kg, p.o.) |
| This compound | 30 | 240 | 0.1 | >10 |
| F-13714 | - | - | 0.04 | 0.63 |
| (+)8-OH-DPAT | - | - | 0.16 | 0.63 |
Data compiled from Assié et al., 2010 and other sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the 5-HT1A receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).
-
Assay Procedure:
-
Incubate cell membranes with a constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to the Ki value using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the 5-HT1A receptor or from specific brain regions (e.g., prefrontal cortex, raphe nucleus).
-
Assay Procedure:
-
Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the specific binding against the compound concentration to determine the EC50 (potency) and Emax (efficacy) values.
-
3. cAMP Inhibition Assay
This assay assesses the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Use cells stably expressing the human 5-HT1A receptor.
-
Assay Procedure:
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.
-
4. ERK1/2 Phosphorylation Assay
This assay measures the activation of the downstream signaling molecule, extracellular signal-regulated kinase (ERK).
-
Cell Culture: Utilize cells expressing the 5-HT1A receptor.
-
Assay Procedure:
-
Treat the cells with the test compound for a specific duration.
-
Lyse the cells and determine the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 using Western blotting or a cell-based ELISA.
-
The ratio of pERK1/2 to total ERK1/2 indicates the extent of ERK activation.
-
Determine the EC50 and Emax values for ERK1/2 phosphorylation.
-
In Vivo Assays
1. In Vivo Electrophysiology
This technique directly measures the firing rate of neurons in specific brain regions in anesthetized or freely moving animals.
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Recording:
-
Lower a microelectrode into the target brain region, such as the dorsal raphe nucleus (rich in presynaptic 5-HT1A autoreceptors) or the medial prefrontal cortex (rich in postsynaptic 5-HT1A receptors).
-
Record the baseline neuronal firing rate.
-
Administer the test compound (e.g., intravenously) and record the change in firing rate.
-
The dose-dependent inhibition of firing in the dorsal raphe and excitation in the prefrontal cortex are key indicators of pre- and postsynaptic activity, respectively.
-
2. In Vivo Microdialysis
This method measures the extracellular concentrations of neurotransmitters, such as dopamine and serotonin, in specific brain regions of awake animals.
-
Surgical Procedure: Implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex or hippocampus).
-
Sampling:
-
Perfuse the probe with an artificial cerebrospinal fluid.
-
Collect the dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Administer the test compound and measure the changes in neurotransmitter levels from baseline. An increase in dopamine in the prefrontal cortex is indicative of postsynaptic 5-HT1A receptor activation, while a decrease in serotonin in the hippocampus reflects presynaptic 5-HT1A autoreceptor activation.[3]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling cascade of this compound at postsynaptic 5-HT1A receptors.
Caption: Workflow for comparing this compound with other 5-HT1A receptor agonists.
Caption: Differentiating postsynaptic and presynaptic 5-HT1A receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Reproducibility of F-15599's Antidepressant-Like Effects: A Comparative Guide
F-15599 (also known as NLX-101) is a novel compound that has demonstrated promising antidepressant-like effects in preclinical studies. Its unique mechanism as a biased agonist at the serotonin (B10506) 1A (5-HT1A) receptor, preferentially targeting postsynaptic receptors, distinguishes it from other serotonergic agents. This guide provides a comparative analysis of the reproducibility of this compound's effects, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
This compound has been shown to be a potent and selective full agonist at the 5-HT1A receptor.[1] Its biased agonism leads to a preferential activation of postsynaptic 5-HT1A receptors in cortical regions over somatodendritic autoreceptors in the raphe nucleus.[1][2] This regional selectivity is thought to contribute to its antidepressant-like properties with a potentially reduced side effect profile compared to less selective 5-HT1A receptor agonists.[3][4][5]
Comparative Efficacy in Preclinical Models
The antidepressant-like effects of this compound have been consistently demonstrated in various rodent models of depression. The most frequently used is the Forced Swim Test (FST), where the compound reduces immobility time, an indicator of antidepressant activity.
In comparative studies, this compound has often been evaluated against F-13714, another 5-HT1A receptor biased agonist. While both compounds show antidepressant-like properties, this compound often exhibits a more favorable profile. For instance, this compound reduced immobility time in the FST over a wider dose range than F-13714 in mice.[4][5][6] Furthermore, a single administration of this compound was sufficient to normalize depressive-like behavior in the FST in mice subjected to unpredictable chronic mild stress (UCMS).[4][5]
Notably, this compound demonstrates a significant separation between the doses required for its antidepressant-like effects and those causing other serotonergic signs, such as lower lip retraction and hypothermia, when compared to F-13714.[3][7] This suggests a better therapeutic window for this compound.
Quantitative Data Summary
| Compound | Animal Model | Test | Effective Dose Range | Key Findings | Reference |
| This compound | Rat | Forced Swim Test (FST) | Low doses (acute and repeated administration) | Reduced immobility. | [3] |
| F-13714 | Rat | Forced Swim Test (FST) | Low doses (acute administration) | Reduced immobility. | [3] |
| This compound | Mouse | Forced Swim Test (FST) | 2 to 16 mg/kg (p.o.) | Wider effective dose range compared to F-13714. | [4][6] |
| F-13714 | Mouse | Forced Swim Test (FST) | 2 and 4 mg/kg (p.o.) | Narrower effective dose range. | [4][6] |
| This compound | Mouse (UCMS model) | Forced Swim Test (FST) | Single administration | Normalized depressive-like behavior. | [4][5] |
| F-13714 | Mouse (UCMS model) | Forced Swim Test (FST) | Single administration | Normalized depressive-like behavior. | [4][5] |
Signaling Pathways and Mechanism of Action
This compound's biased agonism results in a distinct signaling cascade. It preferentially activates the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuroplasticity and antidepressant responses.[1][8] Specifically, this compound has been shown to increase the phosphorylation of ERK1/2 in the prefrontal cortex and hippocampus.[4][5] This effect is observed in both naive animals and in the UCMS model of depression, where it rescues deficits in p-ERK1/2 levels.[4][5]
The activation of postsynaptic 5-HT1A receptors by this compound is believed to disinhibit pyramidal neurons in the prefrontal cortex, leading to an increase in dopamine (B1211576) and glutamate (B1630785) release in this region.[2][9] This neurochemical effect likely contributes to its rapid antidepressant-like action.[9]
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral test used to assess antidepressant-like activity in rodents.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping (e.g., 15 cm).
-
Procedure:
-
Pre-test session (Day 1): Animals are placed in the water for a 15-minute habituation session.
-
Test session (Day 2): 24 hours after the pre-test, animals are administered this compound, a comparator compound, or vehicle. After a set pretreatment time (e.g., 30-60 minutes), they are placed back into the water for a 5-minute test session.
-
Data Analysis: The duration of immobility (floating passively) during the last 4 minutes of the test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Unpredictable Chronic Mild Stress (UCMS) Model
The UCMS model is a well-validated animal model of depression that induces a state of anhedonia and behavioral despair.
-
Procedure:
-
Induction Phase: For several weeks (e.g., 2-8 weeks), animals are subjected to a series of mild, unpredictable stressors. These can include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Reversed light/dark cycle
-
White noise
-
Damp bedding
-
-
Sucrose (B13894) Preference Test: Anhedonia is typically assessed by a sucrose preference test, where a reduction in the consumption of a sucrose solution compared to water indicates a depressive-like state.
-
Drug Testing: Once the depressive-like phenotype is established, animals are treated with this compound or a comparator, and behavioral outcomes (e.g., in the FST or sucrose preference test) are measured.
-
Conclusion
The antidepressant-like effects of this compound are well-documented and reproducible across multiple preclinical models. Its distinct mechanism of action as a biased agonist at postsynaptic 5-HT1A receptors, leading to the activation of the ERK signaling pathway, provides a strong rationale for its therapeutic potential. Comparative studies, particularly against F-13714, highlight its favorable profile with a wider therapeutic window. The consistent findings across different experimental paradigms underscore the robustness of this compound's antidepressant-like activity and support its further development as a novel treatment for depression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress | Semantic Scholar [semanticscholar.org]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Strain-Specific Efficacy of F-15599: A Comparative Guide
For researchers and drug development professionals, this guide provides a comprehensive cross-validation of F-15599's pharmacological effects across different animal strains. It offers a comparative analysis with other key 5-HT1A receptor agonists, supported by experimental data and detailed methodologies.
This compound, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist.[1] What distinguishes this compound is its functional selectivity, or biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This unique mechanism of action suggests a potential for improved therapeutic outcomes in conditions like depression, schizophrenia, and cognitive disorders.[1][2] This guide delves into the experimental data that substantiates these claims, offering a clear comparison with other well-known 5-HT1A agonists, F13714 and (+)8-OH-DPAT.
Comparative Efficacy and Receptor Binding Affinity
This compound exhibits a distinct profile in its binding affinity and functional potency when compared to other 5-HT1A agonists. While it shows high selectivity, its in-vitro affinity is an order of magnitude less than that of 8-OH-DPAT and significantly lower than its chemical congener, F13714.[3] However, this lower in-vitro potency does not directly translate to reduced in-vivo efficacy in certain behavioral models, highlighting its unique pharmacological properties.[2][4]
| Compound | Animal Strain | Receptor/Transporter | Binding Affinity (pKi) | Functional Assay (pEC50/ED50) |
| This compound | Rat (Sprague-Dawley) | h5-HT1A | ~8.5[3] | ERK1/2 Phosphorylation: 7.81[5] |
| cAMP Inhibition: 6.46[5] | ||||
| Forced Swim Test (ED50): 100 µg/kg p.o.[6] | ||||
| Dopamine (B1211576) release in mPFC (ED50): 30 µg/kg i.p.[6] | ||||
| Hippocampal 5-HT release (ED50): 240 µg/kg i.p.[6] | ||||
| Mouse (CF-1) | 5-HT1A | Not specified | Anti-aggressive effects (microinjection): 0.03 and 0.1 μg[7][8] | |
| Mouse (Unspecified) | 5-HT1A | Not specified | Forced Swim Test: Effective at 2 to 16 mg/kg p.o.[9] | |
| F13714 | Rat (Sprague-Dawley) | h5-HT1A | 35- to 70-fold higher than this compound[3] | ERK1/2 Phosphorylation: 9.07[5] |
| cAMP Inhibition: 8.67[5] | ||||
| Mouse (Unspecified) | 5-HT1A | Not specified | Forced Swim Test: Effective at 2 and 4 mg/kg p.o.[9] | |
| (+)8-OH-DPAT | Rat (Sprague-Dawley) | 5-HT1A | 10-fold higher than this compound[3] | Not specified in direct comparison |
Signaling Pathways and Functional Selectivity
This compound's preferential activation of postsynaptic 5-HT1A receptors is linked to its biased signaling. In cell lines, it more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to G-protein activation or the inhibition of cAMP accumulation.[3][10] Furthermore, it shows a preference for activating the Gαi protein subtype over the Gαo subtype.[1] This distinct signaling signature is believed to underlie its brain region-specific effects, particularly its potent activation of signaling in the prefrontal cortex.[1][3]
Caption: Simplified signaling pathway of this compound at the 5-HT1A receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In-Vivo 5-HT1A Receptor Binding in Mice
-
Animals: Male mice were used and allowed to adapt for at least 5 days before experiments.[3]
-
Drug Administration: this compound was dissolved in distilled water and administered at a volume of 10 mL/kg.[3]
-
Procedure: Following drug or saline treatment, animals were returned to their home cages with free access to food and water.[3] The in-vivo receptor occupancy was then determined.
Microdialysis in Rats
-
Animals: Male Sprague-Dawley rats were used.[6]
-
Surgical Procedure: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the medial prefrontal cortex (mPFC) or hippocampus.[6]
-
Microdialysis: A microdialysis probe was inserted and perfused with artificial cerebrospinal fluid (aCSF). Samples were collected every 20 minutes to measure dopamine and 5-HT levels.[6]
-
Drug Administration: this compound was administered either intraperitoneally (i.p.) or via reverse dialysis directly into the target brain region.[6]
Forced Swim Test (FST) in Rats and Mice
-
Objective: This model is used to assess antidepressant-like activity.[2]
-
Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of depressive-like behavior.
-
Drug Administration: this compound, F13714, or vehicle was administered acutely or repeatedly before the test.[2][4] In mice, a single oral administration was sufficient to normalize depressive-like behavior.[9]
Anti-aggressive Behavior in Mice
-
Animals: Adult CF-1 male mice were used.[7]
-
Procedure: Resident mice were socially provoked before being exposed to an intruder. Aggressive behaviors such as attack bites and sideways threats were recorded.[7]
-
Drug Administration: this compound was microinjected directly into the ventral orbital prefrontal cortex (VO PFC) or the infralimbic cortex (ILC).[7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggression-reducing effects of F15599, a novel selective 5-HT1A receptor agonist, after microinjection into the ventral orbital prefrontal cortex, but not in infralimbic cortex in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
F-15599: A Comparative Analysis of its Serotonergic Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
F-15599 (also known as NLX-101) is a novel compound distinguished by its potent and highly selective agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.[1] This high selectivity, coupled with a unique functional profile of preferentially activating postsynaptic 5-HT1A receptors, positions this compound as a compound of significant interest for the development of targeted therapeutics for a range of neuropsychiatric disorders, including depression and cognitive deficits in schizophrenia.[2][3] This guide provides a comparative analysis of the receptor binding profile of this compound against other prominent serotonergic compounds, supported by experimental data and detailed methodologies.
Comparative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and a selection of other serotonergic agents at various serotonin and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound | Fluoxetine (B1211875) (SSRI) | Venlafaxine (B1195380) (SNRI) | Aripiprazole (B633) (Atypical Antipsychotic) | Buspirone (Anxiolytic) |
| 5-HT1A | 3.4 [4] | >1000[5] | - | 4.1[6][7][8] | 4-78[9] |
| 5-HT2A | >1000 | >1000[5] | - | 22.4[7] | - |
| 5-HT2B | >1000 | >10000[10] | - | 0.36[7] | - |
| 5-HT2C | >1000 | 64 (R-fluoxetine)[11] | - | 428[7] | - |
| 5-HT7 | >1000 | - | - | 15[7][8] | - |
| SERT | >1000 | 1.1-1.4[11] | 74[12] | >10000 | - |
| NET | >1000 | - | 1260[12] | >10000 | - |
| D2 | >1000 | - | - | 0.34[6] | 484[9] |
| D3 | >1000 | - | - | 0.8[7][8] | 98[9] |
| α1A | >1000 | - | - | 25.7[7] | - |
| H1 | >1000 | >1000[5] | - | 25.1[7] | - |
As evidenced by the data, this compound demonstrates exceptional selectivity for the 5-HT1A receptor, with its affinity for other serotonin receptor subtypes and monoamine transporters being significantly lower (over 1000-fold).[2] This contrasts sharply with other serotonergic agents which often exhibit a broader spectrum of receptor interactions. For instance, the atypical antipsychotic aripiprazole binds with high affinity to multiple serotonin and dopamine (B1211576) receptors.[7][8] Similarly, while the SSRI fluoxetine is highly selective for the serotonin transporter (SERT), it has some affinity for the 5-HT2C receptor.[11][13] The SNRI venlafaxine shows a higher affinity for SERT over the norepinephrine (B1679862) transporter (NET).[12] Buspirone, an anxiolytic, also demonstrates affinity for dopamine D2 and D3 receptors in addition to its primary target, the 5-HT1A receptor.[9]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is typically conducted using competitive radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.[14][15][16]
1. Membrane Preparation:
-
Tissues from specific brain regions (e.g., cortex, hippocampus) or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactively labeled drug that binds to the target receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The mixture is incubated to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled drug that saturates the receptors.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's action and the methodology used to characterize it, the following diagrams are provided.
Caption: Signaling pathway of the 5-HT1A receptor activated by this compound.
Caption: General workflow of a competitive radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the In Vitro and In Vivo Activity of F-15599
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and functional characteristics of F-15599, a selective 5-HT1A receptor agonist, with other relevant compounds. The data presented herein is supported by experimental findings to provide an objective overview of its performance.
Executive Summary
This compound (also known as NLX-101) is a potent and selective 5-HT1A receptor full agonist that exhibits functional selectivity, or "biased agonism".[1] It preferentially activates postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1][2] This unique profile distinguishes it from other 5-HT1A receptor agonists and suggests potential therapeutic advantages in treating conditions like depression and cognitive deficits associated with schizophrenia.[3][4] this compound has demonstrated antidepressant-like, anxiolytic-like, and procognitive effects in animal models.[1][5]
In Vitro Activity
The in vitro activity of this compound has been characterized through various assays to determine its binding affinity and functional profile at the 5-HT1A receptor.
Receptor Binding Affinity
This compound displays high affinity for both native rat and cloned human 5-HT1A receptors.[1] Notably, its affinity is lower than that of its chemical congener, F13714, and the prototypical 5-HT1A agonist, (+)8-OH-DPAT.[1] However, this compound demonstrates high selectivity for the 5-HT1A receptor, with over 1000-fold greater affinity for this receptor compared to other monoamine receptors, transporters, and enzymes.[1][3]
| Compound | Receptor | pKi | Ki (nM) |
| This compound | Human 5-HT1A | ~8.5 | ~3.16 [6] |
| This compound | Rat 5-HT1A | ~8.5 | ~3.16 [1] |
| F13714 | Human 5-HT1A | 10.0 | 0.1[6] |
| (+)8-OH-DPAT | Human 5-HT1A | 9.5 | 0.32[1] |
Table 1: Comparative binding affinities of this compound and reference compounds for 5-HT1A receptors.[1][6]
Functional Selectivity (Biased Agonism)
This compound exhibits a distinct signaling profile, indicating functional selectivity. It preferentially activates specific downstream signaling pathways upon binding to the 5-HT1A receptor. In cell lines expressing human 5-HT1A receptors, this compound more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to its effect on G-protein activation, receptor internalization, or the inhibition of adenylyl cyclase.[1][7] Furthermore, this compound shows a preference for activating the Gαi subtype over the Gαo subtype of G-proteins.[1] This biased agonism is believed to be the basis for its preferential activation of postsynaptic 5-HT1A receptors.[8]
| Assay | This compound (pEC50) | F13714 (pEC50) | (+)8-OH-DPAT (pEC50) | 5-HT (pEC50) |
| [35S]GTPγS Binding | 6.41 | 8.31 | 7.16 | 6.64 |
| Adenylyl Cyclase Inhibition | 6.46 | 8.67 | 7.8 | 7.9 |
| ERK1/2 Phosphorylation | 7.81 | 9.07 | 7.8 | 8.2 |
| Receptor Internalization | <6.0 | 7.5 | 7.1 | 7.3 |
Table 2: Functional potency of this compound and reference agonists at human 5-HT1A receptors in vitro.[7]
This compound Signaling Pathway
In Vivo Activity
The in vivo profile of this compound is characterized by its preferential activation of postsynaptic 5-HT1A receptors, leading to distinct behavioral and neurochemical effects compared to other 5-HT1A agonists.
Preferential Postsynaptic Activity
Electrophysiological and microdialysis studies in rats have demonstrated that this compound preferentially activates postsynaptic 5-HT1A receptors in the prefrontal cortex (PFC) over somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus.[2][3]
-
Electrophysiology: this compound increases the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC) at doses more than 10-fold lower than those required to inhibit the firing of serotonergic neurons in the dorsal raphe.[3][4]
-
Microdialysis: this compound increases dopamine (B1211576) outflow in the mPFC (a postsynaptic effect) with an ED50 of 30 µg/kg, while reducing hippocampal 5-HT release (a presynaptic effect) with a much higher ED50 of 240 µg/kg.[3][4]
| Effect | This compound (ED50) |
| Increase in mPFC Dopamine Release | 30 µg/kg, i.p. |
| Reduction in Hippocampal 5-HT Release | 240 µg/kg, i.p. |
Table 3: In vivo potency of this compound on postsynaptic vs. presynaptic 5-HT1A receptor-mediated effects.[3][4]
Behavioral Effects
In animal models, this compound exhibits a promising therapeutic profile, particularly in models of depression and cognitive dysfunction.
-
Antidepressant-like Activity: this compound demonstrates potent activity in the forced swim test in rats, a model used to screen for antidepressant potential.[5] A single administration has been shown to normalize depressive-like behavior in a mouse model of chronic stress.[9]
-
Procognitive Effects: this compound has been shown to alleviate cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP) in rats, suggesting potential for treating cognitive impairment in schizophrenia.[10][11] In contrast, F13714 and (+)8-OH-DPAT were inactive or even worsened cognitive performance in these models.[10][11]
| Behavioral Model | This compound | F13714 | (+)8-OH-DPAT |
| Forced Swim Test (Rat) | Active (Antidepressant-like) | Active | Active |
| PCP-induced Cognitive Deficit (Rat) | Reverses Deficit | Inactive/Worsens | Inactive/Worsens |
Table 4: Comparative behavioral effects of this compound and reference agonists.[5][10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT1A receptor or from brain tissue (e.g., rat hippocampus).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT) is incubated with the membranes in the presence of varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[10]
Radioligand Binding Assay
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Membranes are prepared from cells expressing the 5-HT1A receptor.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test agonist.
-
Filtration: The reaction is terminated by rapid filtration to separate bound and free [35S]GTPγS.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined.[5][12]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of a key downstream signaling molecule.
-
Cell Treatment: Cells expressing 5-HT1A receptors are treated with the test compound for a specific time.
-
Cell Lysis: The cells are lysed to extract proteins.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with secondary antibodies.
-
Detection and Quantification: The protein bands are visualized and the intensity is quantified to determine the ratio of p-ERK1/2 to total ERK1/2.[3][13]
ERK1/2 Phosphorylation Assay
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the brains of freely moving animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., mPFC or hippocampus) of an anesthetized rat.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.
-
Neurotransmitter Analysis: The concentrations of dopamine and serotonin (B10506) in the dialysate samples are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels in response to drug administration are calculated as a percentage of the baseline levels.[7][14][15]
Conclusion
This compound demonstrates a unique pharmacological profile characterized by high selectivity for the 5-HT1A receptor and a biased agonism that favors the activation of postsynaptic receptors and specific downstream signaling pathways. This profile translates to a distinct in vivo activity, with potent antidepressant-like and procognitive effects in animal models and a wider separation between desired therapeutic effects and potential side effects compared to less selective 5-HT1A agonists. These findings highlight this compound as a promising candidate for the development of novel therapies for mood and cognitive disorders.
References
- 1. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. F15599, a preferential post-synaptic 5-HT1A receptor agonist: activity in models of cognition in comparison with reference 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of F-15599 and tandospirone
An Objective Comparison of F-15599 and Tandospirone (B1205299) for Neuropsychiatric Drug Development
Introduction
The serotonin (B10506) 1A (5-HT1A) receptor is a key target in the development of therapeutics for a range of central nervous system disorders, including anxiety and depression. Agonists at this receptor have shown clinical efficacy, but nuances in their pharmacological profiles can lead to significant differences in their therapeutic potential and side-effect profiles. This guide provides a head-to-head comparison of two prominent 5-HT1A receptor modulators: this compound (also known as NLX-101), a novel biased agonist, and tandospirone, a clinically approved partial agonist. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, receptor binding characteristics, and performance in preclinical and clinical studies.
Mechanism of Action: Biased versus Partial Agonism
Both this compound and tandospirone exert their primary effects through the 5-HT1A receptor, a G-protein coupled receptor (GPCR). However, their fundamental mechanisms of receptor activation differ significantly.
Tandospirone is classified as a partial agonist of the 5-HT1A receptor.[1][2][3] This means it binds to and activates the receptor, but elicits a response that is lower than that of the endogenous full agonist, serotonin. Its therapeutic effect, particularly in generalized anxiety disorder (GAD), is primarily attributed to the activation of postsynaptic 5-HT1A receptors, which are coupled to Gi/o proteins.[1][2] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of protein kinase A (PKA)-mediated signaling.[1][2]
This compound is a full agonist that exhibits functional selectivity , or biased agonism .[4] It preferentially activates postsynaptic 5-HT1A receptors over the somatodendritic autoreceptors located on serotonin neurons in the raphe nuclei.[4][5] This is a critical distinction, as the activation of presynaptic autoreceptors is thought to limit the therapeutic efficacy and delay the onset of action of some serotonergic drugs.[6] Furthermore, this compound demonstrates a signaling bias, preferentially activating the extracellular signal-regulated kinase (ERK1/2) pathway over other downstream effectors like G-protein activation or the inhibition of cAMP accumulation.[4][7] This unique profile suggests a more targeted engagement of the specific signaling cascades believed to underlie antidepressant and pro-cognitive effects.[7][8]
Quantitative Comparison of Receptor Binding and Potency
The affinity and functional potency of this compound and tandospirone at the 5-HT1A receptor and other targets have been characterized through various in vitro and in vivo experiments.
| Parameter | This compound | Tandospirone | Reference |
| Binding Affinity (Ki) | |||
| 5-HT1A (rat, native) | pKi ≈ 8.5 | 27 ± 5 nM | [7],[9] |
| 5-HT2A | > 10,000 nM | 1,300 ± 200 nM | [5],[3] |
| Dopamine (B1211576) D2 | > 10,000 nM | 1,700 ± 300 nM | [5],[3] |
| α1-adrenergic | > 10,000 nM | 1,600 ± 80 nM | [5],[3] |
| α2-adrenergic | > 10,000 nM | 1,900 ± 400 nM | [5],[3] |
| Functional Activity | |||
| 5-HT1A Receptor | Full, Biased Agonist | Partial Agonist | [4],[1] |
| Intrinsic Activity | High Efficacy | ~55-85% | [10],[3] |
| [³⁵S]-GTPγS Binding (h5-HT1A) | pEC₅₀ = 6.41; Eₘₐₓ = 70% | ~60% of 8-OH-DPAT | [7],[9] |
| In Vivo Potency | |||
| Forced Swim Test (Antidepressant model) | ED₅₀ = 100 µg/kg p.o. | Active, but less potent | [5] |
| Dopamine release in mPFC | ED₅₀ = 30 µg/kg i.p. | N/A | [5] |
| 5-HT release inhibition (autoreceptor) | ED₅₀ = 240 µg/kg i.p. | N/A | [5] |
Data Interpretation: this compound demonstrates exceptionally high selectivity for the 5-HT1A receptor, with negligible affinity for other monoamine receptors at concentrations up to 10 µM.[5] Tandospirone is also highly selective for the 5-HT1A receptor but retains weak affinity for several other receptors, including 5-HT2A and D2.[3][9] A key finding from in vivo studies is the eight-fold greater potency of this compound at activating postsynaptic 5-HT1A receptors (measured by dopamine release in the medial prefrontal cortex) compared to its effect on presynaptic autoreceptors (measured by inhibition of serotonin release).[5] This provides strong evidence for its preferential postsynaptic mechanism.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Tissue Preparation: Brain regions rich in the target receptor (e.g., hippocampus or cortex for 5-HT1A) are homogenized. Alternatively, membranes from cell lines stably expressing the human recombinant receptor are used.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (this compound or tandospirone).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of the drug that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.[7]
-
Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity in rodents.
-
Methodology:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice or rats are administered the test compound (e.g., this compound, 0.16 mg/kg, i.p.) or vehicle 30 minutes before the test.[6] The animal is then placed in the water cylinder for a 6-minute session.
-
Data Collection: The session is typically videotaped. An observer, blind to the treatment condition, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: A reduction in the duration of immobility by the test compound compared to the vehicle control is interpreted as an antidepressant-like effect.[6][11]
-
Preclinical and Clinical Findings
This compound: Preclinical Profile
This compound has a robust preclinical profile suggesting potential as a rapid-acting antidepressant and pro-cognitive agent.
-
Antidepressant-like Effects: It potently reduces immobility in the FST in rats and mice.[6][10][12] This effect is rapid, observed 30 minutes after a single administration, and is blocked by the 5-HT1A antagonist WAY-100635, confirming receptor-specific action.[6]
-
Pro-cognitive Effects: In rodent models, this compound has been shown to attenuate memory deficits induced by NMDA receptor antagonists, suggesting potential utility in treating cognitive impairment associated with schizophrenia.[4]
-
Neurochemical Effects: Consistent with its preferential activation of postsynaptic cortical receptors, this compound increases the extracellular release of both dopamine and glutamate (B1630785) in the medial prefrontal cortex, without altering serotonin or noradrenaline levels.[6][13]
Tandospirone: Clinical Profile
Tandospirone is approved for medical use in Japan and China for the treatment of anxiety and psychosomatic symptoms.[3]
-
Anxiety Disorders: Multiple clinical trials have demonstrated the efficacy and safety of tandospirone in treating patients with Generalized Anxiety Disorder (GAD).[14][15] Its efficacy has been shown to be comparable to benzodiazepines but with a more favorable side-effect profile, lacking sedation, muscle relaxation, and dependence potential.[16] A multicenter randomized clinical trial found that both 30 mg/day and 60 mg/day doses showed good efficacy, with the higher dose potentially offering more relief for somatic anxiety symptoms.[15]
-
Adjunctive Treatment: Clinical studies suggest tandospirone can be an effective augmentation agent for antidepressants (like SSRIs) in treating major depressive disorder.[1] It has also shown promise in improving cognitive performance in patients with schizophrenia when added to neuroleptic treatment.[1]
-
Other Potential Indications: Preclinical and clinical evidence suggests potential benefits for motor dysfunction in Parkinson's disease and for managing impulsive behavior.[1][17]
Conclusion
This compound and tandospirone represent two distinct approaches to modulating the 5-HT1A receptor system.
Tandospirone is a well-established partial agonist with proven clinical efficacy for GAD.[14][15] Its broad activation of 5-HT1A receptors contributes to its anxiolytic effects, but as a partial agonist, it has a ceiling to its maximal response.
This compound is a next-generation biased agonist with a more refined mechanism of action.[4] By preferentially targeting postsynaptic 5-HT1A receptors in the cortex and selectively engaging specific intracellular signaling pathways (ERK1/2), it aims to maximize therapeutic effects (antidepressant, pro-cognitive) while minimizing the effects associated with presynaptic autoreceptor activation.[5][7] Its preclinical profile is highly promising, suggesting the potential for a rapid onset of action.[6]
For drug development professionals, the choice between these pharmacological profiles depends on the therapeutic goal. The partial agonism of tandospirone provides a safe and effective option for anxiety. The biased agonism of this compound represents a novel strategy aimed at achieving a more robust and rapid antidepressant and pro-cognitive response, a profile that is currently being evaluated in clinical trials for conditions like Rett syndrome and fragile X syndrome.[4]
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tandospirone - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Preferential in vivo action of F15599, a novel 5-HT1A receptor agonist, at postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. dovepress.com [dovepress.com]
- 16. [A new approach to innovating selective anxiolytics: pharmacological profile of a novel 5-HT1A agonist (tandospirone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tandospirone suppresses impulsive action by possible blockade of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Procognitive Effects: A Comparative Analysis of F-15599 and Alternatives in Scopolamine-Induced Cognitive Deficits
For researchers, scientists, and drug development professionals, the quest for effective procognitive agents necessitates rigorous preclinical validation. The scopolamine-induced cognitive deficit model remains a cornerstone for evaluating potential therapeutics. This guide provides a comparative analysis of the novel 5-HT1A receptor agonist, F-15599, against established and alternative compounds in reversing scopolamine-induced amnesia, supported by experimental data and detailed protocols.
While direct experimental data on the efficacy of this compound in the scopolamine-induced cognitive deficit model is not available in the current body of scientific literature, its unique mechanism of action as a preferential postsynaptic 5-HT1A receptor agonist suggests a promising procognitive profile. This guide will, therefore, present a comparative framework by detailing the established effects of other compounds in the scopolamine (B1681570) model and contrasting them with the known procognitive properties of this compound in other relevant preclinical models.
The Scopolamine Model of Cognitive Deficit
Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking aspects of cognitive impairment seen in conditions like Alzheimer's disease. This model is widely used to screen for compounds that can ameliorate learning and memory deficits. The administration of scopolamine has been shown to impair performance in various cognitive tasks, including the Morris water maze, novel object recognition, and passive avoidance tests.
This compound: A Novel Approach to Cognitive Enhancement
This compound distinguishes itself by selectively targeting postsynaptic 5-HT1A receptors, a mechanism hypothesized to contribute to its procognitive effects with a potentially favorable side-effect profile compared to non-selective serotonergic agents. Research in other preclinical models, such as the phencyclidine (PCP)-induced cognitive deficit model, has demonstrated the potential of this compound to improve cognitive flexibility and working memory.
Comparative Analysis of Procognitive Agents
To provide a comprehensive overview, the following tables summarize the quantitative data from studies investigating various compounds in the scopolamine-induced deficit model. This allows for an indirect comparison of potential efficacy.
Table 1: Effects of Procognitive Agents on Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Scopolamine Dose | Compound Dose | Key Findings |
| Donepezil | Rat | 0.5 mg/kg | 1 mg/kg | Significantly reversed scopolamine-induced reduction in discrimination index. |
| Embelin | Rat | 1 mg/kg | 0.3, 0.6, 1.2 mg/kg | Dose-dependently increased the discrimination index in scopolamine-treated rats. |
| Vanillin | Mouse | 2 mg/kg | 10, 20, 40 mg/kg | Significantly improved the discrimination index compared to the scopolamine group. |
| Curcumin | Rat | 16 mg/kg | 200 mg/kg | Significantly attenuated the scopolamine-induced decrease in the recognition index. |
| Apigenin | Mouse | 1.5 mg/kg | 10, 20 mg/kg | Dose-dependently increased the discrimination index in scopolamine-treated mice. |
Table 2: Effects of Procognitive Agents on Scopolamine-Induced Deficits in the Morris Water Maze (MWM) Test
| Compound | Animal Model | Scopolamine Dose | Compound Dose | Key Findings |
| Donepezil | Rat | 0.5 mg/kg | 1 mg/kg | Significantly decreased escape latency and increased time spent in the target quadrant. |
| Sobrerol | Mouse | 1 mg/kg | 40, 80, 100 mg/kg | Dose-dependently reduced escape latency and increased platform crossings.[1] |
| AD-1 | Mouse | Not Specified | 1, 5, 10 mg/kg | Significantly decreased escape latency and distance traveled to the platform.[2] |
| Phthalimide Derivatives | Mouse | 1 mg/kg | 5, 10 mg/kg | Significantly increased time spent in the target quadrant during the probe trial. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key behavioral assays used in the scopolamine-induced deficit model.
Novel Object Recognition (NOR) Test Protocol
-
Habituation: Animals are individually habituated to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Training (T1): On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. Exploration time of both objects is recorded for a set period (e.g., 5 minutes).
-
Drug Administration: Scopolamine is typically administered 20-30 minutes before the training phase (T1). The test compound is administered at a specified time before scopolamine or before the testing phase (T2), depending on the study design.
-
Data Analysis: The discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test Protocol
-
Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water is used. A hidden platform is submerged just below the water surface in one of the four quadrants.
-
Acquisition Training: Animals undergo several trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days). In each trial, the animal is released from a different starting position and allowed to find the hidden platform. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded.
-
Drug Administration: Scopolamine is typically administered 20-30 minutes before each day's training session. The test compound is administered at a specified time before scopolamine.
-
Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Scopolamine's antagonistic action on muscarinic acetylcholine receptors.
Caption: this compound's preferential activation of postsynaptic 5-HT1A receptors.
Caption: Experimental workflow for the Novel Object Recognition test.
Conclusion
While direct comparative data for this compound in the scopolamine model is pending, its distinct mechanism of action as a preferential postsynaptic 5-HT1A receptor agonist presents a compelling rationale for its potential procognitive effects. The established efficacy of various compounds in reversing scopolamine-induced deficits, as summarized in this guide, provides a valuable benchmark for future investigations into this compound. The detailed experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to validate and compare novel cognitive enhancers. Further studies are warranted to directly assess the therapeutic potential of this compound in cholinergic deficit models and to elucidate its precise impact on learning and memory processes.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of F-15599
Disclaimer: F-15599 (also known as NLX-101) is a potent and selective 5-HT1A receptor full agonist used for research purposes. As of this writing, a specific, publicly available Safety Data Sheet (SDS) with official disposal procedures for this compound has not been identified. The following guidance is based on established best practices for the disposal of potent, non-radioactive, psychoactive small molecule compounds and general laboratory hazardous waste management. This information is intended to provide essential safety and logistical direction. Crucially, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Hazard Profile and Handling Precautions
Given that this compound is a potent neuroactive compound, it must be handled as a hazardous chemical.[1] The primary risks include toxicity if ingested, inhaled, or absorbed through the skin.[1] When handling this compound in any form (pure solid, solutions, or contaminated materials), appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Assumed Hazard Profile and Required PPE for this compound
| Hazard Category | Assumed Properties & Implications | Required Personal Protective Equipment (PPE) |
| Chemical Class | Synthetic, potent 5-HT1A receptor agonist. Warrants careful segregation from incompatible chemicals. | Standard laboratory attire (closed-toe shoes, long pants, lab coat). |
| Physical State | Typically a solid powder. Poses inhalation and dermal contact risks. | Safety glasses or goggles. |
| Toxicity | Assumed to be toxic upon ingestion, inhalation, and skin contact. Potent biological activity at low doses. | Nitrile gloves (double-gloving recommended when handling pure compound or high concentrations). |
| Reactivity | Reactivity profile is not widely published. Avoid mixing with strong acids, bases, or oxidizing agents in waste streams. | Chemical splash goggles and a face shield when preparing solutions or handling bulk waste. |
| Airborne Exposure | Weighing and transferring the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation. | Use of a properly fitted respirator may be required by your institution's EHS for certain procedures. |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste.[2] It must not be disposed of down the drain or in regular trash.[3] All waste streams containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste contractor, typically via incineration.[4]
Experimental Protocol: Waste Collection and Segregation
-
Identify Waste Streams: Establish separate and clearly marked waste containers for three distinct types of this compound waste:
-
Solid Waste: Unused or expired pure this compound, contaminated consumables (e.g., weigh paper, pipette tips, gloves, vials).
-
Liquid Waste (Non-Halogenated): Solutions of this compound in aqueous buffers or non-halogenated organic solvents (e.g., DMSO, ethanol).
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
-
-
Container Selection:
-
For solid and liquid waste, use robust, leak-proof containers that are chemically compatible with the contents.[2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure liquid waste containers have secure, tight-fitting lids to prevent spills and evaporation.[3]
-
All sharps must be collected in a designated, puncture-proof sharps container.
-
-
Labeling:
-
Immediately label every waste container. The label must include:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the contents (e.g., "Solid waste with this compound," "this compound in 10% DMSO/Saline")
-
The primary hazard(s) (e.g., "Toxic")
-
The date when waste was first added to the container (accumulation start date)
-
The name and contact information of the responsible researcher or lab.
-
-
-
Accumulation and Storage:
-
Requesting Disposal:
-
Once a waste container is full (do not overfill), or as per your institution's policy on storage time limits, arrange for pickup by your EHS department.
-
Follow your institution's specific procedure for requesting a hazardous waste collection.
-
Decontamination Procedure
Any surfaces or equipment that come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol: Surface Decontamination
-
Preparation: Don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Initial Cleaning: Prepare a cleaning solution known to be effective for similar compounds. A common approach involves using a detergent solution followed by a solvent rinse. A suitable sequence would be:
-
Wipe the contaminated surface with a lint-free cloth soaked in a laboratory-grade detergent solution.
-
Wipe the surface with a cloth soaked in 70% ethanol (B145695) or isopropanol (B130326) to remove residual compound and detergent.
-
Finish by wiping with a cloth soaked in deionized water.
-
-
Waste Collection: All materials used for decontamination (wipes, cloths, etc.) are considered solid hazardous waste and must be disposed of in the designated this compound solid waste container.
-
For Gross Contamination or Spills: If a significant spill occurs, consult your institution's EHS spill response protocol immediately. For potent compounds, chemical inactivation may be necessary. A solution of sodium hypochlorite (B82951) (bleach) can be effective for degrading many organic compounds, but its specific efficacy against this compound is not documented.[5] Do not proceed with chemical inactivation without explicit guidance from your EHS department.
This compound Signaling Pathway and Experimental Workflow
This compound exerts its effects by acting as a full agonist at the serotonin (B10506) 1A (5-HT1A) receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated by this compound.
Caption: Signaling pathway of the 5-HT1A receptor activated by this compound.
The following diagram outlines the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Validation of cleaning procedures for highly potent drugs. I. Losoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling F-15599
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of F-15599, a potent and selective 5-HT1A receptor full agonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. This guide offers procedural, step-by-step guidance to directly address operational questions concerning this compound.
Essential Safety and Handling Precautions
Proper handling of this compound is paramount to minimize exposure risk and maintain a safe laboratory environment. The following table summarizes the required personal protective equipment (PPE) and handling procedures.
| Category | Requirement | Citation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as specified by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |
| Skin Protection | Wear impervious gloves and a protective work clothing. Remove and wash contaminated clothing immediately. | [1] |
| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. | [1] |
| Ventilation | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation. | [1] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1][2] |
Emergency Procedures: First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure | Citation |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. | [1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | [1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |
| Ingestion | Clean mouth with water. Get medical attention. | [1] |
Experimental Protocols: Handling and Administration
This compound has been utilized in various in vivo studies to investigate its role as a 5-HT1A receptor agonist. Below are generalized protocols for solution preparation and administration based on published research.
Solution Preparation
For in vivo administration, this compound is typically dissolved in a suitable solvent.
-
Vehicle: Distilled water or saline are commonly used vehicles for dissolving this compound for administration.
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Gradually add the vehicle (distilled water or saline) to the powder while vortexing or sonicating until fully dissolved.
-
Prepare fresh solutions daily to ensure stability and potency.
-
In Vivo Administration
The route of administration can vary depending on the experimental design.
-
Routes of Administration: this compound has been administered via intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) routes in research animals.
-
General Procedure (Intraperitoneal Injection):
-
Accurately calculate the required dose based on the animal's body weight.
-
Draw the prepared this compound solution into a sterile syringe of an appropriate size.
-
Gently restrain the animal and locate the proper injection site in the lower abdominal quadrant, avoiding the midline and major organs.
-
Insert the needle at a 45-degree angle and inject the solution smoothly.
-
Monitor the animal for any adverse reactions post-injection.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Citation |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant. Do not let this chemical enter the environment. | [2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. | [2] |
| Contaminated PPE (e.g., gloves, lab coat) | Remove and dispose of in a designated hazardous waste container. | [2] |
This compound Mechanism of Action: 5-HT1A Receptor Signaling
This compound is a potent and selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor. Its primary mechanism of action involves the activation of this G-protein coupled receptor, leading to a cascade of intracellular signaling events.
Caption: this compound activates the 5-HT1A receptor, leading to downstream signaling cascades.
Experimental Workflow: From Compound to Data
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: A generalized workflow for conducting in vivo experiments with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
